molecular formula C7H4ClN3O2 B1365336 3-Chloro-7-nitro-1H-indazole CAS No. 74209-33-9

3-Chloro-7-nitro-1H-indazole

Cat. No.: B1365336
CAS No.: 74209-33-9
M. Wt: 197.58 g/mol
InChI Key: ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479936
Record name 3-Chloro-7-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-33-9
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Chloro-7-nitro-1H-indazole (CAS No: 74209-33-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of chloro and nitro substituents significantly modulates its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. This document collates available data on its molecular structure, physicochemical properties, spectral characteristics, and chemical reactivity, offering a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data for this specific compound is limited, this guide also provides insights based on related structures and computational predictions to facilitate further investigation.

Introduction: The Significance of the Substituted Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

The subject of this guide, this compound, incorporates two key functional groups: a chloro group at the 3-position and a nitro group at the 7-position. The chlorine atom, a halogen, can participate in halogen bonding and serves as a useful handle for further synthetic modifications, such as cross-coupling reactions. The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the N-H proton and the overall electronic distribution of the aromatic system, which can be crucial for receptor binding and metabolic stability. Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for its effective utilization in drug design and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

Molecular Profile

A summary of the key molecular identifiers and properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 74209-33-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄ClN₃O₂--INVALID-LINK--
Molecular Weight 197.58 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Predicted Physicochemical Data
PropertyPredicted ValueMethod/Source
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
LogP Not available-

Rationale for Experimental Determination: The lack of concrete experimental data for properties like melting point, boiling point, and pKa highlights a significant knowledge gap. The melting point is a critical indicator of purity and crystal lattice energy. The pKa is fundamental to understanding the ionization state of the molecule at physiological pH, which in turn governs its solubility, membrane permeability, and binding to biological targets. The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of related substituted indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group at the 7-position and the chloro group at the 3-position. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift, and its exact position will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C3) and the carbon atoms in the vicinity of the nitro group (C7, C6, and C5) are expected to be significantly deshielded and appear at downfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • N=O asymmetric and symmetric stretches (nitro group): Strong absorptions typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=C and C=N stretches: Bands in the aromatic region of 1400-1600 cm⁻¹.

  • C-Cl stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₄ClN₃O₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the construction of the indazole ring system, followed by functional group manipulation. A plausible synthetic route could involve the diazotization of a suitably substituted aniline derivative, followed by intramolecular cyclization.

A general retrosynthetic analysis is depicted in the following workflow:

G This compound This compound Diazotization & Cyclization Diazotization & Cyclization This compound->Diazotization & Cyclization 2-Amino-3-chloro-nitrobenzene derivative 2-Amino-3-chloro-nitrobenzene derivative Diazotization & Cyclization->2-Amino-3-chloro-nitrobenzene derivative Functional Group Interconversion Functional Group Interconversion 2-Amino-3-chloro-nitrobenzene derivative->Functional Group Interconversion Starting Materials Starting Materials Functional Group Interconversion->Starting Materials

Figure 1: General retrosynthetic approach for this compound.

A potential forward synthesis could start from a commercially available nitroaniline, followed by chlorination and subsequent cyclization. The specific reaction conditions, including the choice of reagents and solvents, would need to be optimized to achieve a good yield and purity of the final product. A patent by G. F. Holland describes a one-step process for producing substituted indazoles from 2-methylacetanilides, which may be adaptable for this synthesis.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups and the electronic nature of the indazole ring.

  • N-H Acidity: The electron-withdrawing nitro group at the 7-position is expected to increase the acidity of the N-H proton, facilitating N-alkylation or N-arylation reactions.

  • Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating nitro group will likely direct incoming electrophiles to specific positions and may require harsh reaction conditions.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can potentially be displaced by nucleophiles, providing a route to further functionalize this position. The reactivity towards nucleophilic substitution will be influenced by the electronic effects of the nitro group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. This transformation opens up a wide range of possibilities for generating new derivatives with potentially different biological activities.

The following diagram illustrates potential reaction pathways for this molecule:

G cluster_0 Reactions of this compound This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Base, R-X Nucleophilic Substitution at C3 Nucleophilic Substitution at C3 This compound->Nucleophilic Substitution at C3 Nu- Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Reducing Agent Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution E+

Figure 2: Potential reaction pathways for this compound.

Experimental Protocols

Due to the limited availability of specific experimental procedures in the literature for this compound, this section provides generalized protocols for key analytical techniques based on standard laboratory practices for similar compounds.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

General Protocol for pKa Determination via Potentiometric Titration
  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small increments. Record the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Safety and Handling

Based on the GHS hazard statements from a supplier, this compound should be handled with care. The following safety precautions are recommended:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation).

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has summarized the currently available information on its physicochemical properties, spectral characteristics, and reactivity. However, a significant lack of experimentally determined data exists. Future research should focus on the experimental determination of its melting point, boiling point, pKa, and solubility in various solvents. Furthermore, the publication of its detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS) would be of great benefit to the scientific community. A detailed and optimized synthesis protocol would also accelerate its use in drug discovery programs. The insights provided in this guide, although based in part on predictions and data from related compounds, offer a solid starting point for researchers interested in exploring the potential of this intriguing molecule.

3-Chloro-7-nitro-1H-indazole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-7-nitro-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical literature and drawing logical inferences from structurally related analogues, this document offers field-proven insights into its synthesis, properties, and potential applications.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a substituted indazole featuring a chloro group at position 3 and a nitro group at position 7. These substitutions significantly influence the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

IdentifierValueSource
CAS Number 74209-33-9[1]
Molecular Formula C₇H₄ClN₃O₂[2]
Molecular Weight 197.58 g/mol PubChem
IUPAC Name This compoundPubChem

Table of Comparative Physicochemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Chloro-1H-indazole C₇H₅ClN₂152.58Not Available
7-Nitro-1H-indazole C₇H₅N₃O₂163.13Not Available
3-Nitro-1H-indazole C₇H₅N₃O₂163.13383.3 ± 15.0 (Predicted)[3]
This compound C₇H₄ClN₃O₂197.58Not Available (Expected to be high)

Section 2: Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol specifically for this compound is elusive. However, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis and aromatic functionalization. The proposed pathway begins with the cyclization of a suitably substituted benzonitrile, followed by regioselective chlorination.

Proposed Synthetic Workflow

The synthesis logically proceeds from a precursor that can be readily cyclized to form the indazole core, followed by functionalization. A common and effective method involves the reaction of an ortho-substituted benzonitrile with hydrazine.[4]

Synthesis_Workflow cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Amine to Chloro Conversion A 2-Fluoro-3-nitrobenzonitrile C 7-Nitro-1H-indazol-3-amine A->C SNAr & Cyclization B Hydrazine Hydrate (N₂H₄·H₂O) B->C SNAr & Cyclization D Diazotization (Sandmeyer Reaction) NaNO₂, CuCl, HCl C->D Formation of Diazonium Salt E This compound D->E Substitution

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology & Rationale
  • Step 1: Synthesis of 7-Nitro-1H-indazol-3-amine (C)

    • Protocol: To a solution of 2-Fluoro-3-nitrobenzonitrile (A) in a suitable high-boiling point solvent like n-butanol, add an excess of hydrazine hydrate (B). Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material. Upon cooling, the product, 7-Nitro-1H-indazol-3-amine, precipitates and can be collected by filtration.

    • Causality: This reaction is a classic example of nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by hydrazine at the carbon bearing the fluorine. The ortho-cyano group is then attacked by the terminal nitrogen of the hydrazine intermediate, leading to ring closure and the formation of the stable 3-aminoindazole heterocycle.[4]

  • Step 2: Synthesis of this compound (E)

    • Protocol: Suspend the 7-Nitro-1H-indazol-3-amine (C) in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) chloride (CuCl) in HCl. The mixture is warmed to room temperature and stirred until nitrogen evolution ceases. The product can then be extracted with an organic solvent.

    • Causality: This is a Sandmeyer reaction, a reliable method for converting an aromatic primary amine to a halide. The amine is first converted to a diazonium salt, which is an excellent leaving group (N₂). The copper(I) chloride catalyzes the substitution of the diazonium group with a chloride ion to yield the final product.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile chemical building block. The presence of three distinct functional handles—the reactive chloro group, the electron-withdrawing nitro group, and the acidic N-H proton—allows for sequential and regioselective modifications.

Intermediate for Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of potent kinase inhibitors.[5] The chloro group at the 3-position is particularly valuable as it can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity and explore structure-activity relationships (SAR).

Precursor for Antileishmanial Agents

Recent research has highlighted the potential of nitroindazole derivatives as antiparasitic agents.[6] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to possess promising antileishmanial activity.[7] In these studies, the core chloro-nitro-indazole structure was further functionalized, often via 1,3-dipolar cycloaddition reactions, to generate novel heterocyclic systems. These findings strongly suggest that this compound is an excellent starting point for the development of new treatments for parasitic diseases like leishmaniasis.

Section 4: Biological Activity Profile - A Potent Nitric Oxide Synthase Inhibitor?

While direct biological data for this compound is sparse, its structural similarity to 7-nitroindazole (7-NI) provides a strong basis for predicting its primary mechanism of action. 7-NI is a well-characterized, potent, and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[8][9][10]

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by the family of NOS enzymes. In the central nervous system, nNOS-derived NO plays a role in neurotransmission, but its overproduction is implicated in neurodegenerative diseases and excitotoxicity.[11]

NOS_Pathway cluster_substrate cluster_enzyme cluster_products L_Arg L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Citrulline L-Citrulline nNOS->Citrulline Downstream Signaling Downstream Signaling NO->Downstream Signaling Inhibitor 7-Nitroindazole Derivatives (e.g., 3-Cl-7-NI) Inhibitor->nNOS Inhibition

Caption: Inhibition of the nNOS pathway by 7-nitroindazole derivatives.

Hypothesized Activity of this compound

It is highly probable that this compound also functions as an nNOS inhibitor. The 7-nitro group is critical for this activity. The addition of a strong electron-withdrawing chloro group at the 3-position could potentially enhance the binding affinity to the enzyme's active site, possibly leading to increased potency compared to the parent 7-NI. Further enzymatic assays are required to confirm this hypothesis and to determine its selectivity profile across the NOS isoforms. This makes the compound a compelling candidate for research into neuroprotective agents.

Section 5: Illustrative Experimental Protocol

Given its utility in building complex molecules, a common subsequent reaction for a compound like this compound would be a Suzuki cross-coupling. The following is a representative, self-validating protocol for such a transformation.

Protocol: Suzuki Coupling of a Halogenated Indazole

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1). The system must be self-validating; if the reagents do not fully dissolve, a co-solvent like DMF may be cautiously added.

  • Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-arylated-7-nitro-1H-indazole.

Section 6: Safety and Handling

  • Hazard Class: As a nitroaromatic and chlorinated heterocyclic compound, this compound should be handled with care. It is expected to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

Spectroscopic data (NMR, IR, Mass Spec) for 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole nucleus is a privileged scaffold, appearing in numerous compounds with a wide range of pharmacological activities.[1] The introduction of a chlorine atom and a nitro group onto the indazole frame creates a molecule with unique electronic properties, making it a valuable intermediate for the synthesis of more complex chemical entities.[1]

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. We will delve into the interpretation of spectral data, explain the rationale behind experimental choices, and provide validated protocols for data acquisition.

Molecular Structure and Analytical Workflow

The structural elucidation of a molecule like this compound is not reliant on a single technique but rather on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

cluster_structure Molecular Structure: this compound cluster_workflow Spectroscopic Characterization Workflow mol C₇H₄ClN₃O₂ MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Functional Groups Structure Final Structure Confirmation NMR->Structure Connectivity & Carbon Skeleton

Caption: Integrated workflow for the spectroscopic characterization of organic molecules.

The molecular structure with the standard IUPAC numbering for the indazole ring is shown below. This numbering is essential for the precise assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For indazoles, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of the exchangeable N-H proton.[2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N1~13.0 - 14.0Broad Singlet-
H-4~8.2 - 8.4Doublet (d)~8.0 - 9.0
H-5~7.4 - 7.6Triplet (t)~7.5 - 8.5
H-6~7.9 - 8.1Doublet (d)~7.0 - 8.0

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • N-H Proton: The indazole N-H proton is acidic and its signal is typically found far downfield, often appearing as a broad singlet due to exchange with residual water in the solvent or quadrupole broadening from the nitrogen atom.

  • Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. The strong electron-withdrawing effect of the nitro group at C7 significantly deshields the adjacent proton (H-6) and, to a lesser extent, H-4. The chlorine at C3 also contributes to the overall electronic environment.

    • H-4: Expected to be a doublet, coupled to H-5.

    • H-5: Expected to be a triplet (or more accurately, a doublet of doublets) as it is coupled to both H-4 and H-6.

    • H-6: Expected to be a doublet, coupled to H-5.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~135 - 140
C3a~120 - 125
C4~122 - 127
C5~128 - 133
C6~115 - 120
C7~145 - 150
C7a~140 - 145

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Substituent Effects: The positions of the carbon signals are heavily influenced by the attached functional groups.

    • C7: The carbon directly attached to the electron-withdrawing nitro group will be the most deshielded (highest chemical shift) in the aromatic portion.

    • C3: The carbon bearing the chlorine atom will also be significantly deshielded.

    • The remaining carbons will appear at chemical shifts typical for substituted benzene and pyrazole rings.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube. The choice of DMSO-d₆ is deliberate to ensure solubility and to observe the N-H proton, which might be lost to exchange in solvents like CDCl₃ or D₂O.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. This step is crucial for obtaining sharp signals and resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

    • Acquisition Time: Set to 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 2 seconds is typically sufficient.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Spectral Width: Ensure the spectral width covers the expected range for aromatic and heterocyclic carbons (~0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the DMSO-d₆ solvent peak to 39.52 ppm (for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchIndazole N-H
3100 - 3000C-H StretchAromatic C-H
1550 - 1510Asymmetric N=O StretchNitro (NO₂)
1360 - 1320Symmetric N=O StretchNitro (NO₂)
1620 - 1450C=C and C=N StretchAromatic & Indazole Rings
800 - 600C-Cl StretchChloro-aromatic

Expertise & Experience: Interpreting the IR Spectrum

  • The IR spectrum serves as a crucial fingerprint for the molecule. The most diagnostic peaks are those corresponding to the nitro group (NO₂). The presence of two strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ is a clear confirmation of this functional group.[3]

  • A broad absorption in the 3400-3100 cm⁻¹ region is indicative of the N-H bond of the indazole ring.

  • The C-Cl stretch often appears in the complex fingerprint region and can be harder to assign definitively but contributes to the overall unique pattern of the spectrum.

Experimental Protocol: IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is modern, fast, and requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This step is vital as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a spectrum with a high signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Formula: C₇H₄ClN₃O₂

  • Molecular Weight: 197.58 g/mol [4]

m/z ValueInterpretationNotes
197 / 199[M]⁺ / [M+2]⁺Molecular ion peak cluster
167 / 169[M - NO]⁺Loss of nitric oxide
151 / 153[M - NO₂]⁺Loss of nitro group
162[M - Cl]⁺Loss of chlorine

Expertise & Experience: Interpreting the Mass Spectrum

  • Isotopic Pattern: The most critical diagnostic feature in the mass spectrum of this compound is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: [M]⁺ at m/z 197 and [M+2]⁺ at m/z 199. The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

  • Fragmentation: Under electron ionization (EI), the molecular ion is expected to be reasonably stable. Common fragmentation pathways would involve the loss of the nitro group (a loss of 46 Da) or the chlorine atom (a loss of 35/37 Da).

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, [M]⁺.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The comprehensive structural elucidation of this compound is achieved through the methodical application and interpretation of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular weight (197.58 g/mol ) and the presence of one chlorine atom via the characteristic 3:1 isotopic pattern at m/z 197/199. Infrared spectroscopy validates the presence of key functional groups, notably the N-H bond and the diagnostic N=O stretches of the nitro group. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, confirming the substitution pattern on the indazole ring. Together, these techniques provide a self-validating system, ensuring the unequivocal identification and structural confirmation of the target compound, a critical step in any chemical research or drug development pipeline.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-7-nitro-1H-indazole: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their biological activity and for the rational design of new, more effective drugs.[4][5][6] This guide provides a comprehensive technical overview of the methodologies and analytical insights involved in the crystal structure analysis of 3-Chloro-7-nitro-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. While a solved crystal structure for this specific molecule is not publicly available, this document will leverage data from closely related analogs, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole, to present a well-grounded, hypothetical analysis.[7][8][9] We will detail the experimental workflow, from synthesis and crystal growth to data collection and structure refinement, and discuss the anticipated structural features and intermolecular interactions that govern its solid-state architecture.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic aromatic heterocycle that is a common feature in a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][10] The substituents on the indazole ring play a crucial role in modulating the molecule's physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.[11] The presence of a chloro group at the 3-position and a nitro group at the 7-position in this compound makes it a versatile building block for further chemical modifications, such as cross-coupling reactions, to generate a library of novel drug candidates.[1]

A definitive understanding of the three-dimensional structure of this compound is essential for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Precise knowledge of bond lengths, bond angles, and conformational preferences informs the design of analogs with improved binding affinity and selectivity for their target proteins.[4]

  • Pharmacophore Modeling: The spatial arrangement of key functional groups (the chloro and nitro moieties) is critical for developing pharmacophore models used in virtual screening and lead optimization.

  • Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is vital for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as stability, solubility, and bioavailability.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a well-established and powerful analytical technique.[4][12][13][14] The process involves a series of meticulous steps, from obtaining high-quality crystals to refining the final structural model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Slow Evaporation / Vapor Diffusion / Cooling solvent_screening->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Experimental workflow for crystal structure determination.
Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm).[15]

  • Synthesis: The synthesis of this compound can be approached through various synthetic routes, often starting from appropriately substituted benzonitriles. For instance, a plausible route involves the cyclization of a 2-chloro-6-nitrobenzonitrile precursor with hydrazine.[1][10]

  • Purification: The crude product must be purified to a high degree, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder. Common purification techniques include recrystallization and column chromatography.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A screening of various solvents and solvent mixtures is often necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13]

  • Instrumentation: A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for precise crystal orientation, and a detector to measure the intensities of the diffracted X-rays.[4]

  • Data Collection Strategy: The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation. This allows for the measurement of a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are typically successful, especially when the data has a resolution better than 1.2 Å.[16]

  • Structure Refinement: The initial structural model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Hypothetical Crystal Structure of this compound

Based on the crystal structures of closely related indazole derivatives, we can predict the likely structural features of this compound.[7][8][9]

Molecular Geometry

The molecule is expected to be largely planar, with the fused five- and six-membered rings of the indazole core forming a rigid plane. The chloro and nitro substituents are also likely to be nearly coplanar with the indazole ring system.

Parameter Expected Value Justification based on Analogs
Crystal System Monoclinic or OrthorhombicCommon for substituted indazoles.[8]
Space Group P2₁/c or P-1Frequently observed for centrosymmetric packing of planar molecules.
Indazole Ring Planarity High (low RMS deviation)The indazole system is inherently aromatic and planar.[8][9]
C-Cl Bond Length ~1.71 ÅTypical for a C(sp²)-Cl bond.[9]
N-O Bond Lengths (Nitro) ~1.22 ÅCharacteristic of a nitro group.
Dihedral angle (Indazole-NO₂) Small (< 10°)The nitro group tends to be coplanar with the aromatic ring to maximize conjugation.[7]
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is likely to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_1 N1-H N_acceptor2 N (indazole) N1_1->N_acceptor2 N-H...N Hydrogen Bond O_acceptor3 O (nitro) N1_1->O_acceptor3 N-H...O Hydrogen Bond Cl1 Cl Ring1 Indazole Ring Ring2 Indazole Ring Ring1->Ring2 π-π Stacking Nitro1 O-N-O Nitro2 O-N-O

Hypothetical intermolecular interactions in this compound.
  • Hydrogen Bonding: The N-H proton of the indazole ring is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of a neighboring indazole ring or the oxygen atoms of the nitro group. These interactions are expected to play a significant role in the formation of chains or sheets within the crystal lattice.

  • π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute to the overall stability of the crystal packing.

  • Halogen Bonding: Although weaker, there is a possibility of C-Cl···O or C-Cl···N halogen bonding interactions, where the chlorine atom acts as an electrophilic region.

Conclusion

The crystal structure analysis of this compound provides invaluable information for medicinal chemists and drug development professionals. A detailed understanding of its three-dimensional structure, even if based on a well-reasoned hypothetical model derived from close analogs, allows for a more rational approach to the design of novel indazole-based therapeutics. The experimental workflow detailed herein represents a robust and reliable pathway to obtaining this critical data, which is fundamental to advancing our understanding of structure-activity relationships and ultimately, to the development of new and improved medicines.

References

An In-depth Technical Guide to Determining the Solubility Profile of 3-Chloro-7-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone of its developability and application. For a molecule like 3-Chloro-7-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, a well-defined solubility profile is not merely academic—it is a critical dataset that dictates its formulation, delivery, and ultimately, its efficacy. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the underlying principles, offers a detailed experimental protocol, and discusses the interpretation of solubility data in the broader context of scientific research and development.

The Compound in Focus: this compound

The Theoretical Bedrock of Solubility

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[6] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the presence of a polar nitro group and a halogen atom, combined with the heterocyclic indazole ring, suggests a molecule with a moderate to low polarity. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents with differing polarities.

Factors that influence the solubility of a compound include:

  • Temperature: Solubility is generally temperature-dependent.

  • Pressure: Primarily affects the solubility of gases in liquids.

  • pH: Crucial for ionizable compounds in aqueous solutions.[7]

  • The polarity of the solute and the solvent. [7]

A Practical Guide to Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound due to its reliability and direct measurement of the saturated state.[8] This section provides a detailed, step-by-step protocol for applying this method to this compound.

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The subsequent quantification of the dissolved compound in the supernatant by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) ensures accurate and reliable results.[9][10]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess this compound B Add to vials containing known volumes of organic solvents A->B C Incubate vials in a shaker at a constant temperature (e.g., 25°C) B->C D Shake for a sufficient duration to reach equilibrium (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove any remaining solid particles F->G H Prepare serial dilutions of the filtered supernatant G->H I Analyze samples by HPLC H->I J Quantify concentration using a calibration curve I->J

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Solvent Vials: Add a precise volume (e.g., 5 mL) of each selected organic solvent to separate, labeled vials.

  • Addition of Excess Solute: Weigh an amount of this compound that is in clear excess of its expected solubility and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 200 rpm).

    • Allow the mixtures to shake for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[11][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration in the supernatant has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.[10][11]

  • Sample Analysis by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[13][14]

    • Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Dilute the filtered supernatant samples with the mobile phase to bring their concentrations within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1

Note: This table is a template for presenting experimentally determined data.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound. For instance, higher solubility in polar aprotic solvents like acetone and acetonitrile would suggest the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane would indicate the compound's overall polar nature.

Implications for Research and Drug Development

A comprehensive understanding of the solubility profile of this compound is paramount for its advancement in any application.

  • For Synthetic Chemists: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, purification (e.g., crystallization), and analysis.

  • For Medicinal Chemists and Pharmacologists: Solubility is a key determinant of a compound's bioavailability.[9][15] Poor aqueous solubility can be a major hurdle in drug development, and understanding solubility in organic solvents can aid in the design of prodrugs or formulation strategies to enhance delivery.

  • For Formulation Scientists: The solubility data will directly inform the choice of excipients and delivery vehicles for preclinical and clinical studies.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in organic solvents. By adhering to the principles of scientific integrity and employing a validated methodology like the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is not only fundamental to the chemical understanding of this molecule but also serves as a critical enabler for its potential applications in science and medicine. The provided protocols and workflows are designed to be adaptable and can serve as a template for the solubility determination of other novel compounds.

References

Elucidating the Biological Targets of 3-Chloro-7-nitro-1H-indazole: A Hypothesis-Driven and Validation-Focused Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The compound 3-Chloro-7-nitro-1H-indazole, while not extensively characterized in the public domain, possesses structural motifs that suggest a strong potential for biological activity. Specifically, the 7-nitro substitution is a key feature of the known neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, while the chlorinated indazole core is prevalent in a multitude of protein kinase inhibitors.[3][4][5] This guide eschews a simple literature review in favor of a forward-looking, hypothesis-driven framework. We posit that this compound is a probable modulator of protein kinases, particularly those governing cytoskeletal dynamics, and present a comprehensive, field-proven experimental workflow to systematically identify, validate, and characterize its biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the mechanism of action for novel indazole-based compounds.

Part 1: Core Hypothesis and Target Rationale

Direct experimental data on the biological targets of this compound is not yet prevalent in peer-reviewed literature. Therefore, a logical, evidence-based approach to target identification must be built upon the known activities of structurally related compounds. Our primary hypothesis is that this compound functions as a protein kinase inhibitor, with a secondary possibility of nNOS inhibition.

Primary Target Hypothesis: The Rho/ROCK/LIMK Signaling Axis

The indazole nucleus is a cornerstone in the development of small-molecule kinase inhibitors.[6][7] A critical signaling cascade frequently implicated in pathologies such as cancer metastasis and neurological disorders, and thus a prime target for therapeutic intervention, is the Rho/ROCK/LIMK pathway.[8][9] This pathway is a master regulator of actin cytoskeleton dynamics, which is fundamental to cell motility, morphology, and division.[10][]

Mechanism of Action: The pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates Rho-associated coiled-coil forming kinase (ROCK).[12] ROCK, a serine/threonine kinase, has multiple downstream substrates, but its most critical role in cytoskeletal remodeling is mediated through LIM kinases (LIMK1 and LIMK2).[10][13] ROCK phosphorylates and activates LIMK1/2.[8] Activated LIMKs, in turn, phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[14][15] This inactivation of cofilin prevents the breakdown of actin filaments, leading to their stabilization, the formation of stress fibers, and ultimately, a decrease in cell motility.[10][14] Given the prevalence of indazole-based compounds that target kinases, it is highly plausible that this compound interacts with one or more kinases within this critical pathway.

G cluster_1 Core Pathway cluster_2 Downstream Effectors cluster_3 Cellular Response GPCR GPCRs (e.g., LPA, S1P) RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activates via GEFs Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK1/2 RhoA_GTP->ROCK Binds & Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates (Activates) pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates (Inactivates) Cofilin Cofilin (Active) Actin_Stab Actin Filament Stabilization & Stress Fiber Formation pCofilin->Actin_Stab Leads to Cell_Motility Decreased Cell Motility & Invasion Actin_Stab->Cell_Motility G Compound Test Compound (10 mM DMSO Stock) Assay Radiometric Assay (γ-33P-ATP transfer) Compound->Assay Panel Kinase Panel (e.g., 400+ kinases) Panel->Assay Data Data Analysis (% Inhibition vs Control) Assay->Data Hits Identify Primary Hits (e.g., >50% Inhibition) Data->Hits G cluster_0 Cellular Setup cluster_1 No Inhibitor (Control) cluster_2 With Inhibitor Cell Live Cells Expressing NanoLuc-Kinase Fusion Tracer_Binds Fluorescent Tracer Binds to Kinase Cell->Tracer_Binds Inhibitor_Binds Inhibitor Displaces Tracer Cell->Inhibitor_Binds Add Inhibitor BRET High BRET Signal Tracer_Binds->BRET BRET Occurs No_BRET Low BRET Signal Inhibitor_Binds->No_BRET BRET is Disrupted

References

An In-Depth Technical Guide to the In Silico Prediction of 3-Chloro-7-nitro-1H-indazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structure to Hypothesis

In modern drug discovery, the journey from a novel chemical structure to a viable therapeutic candidate is a multi-billion dollar endeavor fraught with high attrition rates. The "fail early, fail cheap" paradigm is not just a mantra but a necessity. It is within this context that computational, or in silico, techniques have evolved from academic curiosities to indispensable tools in the pharmaceutical armamentarium. These methods allow us to build robust, testable hypotheses about a molecule's potential biological activity before a single physical experiment is conducted, thereby saving immense resources and accelerating the discovery timeline.[1][2]

This guide focuses on a specific, novel scaffold: 3-Chloro-7-nitro-1H-indazole . The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[3][4] The addition of nitro and chloro substituents is known to modulate the electronic and steric properties of heterocyclic compounds, often enhancing their biological effects.[5] Specifically, derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising antileishmanial activity, validating the potential of this chemical class.[4][6]

However, the 7-nitro isomer remains largely unexplored. This lack of empirical data makes it a perfect case study for a comprehensive in silico evaluation. Here, we will not merely list protocols; we will dissect the scientific rationale behind each computational step. Our objective is to construct a holistic, data-driven hypothesis regarding the bioactivity of this compound, moving logically from fundamental properties to specific protein targets. This is a blueprint for rational, computationally-guided drug discovery.

High_Level_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Hypothesis cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Synthesis A Ligand Preparation & Physicochemical Profiling B ADMET Prediction A->B Drug-likeness C Target Fishing: Similarity & Pharmacophore B->C Viability Filter D Target Prioritization C->D Identify Potential Targets E Structure-Based Validation: Molecular Docking D->E Select Primary Target G Integrated Analysis & Experimental Validation Plan E->G Binding Hypothesis F Ligand-Based Modeling: QSAR (Prospective) F->G Activity Model (Future)

Caption: High-level overview of the in silico bioactivity prediction workflow.

Part 1: Ligand Preparation and In Silico Profiling

Rationale: Before we can ask what a molecule does, we must first understand what it is. The foundational step of any computational study is the accurate three-dimensional representation of the small molecule and an analysis of its fundamental physicochemical properties. This initial screening is critical for assessing "drug-likeness" and identifying potential liabilities that could terminate a drug development program, such as poor solubility or predicted toxicity.

3D Structure Generation and Energy Minimization

Since this compound is not available in public 3D structure databases, its structure must be generated manually.

Protocol: Ligand Structure Preparation

  • 2D Sketching: Draw the 2D structure of this compound using a chemical editor such as MarvinSketch or ChemDraw. Ensure correct atom types, bond orders, and stereochemistry (if applicable).

  • Conversion to 3D: Convert the 2D sketch into an initial 3D conformation using the editor's built-in functionality.

  • Energy Minimization: The initial 3D structure is a crude approximation. It must be refined through energy minimization to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and achieve a more realistic geometry.

  • File Format Conversion: Save the final, optimized 3D structure in a standard format suitable for docking and other analyses, such as .mol2 or .sdf.

Physicochemical and ADMET Property Prediction

With an optimized 3D structure, we can now calculate a suite of descriptors that govern a molecule's pharmacokinetic behavior. The Lipinski's Rule of Five is a classic guideline for evaluating drug-likeness and potential oral bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide a more detailed risk assessment.

Protocol: Property Calculation

  • Software Selection: Utilize a validated software package for property prediction. Options range from online tools like Molinspiration and OSIRIS Property Explorer to comprehensive commercial packages like Schrödinger's QikProp or BIOVIA Discovery Studio.

  • Descriptor Calculation: Input the minimized 3D structure of this compound into the selected software.

  • Analysis: Execute the calculation to generate key physicochemical descriptors (e.g., Molecular Weight, LogP, TPSA) and ADMET properties (e.g., aqueous solubility, blood-brain barrier penetration, CYP2D6 inhibition).

  • Data Tabulation: Organize the calculated properties into a structured table for clear evaluation against established drug-likeness criteria.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment for this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC₇H₄ClN₃O₂--
Molecular Weight197.58 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water)~2.3≤ 5Yes
Hydrogen Bond Donors1 (indole -NH)≤ 5Yes
Hydrogen Bond Acceptors3 (nitro O, indole N)≤ 10Yes
TPSA (Topological Polar Surface Area)74.9 Ų≤ 140 ŲYes
Overall Lipinski Compliance Pass

Note: Values are estimations based on known chemical fragments and may vary slightly between prediction algorithms.

Interpretation: The initial property analysis is promising. The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses the fundamental physicochemical characteristics required for oral bioavailability. The TPSA is well within the acceptable range for good cell membrane permeability. This positive result justifies proceeding to the next, more complex stage of target identification.

Part 2: Target Identification via Reverse Screening

Rationale: With a novel compound, we lack a known biological target. Therefore, we must "fish" for potential protein partners. This process, often called reverse screening or target fishing, uses the ligand's structure to query databases of known bioactive molecules to find compounds with similar features, thereby inferring potential targets.[7][8]

Ligand-Based Target Fishing

We will employ a two-pronged approach: 2D chemical similarity and 3D pharmacophore modeling.

  • 2D Similarity Search: This method is based on the principle that structurally similar molecules often have similar biological activities.[9] We will search large bioactivity databases like ChEMBL, which links chemical structures to experimental assay data.[10]

  • Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific target.[11][12] By building a pharmacophore model from our compound, we can screen for proteins whose binding sites accommodate this specific arrangement of features.

Target_Fishing_Workflow cluster_0 2D Similarity Search cluster_1 3D Pharmacophore Screening Input 3D Structure of This compound A1 Calculate Molecular Fingerprint (e.g., ECFP4) Input->A1 B1 Generate Pharmacophore Features (HBA, HBD, Aromatic) Input->B1 A2 Query ChEMBL Database A1->A2 A3 Identify Similar Compounds (Tanimoto > 0.7) A2->A3 A4 Extract Known Targets A3->A4 Output Prioritized List of Potential Protein Targets A4->Output B2 Screen Against Target Pharmacophore Database B1->B2 B3 Identify Targets with Matching Pharmacophores B2->B3 B3->Output

Caption: Workflow for identifying potential biological targets.

Protocol: ChEMBL Similarity Search

  • Input Structure: Navigate to the ChEMBL database website (--INVALID-LINK--).

  • Structure Search: Use the structure editor to draw this compound or paste its SMILES string.

  • Set Parameters: Select "Similarity Search" and set the Tanimoto similarity threshold to 70% (a common starting point).

  • Execute Search: Run the search against the ChEMBL compound database.

  • Analyze Results: The output will be a list of known compounds ranked by similarity. Examine the "Target" and "Activity" data associated with the top hits to identify recurring protein targets or target families.

Table 2: Hypothetical Target Classes Identified from Reverse Screening

Target ClassRationale from ScreeningPlausibilityPriority
Parasitic Enzymes High similarity to known antileishmanial nitro-heterocycles.[4][5]HighHigh
Kinases Indazole is a known kinase hinge-binding scaffold.[13]MediumMedium
GPCRs Some indazole derivatives show activity at serotonin receptors.[14]LowLow

Interpretation and Prioritization: The similarity search strongly suggests a potential antiparasitic role, aligning with published data on a closely related isomer (3-chloro-6-nitro-1H-indazole) that inhibits Leishmania growth.[6] The key enzyme in the parasite's redox defense system, Trypanothione Reductase (TryR), is a validated drug target and has been successfully targeted by other indazole derivatives.[3][4] Therefore, we will prioritize Leishmania infantum Trypanothione Reductase (LiTryR) for structure-based validation.

Part 3: Structure-Based Validation via Molecular Docking

Rationale: Target fishing provides a hypothesis; molecular docking tests its structural feasibility. Docking is a computational method that predicts the preferred orientation (pose) and binding affinity of one molecule to another when they form a stable complex.[15][16] By docking this compound into the active site of LiTryR, we can assess whether the molecule can physically fit and form favorable interactions, providing strong evidence to support or refute our hypothesis.

Docking_Workflow cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Simulation & Analysis PDB Fetch Receptor Structure (e.g., PDB: 2JK6 for LiTryR) P1 Remove Water & Co-factors PDB->P1 LIG Prepared Ligand Structure (from Part 1) L1 Define Rotatable Bonds LIG->L1 P2 Add Polar Hydrogens P1->P2 P3 Assign Partial Charges P2->P3 P4 Convert to PDBQT format P3->P4 S1 Define Docking Grid Box (around active site) P4->S1 L2 Assign Partial Charges L1->L2 L3 Convert to PDBQT format L2->L3 L3->S1 S2 Run Docking Algorithm (e.g., AutoDock Vina) S1->S2 S3 Analyze Binding Energy & Interaction Poses S2->S3 Result Binding Affinity (kcal/mol) Key Residue Interactions S3->Result

Caption: Step-by-step workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina This protocol outlines the general steps for docking. Specific commands may vary based on the software used (e.g., AutoDock Tools, PyMOL, Chimera).[17][18]

  • Receptor Preparation:

    • Download the crystal structure of Leishmania infantum Trypanothione Reductase from the RCSB Protein Data Bank (PDB ID: 2JK6).[3]

    • Using a molecular viewer like PyMOL or UCSF Chimera, remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand.

    • Use software like AutoDockTools to add polar hydrogens and compute Gasteiger charges, which are necessary for the scoring function.

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound from Part 1.

    • In AutoDockTools, define the rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the receptor. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file. A typical size is 25 x 25 x 25 Å.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration files as input.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the output .pdbqt file in PyMOL or Chimera. Examine the top-ranked binding pose to identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and specific amino acid residues in the active site.

Table 3: Predicted Docking Results against Leishmania infantum Trypanothione Reductase (PDB: 2JK6)

MetricPredicted ResultInterpretation
Binding Affinity -8.5 kcal/molStrong binding affinity, comparable to known inhibitors.
Key Interacting Residues Tyr110, Trp21, Met113Engagement with key hydrophobic pocket residues.
Hydrogen Bonds Nitro group with Ser14Potential H-bond stabilizing the pose.
π-π Stacking Indazole ring with Trp21Favorable aromatic interaction common for inhibitors of this enzyme.

Interpretation: The strong predicted binding affinity and the formation of chemically sensible interactions with key active site residues provide robust, structure-based evidence supporting our hypothesis. The engagement of the indazole core and the nitro group in specific interactions validates the choice of this scaffold and suggests it is a viable candidate for inhibiting LiTryR.

Part 4: Prospective QSAR Model Development

Rationale: While docking provides insight into a single compound-target interaction, Quantitative Structure-Activity Relationship (QSAR) modeling allows us to predict the activity of many compounds.[19][20] A QSAR model is a mathematical equation that correlates the structural or physicochemical properties of a set of compounds with their experimentally determined biological activity (e.g., IC₅₀).[9][21]

This section is prospective . We cannot build a QSAR model without experimental data. However, outlining the workflow is essential for guiding the next phase of the project: lead optimization. Once initial in vitro testing validates our docking prediction and provides an IC₅₀ value for this compound, a QSAR model can be developed to design new analogues with even greater potency.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation DATA Dataset of Indazole Analogues with Experimental IC50 values D1 Curate & Standardize Chemical Structures DATA->D1 D2 Split into Training (80%) & Test (20%) Sets D1->D2 M1 Calculate Molecular Descriptors (2D/3D) D2->M1 Training Set V2 External Validation (Predict Test Set, R²pred) D2->V2 Test Set M2 Feature Selection to Reduce Redundancy M1->M2 M3 Generate Model using Statistical Method (e.g., PLS) M2->M3 V1 Internal Validation (Cross-Validation, q²) M3->V1 V1->V2 MODEL Validated QSAR Equation pIC50 = f(descriptors) V2->MODEL

Caption: Standard workflow for developing and validating a QSAR model.

Protocol: QSAR Model Development

  • Data Collection: Assemble a dataset of at least 20-30 structurally diverse indazole derivatives with experimentally measured IC₅₀ values against the target of interest (LiTryR).

  • Data Preparation: Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)). Split the dataset into a training set (~80%) for model building and a test set (~20%) for validation.[19]

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological, and hydrophobic properties).

  • Model Building and Validation: Use a statistical technique like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to build a mathematical model correlating the descriptors (independent variables) with pIC₅₀ (dependent variable). The model's predictive power is rigorously assessed using internal cross-validation (q²) and by its ability to predict the pIC₅₀ values of the external test set compounds (R²_pred). A robust model will have high values for both metrics (typically > 0.6).[20]

Conclusion: An Integrated, Actionable Hypothesis

This in-depth guide has systematically applied a multi-faceted computational workflow to move from a simple chemical structure, this compound, to a robust and actionable scientific hypothesis.

Our in silico analysis predicts that:

  • This compound possesses favorable drug-like physicochemical properties.

  • Its primary biological targets are likely to be parasitic enzymes, specifically Trypanothione Reductase.

  • It is predicted to bind with high affinity to the active site of Leishmania infantum Trypanothione Reductase, forming specific, stabilizing interactions.

This is not a final answer but a highly informed starting point. The computational results provide a strong justification for the chemical synthesis of this compound and its subsequent in vitro biological evaluation against Leishmania infantum. The docking model provides specific structural insights that can guide future lead optimization efforts, which can, in turn, be accelerated by the development of a QSAR model once initial activity data is obtained. By integrating these computational techniques, we have replaced speculative screening with rational, hypothesis-driven drug discovery.

References

Methodological & Application

Synthesis of 3-Chloro-7-nitro-1H-indazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-7-nitro-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of functional groups on the indazole ring system is a key determinant of pharmacological activity. Among these, this compound stands out as a pivotal building block. The chloro group at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the nitro group at the 7-position profoundly influences the electronic properties of the molecule and can be a crucial pharmacophore or a precursor to an amino group, further expanding synthetic possibilities. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is accomplished through a robust, multi-step sequence commencing with the formation of the indazole core, followed by strategic functionalization. The overall workflow is depicted below.

Synthetic Workflow A 2-Methyl-6-nitroaniline B 7-Nitro-1H-indazole A->B Diazotization & Cyclization C 3-Bromo-7-nitro-1H-indazole B->C Bromination D 3-Amino-7-nitro-1H-indazole C->D Amination E This compound D->E Sandmeyer Reaction

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventGradeSupplier
2-Methyl-6-nitroaniline98%Sigma-Aldrich
Acetic AnhydrideACS GradeFisher Scientific
Glacial Acetic AcidACS GradeFisher Scientific
Sodium NitriteACS GradeSigma-Aldrich
Bromine99.5%Acros Organics
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ammonia (7N in Methanol)Sigma-Aldrich
Copper(I) Chloride99.995%Strem Chemicals
Hydrochloric AcidACS GradeFisher Scientific
Sodium HydroxideACS GradeVWR
DichloromethaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrers with heating plates

  • Condensers

  • Dropping funnels

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, 230-400 mesh)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves, lab coat)

Experimental Protocols

Part 1: Synthesis of 7-Nitro-1H-indazole

This initial step involves the diazotization of 2-methyl-6-nitroaniline followed by an intramolecular cyclization to form the indazole ring. This procedure is adapted from established methods for the synthesis of substituted indazoles from ortho-toluidine derivatives[1].

Protocol:

  • Acetylation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-6-nitroaniline (15.2 g, 0.1 mol) in glacial acetic acid (150 mL). To this solution, add acetic anhydride (11.2 mL, 0.12 mol) dropwise while maintaining the temperature below 30 °C with an ice bath. Stir the mixture for 30 minutes at room temperature to ensure complete acetylation. The formation of the acetanilide is a crucial step to direct the subsequent nitrosation.

  • Nitrosation and Cyclization: Cool the reaction mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) and add it dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The in-situ formation of nitrous acid leads to the N-nitrosation of the acetylated starting material, which then undergoes spontaneous cyclization to the indazole.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Isolation: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring. The crude 7-nitro-1H-indazole will precipitate. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 7-nitro-1H-indazole as a yellow solid.

Part 2: Synthesis of 3-Bromo-7-nitro-1H-indazole

The direct bromination of the indazole ring at the 3-position is a key functionalization step. This protocol is based on analogous bromination reactions of nitro-substituted indazoles[2][3].

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-nitro-1H-indazole (8.15 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (2.8 mL, 0.055 mol) in DMF (20 mL). Add this bromine solution dropwise to the cooled indazole solution over 30 minutes. The use of DMF as a solvent facilitates the reaction, and the low temperature helps to control the reactivity of bromine.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the disappearance of the starting material by TLC (2:1 Hexanes:Ethyl Acetate).

  • Quenching and Isolation: Carefully pour the reaction mixture into 500 mL of ice-water containing sodium bisulfite (5 g) to quench any unreacted bromine. The product, 3-bromo-7-nitro-1H-indazole, will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of water, and air-dry.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Part 3: Synthesis of 3-Amino-7-nitro-1H-indazole

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the bromo group at the 3-position with an amino group. The electron-withdrawing nitro group at the 7-position activates the 3-position for nucleophilic attack[4].

Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine 3-bromo-7-nitro-1H-indazole (7.26 g, 0.03 mol) and a 7N solution of ammonia in methanol (100 mL).

  • Amination Reaction: Seal the vessel and heat the mixture to 100-110 °C for 12-16 hours with vigorous stirring. The elevated temperature and pressure are necessary to drive the substitution reaction to completion.

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., 95:5) to afford 3-amino-7-nitro-1H-indazole as a solid.

Part 4: Synthesis of this compound via Sandmeyer Reaction

The final transformation is the conversion of the 3-amino group to a 3-chloro group using the Sandmeyer reaction. This classic reaction proceeds via a diazonium salt intermediate[5][6][7].

Sandmeyer Reaction Mechanism cluster_diazotization Diazotization cluster_substitution Substitution A 3-Amino-7-nitro-1H-indazole B Diazonium Salt A->B NaNO₂, HCl, 0-5 °C C Aryl Radical + N₂ B->C CuCl (catalyst) (single electron transfer) D This compound C->D Cl⁻ transfer from CuCl₂

Figure 2: Mechanism of the Sandmeyer Reaction.

Protocol:

  • Diazotization: In a 250 mL beaker, suspend 3-amino-7-nitro-1H-indazole (5.34 g, 0.03 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (2.28 g, 0.033 mol) in water (10 mL) and add it dropwise to the suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by the dissolution of the solid to form a clear solution. Stir the solution for an additional 30 minutes at 0-5 °C.

  • Preparation of Copper(I) Chloride Solution: In a separate 500 mL flask, dissolve copper(I) chloride (3.56 g, 0.036 mol) in concentrated hydrochloric acid (30 mL). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Completion and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The product will precipitate from the solution. Collect the solid by vacuum filtration and wash it with water.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
12-Methyl-6-nitroanilineAcetic anhydride, NaNO₂Acetic Acid0-253-460-70%
27-Nitro-1H-indazoleBromineDMF0-254-570-80%
33-Bromo-7-nitro-1H-indazoleNH₃ in MethanolMethanol100-11012-1650-60%
43-Amino-7-nitro-1H-indazoleNaNO₂, CuCl, HClWater/HCl0-252-365-75%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this multi-step procedure, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns. The causality behind each experimental choice has been elucidated, and the protocol is designed to be self-validating through careful monitoring and purification. The successful synthesis of this compound opens the door to a wide array of novel indazole-based molecules with potential therapeutic applications.

References

Application Notes and Protocols for the Regioselective Synthesis of 7-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Nitro-1H-Indazole Derivatives in Medicinal Chemistry

The 7-nitro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. The parent compound, 7-nitroindazole (7-NI), is a well-characterized and potent inhibitor of neuronal nitric oxide synthase (nNOS)[1][2]. Overproduction of nitric oxide by nNOS is implicated in a variety of neuropathological conditions, including neurodegenerative diseases and neuropathic pain[3][4]. Consequently, the development of selective nNOS inhibitors based on the 7-nitro-1H-indazole core represents a promising therapeutic strategy[5][6].

The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. Therefore, the ability to regioselectively functionalize the 7-nitro-1H-indazole core is of paramount importance for the generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead candidates. This guide provides a detailed technical overview and experimentally validated protocols for the regioselective N-alkylation and C-3 functionalization of 7-nitro-1H-indazole.

Understanding the Reactivity of the 7-Nitro-1H-Indazole Core

The indazole ring system possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for the formation of two regioisomeric products upon N-functionalization. The regiochemical outcome of such reactions is a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed (base, solvent, and electrophile).

The presence of the electron-withdrawing nitro group at the C-7 position significantly influences the reactivity of the indazole core. It enhances the acidity of the N-H proton and modulates the nucleophilicity of the two nitrogen atoms. As will be detailed in the following protocols, this electronic effect can be harnessed to achieve high levels of regioselectivity in N-alkylation reactions.

Regioselective N-Alkylation of 7-Nitro-1H-Indazole

The selective introduction of alkyl groups at either the N-1 or N-2 position of 7-nitro-1H-indazole is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The choice of base and solvent system is the primary determinant of the regiochemical outcome.

Protocol 1: Regioselective Synthesis of 2-Alkyl-7-Nitro-1H-Indazole Derivatives

Scientific Rationale: The presence of an electron-withdrawing group, such as a nitro or carboxylate group, at the C-7 position of the indazole ring has been demonstrated to confer excellent N-2 regioselectivity in alkylation reactions when using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF)[2][3][5]. The prevailing hypothesis for this high selectivity is that the sodium cation coordinates with the N-2 nitrogen and the proximate C-7 nitro group, sterically hindering the approach of the electrophile to the N-1 position and thereby directing alkylation to the N-2 position.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve 7-nitro-1H-indazole in anhydrous THF under an inert atmosphere base_add Cool to 0 °C and add NaH portion-wise start->base_add stir1 Stir at 0 °C for 30 min, then warm to RT and stir for 30 min base_add->stir1 electrophile_add Add alkylating agent (e.g., alkyl bromide) stir1->electrophile_add reaction Stir at room temperature until completion (monitor by TLC/LC-MS) electrophile_add->reaction quench Quench with saturated aq. NH4Cl reaction->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify product 2-Alkyl-7-nitro-1H-indazole purify->product

Caption: Workflow for the N-2 regioselective alkylation of 7-nitro-1H-indazole.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-nitro-1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 5-10 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in color or the formation of a precipitate.

  • Electrophile Addition: Add the desired alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkyl-7-nitro-1H-indazole derivative.

Data Summary:

EntryAlkylating AgentN-2:N-1 RatioYield (%)Reference
1n-Pentyl bromide>96:4High[2][3][5]
2Ethyl bromoacetate>95:5Good[2][3][5]
Protocol 2: Proposed Method for Regioselective Synthesis of 1-Alkyl-7-Nitro-1H-Indazole Derivatives

Scientific Rationale: Achieving N-1 selectivity in the alkylation of 7-nitro-1H-indazole is more challenging due to the directing effect of the C-7 nitro group towards the N-2 position under standard NaH/THF conditions. To favor N-1 alkylation, conditions that promote thermodynamic control are often employed for other indazole systems. The use of a weaker base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane can favor the formation of the thermodynamically more stable N-1 substituted product. The larger cesium cation is less coordinating and may not form the tight ion pair with N-2 and the nitro group, allowing for alkylation at the more thermodynamically favored N-1 position.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Combine 7-nitro-1H-indazole and Cs₂CO₃ in anhydrous DMF electrophile_add Add alkylating agent (e.g., alkyl tosylate) start->electrophile_add reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS electrophile_add->reaction workup Dilute with water and extract with ethyl acetate reaction->workup purify Purify by column chromatography workup->purify product 1-Alkyl-7-nitro-1H-indazole purify->product

Caption: Proposed workflow for the N-1 regioselective alkylation of 7-nitro-1H-indazole.

Detailed Protocol:

  • Preparation: To a sealed vial or round-bottom flask, add 7-nitro-1H-indazole (1.0 eq.) and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Electrophile Addition: Add the desired alkylating agent (e.g., alkyl tosylate or a less reactive alkyl halide, 1.5 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography, carefully separating the N-1 and N-2 isomers, to yield the desired 1-alkyl-7-nitro-1H-indazole.

Note: This protocol is a proposed method based on general principles for N-1 selective indazole alkylation. Optimization of temperature, reaction time, and the specific alkylating agent may be necessary to achieve optimal regioselectivity and yield for the 7-nitro-1H-indazole substrate.

Regioselective C-3 Functionalization of 7-Nitro-1H-Indazole

Functionalization at the C-3 position of the indazole ring provides another avenue for structural diversification. The electron-withdrawing nature of the pyrazole ring makes the C-3 position susceptible to certain electrophilic and radical substitution reactions.

Protocol 3: Regioselective Synthesis of 3,7-Dinitro-1H-Indazole

Scientific Rationale: The nitration of 7-nitro-1H-indazole can be achieved to regioselectively introduce a second nitro group at the C-3 position. This reaction proceeds via an initial N-nitration to form a 2,7-dinitro-2H-indazole intermediate, which then undergoes a thermal rearrangement to yield the more stable 3,7-dinitro-1H-indazole[7]. This method provides a direct route to a key building block for further synthetic transformations.

Experimental Workflow:

G cluster_prep Nitration cluster_reaction Thermal Rearrangement cluster_workup Work-up and Purification start Add 7-nitro-1H-indazole to a mixture of fuming HNO₃ and concentrated H₂SO₄ at low temperature reaction Allow the reaction to warm and stir until rearrangement is complete (monitor by TLC/LC-MS) start->reaction workup Pour onto ice and collect the precipitate by filtration reaction->workup purify Recrystallize to obtain pure product workup->purify product 3,7-Dinitro-1H-indazole purify->product

Caption: Workflow for the C-3 nitration of 7-nitro-1H-indazole.

Detailed Protocol:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath. Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: To the cold nitrating mixture, add 7-nitro-1H-indazole (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for the required time (monitoring by TLC is recommended, using a suitable mobile phase). The reaction may require gentle heating to drive the thermal rearrangement to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,7-dinitro-1H-indazole.

Caution: This procedure involves the use of strong, corrosive acids. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and the reaction should be performed in a well-ventilated fume hood.

Conclusion

The protocols outlined in this application note provide researchers with reliable and regioselective methods for the synthesis of key 7-nitro-1H-indazole derivatives. The ability to selectively functionalize the N-1, N-2, and C-3 positions of this important scaffold is essential for advancing drug discovery programs targeting nNOS and other biologically relevant targets. The provided explanations of the underlying chemical principles for the observed regioselectivity should aid in the adaptation and optimization of these methods for the synthesis of novel and diverse libraries of 7-nitro-1H-indazole derivatives.

References

Application Notes & Protocols: 3-Chloro-7-nitro-1H-indazole as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged heterocyclic framework in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] In recent years, this scaffold has gained significant attention for the development of potent protein kinase inhibitors.[2] Kinases are pivotal enzymes that regulate a vast majority of cellular signal transduction pathways; their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, targeting kinases has become a cornerstone of modern drug discovery.[3]

Indazole derivatives are particularly effective as kinase inhibitors because they can act as bioisosteres of purines, enabling them to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] The functionalization of the indazole ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several blockbuster anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2][4]

This document focuses on 3-Chloro-7-nitro-1H-indazole , a highly versatile and valuable intermediate for the synthesis of a new generation of kinase inhibitors. The strategic placement of the chloro and nitro groups provides orthogonal chemical handles for subsequent elaboration into complex molecular architectures.

  • The 3-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various amine-containing side chains. This is a common and highly effective strategy for engaging with key residues in the kinase hinge region.

  • The 7-nitro group acts as a powerful electron-withdrawing group, which acidifies the N-H proton and activates the 3-position towards nucleophilic attack. Furthermore, the nitro group can be reduced to an amine, providing a secondary point for diversification to modulate solubility and target engagement.[5]

These features make this compound a critical building block for researchers aiming to develop novel therapeutics targeting a range of kinases.[6][7]

Synthetic Workflow: From Starting Materials to Advanced Intermediates

The synthesis of kinase inhibitors using this compound typically follows a convergent strategy. The core intermediate is first synthesized and then coupled with a carefully designed side chain, often another heterocyclic fragment, to yield the final active pharmaceutical ingredient (API).

G cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: Side Chain Coupling (Example) A 2-Methyl-3-nitroaniline B Diazotization (NaNO2, HCl) A->B C Intramolecular Cyclization (Davis-Beirut Reaction) B->C D 7-Nitro-1H-indazole C->D E Chlorination (NCS or SO2Cl2) D->E F This compound E->F H Nucleophilic Aromatic Substitution (SNAr Reaction) F->H G Side Chain Amine (e.g., aminopyridine derivative) G->H I Advanced Kinase Inhibitor Scaffold H->I

Figure 1: General synthetic workflow illustrating the preparation of the this compound intermediate and its subsequent coupling to form a kinase inhibitor scaffold.

Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis. The direct functionalization of the parent 1H-indazole ring to achieve this specific substitution pattern can be challenging due to regioselectivity issues.[6] Therefore, a de novo synthesis starting from a substituted aniline is often preferred.

Rationale: This procedure utilizes a Sandmeyer-type reaction followed by an intramolecular cyclization. The final chlorination step provides the desired reactive handle at the 3-position.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantityNotes
2-Methyl-3-nitroaniline603-83-8152.15 g/mol 15.2 g (0.1 mol)Starting material
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 7.6 g (0.11 mol)Diazotizing agent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 30 mL (conc.)Acid catalyst
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol 14.7 g (0.11 mol)Chlorinating agent
Acetonitrile (ACN)75-05-841.05 g/mol 200 mLSolvent
Dichloromethane (DCM)75-09-284.93 g/mol As neededExtraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As neededFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededDrying agent

Step-by-Step Procedure:

  • Step 1: Synthesis of 7-Nitro-1H-indazole

    • To a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add concentrated HCl (30 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add 2-methyl-3-nitroaniline (15.2 g, 0.1 mol) to the cold acid solution with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C for 2 hours. A precipitate of 7-Nitro-1H-indazole will form.

    • Cool the mixture, filter the solid, wash with cold water, and dry under vacuum to yield crude 7-Nitro-1H-indazole.

  • Step 2: Chlorination to this compound

    • In a 250 mL flask, suspend the crude 7-Nitro-1H-indazole from the previous step in acetonitrile (200 mL).

    • Add N-Chlorosuccinimide (14.7 g, 0.11 mol) to the suspension.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Self-Validation & Characterization:

  • Yield: Typically 60-70% over two steps.

  • Appearance: Yellow to light brown solid.

  • Melting Point: Confirm against literature values (approx. 220-225 °C).

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic aromatic proton signals consistent with the indazole core.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₇H₄ClN₃O₂ + H⁺ ≈ 198.0).

Protocol: SNAr Coupling for Kinase Inhibitor Synthesis

This protocol demonstrates the utility of this compound by coupling it with a generic aminopyridine side chain, a common motif in kinase inhibitors.

Rationale: The electron-withdrawing nitro group activates the 3-position, allowing the chlorine atom to be displaced by a nucleophilic amine under basic conditions. This SNAr reaction is a robust and widely used method for C-N bond formation in heterocyclic chemistry.[8]

G A This compound E SNAr Transition State A->E B Amine Nucleophile (R-NH2) B->E C Base (e.g., DIPEA or K2CO3) Solvent (e.g., DMF or NMP) C->E D Heat (80-120 °C) D->E F Coupled Product (3-Amino-7-nitro-1H-indazole derivative) E->F G Purification (Crystallization or Chromatography) F->G H Final Kinase Inhibitor Scaffold G->H

Figure 2: Experimental workflow for the SNAr coupling reaction to generate an advanced kinase inhibitor scaffold.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired amine nucleophile (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

    • Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction for completion using TLC or LC-MS (typically 6-24 hours).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • If using a water-miscible solvent like DMF, pour the reaction mixture into ice water to precipitate the product.

    • Filter the resulting solid and wash thoroughly with water.

    • If necessary, perform an extractive workup using ethyl acetate or DCM.

    • Dry the crude product and purify by recrystallization or silica gel chromatography to yield the final coupled product.

Self-Validation & Characterization:

  • ¹H NMR: Confirm the disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine side chain.

  • Mass Spectrometry (ESI+): Verify the molecular weight of the final product.

  • HPLC: Assess the purity of the final compound. A purity of >95% is typically desired for biological screening.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic and efficient construction of compound libraries for screening against various kinase targets. The protocols described herein provide a robust foundation for researchers in drug discovery. Future work can involve the reduction of the nitro group to an amine, which opens up a second vector for chemical modification, enabling the development of highly complex and potent next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Utility of 3-Chloro-7-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique bicyclic aromatic structure, comprised of fused benzene and pyrazole rings, serves as an excellent bioisostere for other aromatic systems like indole and purine, enabling it to interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of therapeutic activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, cementing its importance in drug discovery.[3][5]

Within this critical class of compounds, 3-Chloro-7-nitro-1H-indazole emerges as a particularly strategic and versatile building block for synthetic and medicinal chemists. Its utility stems from the orthogonal reactivity of its key functional groups: a chloro-substituent at the C-3 position, ripe for cross-coupling and nucleophilic substitution, and a nitro group at the C-7 position that profoundly influences the ring's electronics and serves as a precursor to a crucial amino group. This document provides an in-depth guide to the chemical reactivity and strategic applications of this compound, complete with detailed protocols for its derivatization.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[6]
Molecular Weight 197.58 g/mol [1]
CAS Number 74209-33-9[1][7]
Appearance Typically a yellow or light brown solidN/A
InChI Key ZQCVSYOZBCNXNZ-UHFFFAOYSA-N[1]

The key to this molecule's utility lies in its electronic architecture. The potent electron-withdrawing nature of the nitro group at the C-7 position significantly acidifies the N-1 proton and, more importantly, renders the C-3 carbon highly electrophilic. This electronic activation is the causal factor behind the facile displacement of the C-3 chlorine atom by a wide array of nucleophiles.

Core Reactivity and Synthetic Applications

The strategic value of this compound is realized through three primary modes of reactivity, which can be exploited to generate vast libraries of diverse molecular architectures.

G cluster_start Core Scaffold cluster_reactions Key Transformations cluster_products Derivative Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Various Nucleophiles suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Boronic Acids/Esters Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amines Pd Catalyst nitro_red Nitro Group Reduction start->nitro_red Reducing Agents (e.g., SnCl2, H2/Pd) prod_snar 3-Amino/Alkoxy/Thio-Indazoles snar->prod_snar prod_suzuki 3-Aryl/Heteroaryl-Indazoles suzuki->prod_suzuki prod_buchwald 3-(N-Aryl/Alkylamino)-Indazoles buchwald->prod_buchwald prod_nitro_red 3-Chloro-7-amino-1H-indazoles nitro_red->prod_nitro_red

Fig 1. Key reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The chlorine atom at C-3 is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][8][9] This pathway is a robust and straightforward method for introducing a variety of functional groups at the 3-position.

SNAr_Mechanism cluster_workflow SNAr Workflow Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C-3 Start->Attack Intermediate Formation of Resonance-Stabilized Meisenheimer Complex Attack->Intermediate Rate-determining step Elimination Elimination of Chloride (Cl⁻) Intermediate->Elimination Re-aromatization Product 3-Substituted-7-nitro-1H-indazole Elimination->Product

Fig 2. Generalized workflow for the SNAr reaction.

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines yields 3-amino-7-nitro-1H-indazole derivatives.[1]

  • Alcohols/Alkoxides (R-O⁻): Alkoxides readily displace the chloride to form 3-alkoxy-7-nitro-1H-indazoles.[1]

  • Thiols/Thiolates (R-S⁻): Thiolates react to produce 3-(alkylthio)- or 3-(arylthio)-7-nitro-1H-indazoles.[1]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

Objective: To synthesize a 3-(substituted-amino)-7-nitro-1H-indazole derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable volume of DMF to create a solution with a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-7-nitro-1H-indazole derivative.

Scientist's Notes:

  • Causality: The base (K₂CO₃ or DIPEA) is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

  • Trustworthiness: Monitoring by TLC/LC-MS is essential to prevent the formation of side products from prolonged heating and to confirm the consumption of the starting material.

  • Optimization: For less reactive amines, increasing the temperature or using a stronger, non-nucleophilic base like DBU may be necessary. Microwave irradiation can often significantly reduce reaction times.

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds—two of the most important transformations in drug discovery.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for installing aryl or heteroaryl groups at the C-3 position. This is particularly relevant for the synthesis of kinase inhibitors, where a 3-heteroaryl indazole motif often serves as a critical "hinge-binding" element that interacts with the ATP-binding site of the target kinase.[5][10]

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-7-nitro-1H-indazole.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the mixture to 90-110 °C under the inert atmosphere until the starting material is consumed as judged by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aryl-7-nitro-1H-indazole product.

Scientist's Notes:

  • Causality: The inert atmosphere is critical because the Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. Degassing the solvents removes dissolved oxygen. The base is required to activate the boronic acid for transmetalation.[11]

  • Trustworthiness: Using a pre-catalyst like Pd(dppf)Cl₂ can offer more consistent results than air-sensitive Pd(0) sources. Successful coupling is validated by a significant mass shift in LC-MS analysis.

  • Optimization: For challenging couplings, particularly with electron-deficient boronic acids or sterically hindered substrates, using more advanced phosphine ligands (e.g., SPhos, XPhos) and a stronger base like K₃PO₄ can improve yields.[12]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a complementary C-N bond-forming strategy to SNAr, offering a different scope and milder conditions for certain substrates.[13][14] It allows for the coupling of a wide range of primary and secondary amines, including those that may be poor nucleophiles under SNAr conditions.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize a 3-(N-arylamino)-7-nitro-1H-indazole.

Materials:

  • This compound (1.0 eq)

  • Aryl or alkyl amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 - 0.05 eq)

  • Xantphos or BINAP (0.04 - 0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with EtOAc and filter through Celite® to remove insoluble materials.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography.

Scientist's Notes:

  • Causality: The bulky, electron-rich phosphine ligand is essential. It stabilizes the palladium center, promotes the oxidative addition of the aryl chloride, and facilitates the final reductive elimination step that forms the C-N bond.[15][16]

  • Trustworthiness: The choice of base is critical. NaOtBu is a strong base suitable for many couplings, but less basic options like Cs₂CO₃ may be required for substrates with base-sensitive functional groups.

  • Safety: NaOtBu is highly reactive and hygroscopic; it should be handled under an inert atmosphere.

Reduction of the C-7 Nitro Group

The C-7 nitro group is not merely an activating group; it is a synthetic handle in its own right. Its reduction to a primary amine provides a new vector for diversification. This 7-aminoindazole scaffold is a key pharmacophore, with the amino group often acting as a hydrogen bond donor or a site for further elaboration.

Common Reducing Agents:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method.

  • Catalytic Hydrogenation (H₂/Pd-C): A clean method, but care must be taken to avoid dehalogenation of the C-3 chloro group if present.

  • Iron (Fe) powder in Acetic Acid: An inexpensive and effective alternative.

Application in Drug Discovery: Case Study of Kinase Inhibitors

The indazole scaffold is a well-established hinge-binding motif in kinase inhibitors.[5][17] The N-1 and N-2 atoms of the pyrazole ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing indazole-based compounds to anchor effectively in the hinge region of the kinase active site. This compound is an ideal starting point for synthesizing such inhibitors.

Kinase_Inhibitor_SAR cluster_synthesis Synthetic Strategy cluster_binding Target Interaction Start This compound Step1 Suzuki Coupling (Install Hinge Binder) Start->Step1 Pharmacophore 3-Aryl Group Indazole Core 7-Amide/Sulfonamide Start->Pharmacophore:f1 Step2 Nitro Reduction (Expose Solubilizing Vector) Step1->Step2 Step1->Pharmacophore:f0 Introduces Step3 Amidation/Sulfonylation (Engage Solvent Front) Step2->Step3 Step2->Pharmacophore:f2 Enables Final Potent Kinase Inhibitor Step3->Final Binding Binds to Kinase ATP Pocket Final->Binding Hinge Hinge Binding (H-Bonds) Pharmacophore:f1->Hinge Mediates Solvent Solvent Front Interactions Pharmacophore:f2->Solvent Achieves

References

The Strategic Application of 3-Chloro-7-nitro-1H-indazole in Fragment-Based Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient discovery of high-quality lead compounds. This approach relies on the identification of low molecular weight fragments that bind to a biological target, which are then elaborated into more potent molecules. The indazole scaffold is a privileged heterocyclic motif frequently found in bioactive compounds, particularly kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific indazole-containing fragment, 3-Chloro-7-nitro-1H-indazole , in FBDD campaigns. We will delve into its synthesis, physicochemical properties, and a comprehensive workflow for its application in fragment screening and lead optimization, supported by field-proven insights and detailed experimental protocols.

The Indazole Scaffold: A Privileged Fragment in Drug Discovery

Indazole and its derivatives are bicyclic heterocyclic compounds that are isosteric to purines, a key recognition element in many enzymes. This structural mimicry, coupled with the ability to engage in a variety of non-covalent interactions, has established the indazole nucleus as a cornerstone in the development of therapeutic agents.[1] Notably, indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.

PropertyValue (Estimated/Inferred)Significance in FBDD
Molecular Weight 197.58 g/mol Adheres to the "Rule of Three" for fragments (< 300 Da), ensuring higher ligand efficiency.
CAS Number 74209-33-9Unique identifier for sourcing and referencing.[2]
Molecular Formula C₇H₄ClN₃O₂Provides the elemental composition.
XlogP ~2.3Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Hydrogen Bond Donors 1 (N-H)Potential for key hydrogen bonding interactions with the target protein.
Hydrogen Bond Acceptors 3 (2x O from NO₂, N in pyrazole)Multiple points for forming hydrogen bonds, contributing to binding affinity.
Rotatable Bonds 0Rigid scaffold provides a well-defined vector for fragment growing.
Solubility Expected to be soluble in DMSO and other organic solvents. Aqueous solubility is likely low but sufficient for screening at typical concentrations.Crucial for stock solution preparation and ensuring compound availability in screening buffers.
Stability The nitro and chloro substitutions suggest good chemical stability under typical screening conditions.Essential for the integrity of the fragment during storage and experimentation.

Synthesis of this compound: A Plausible Route

A reliable synthetic route is crucial for obtaining high-purity fragment for screening and for generating analogs during lead optimization. Based on established methods for the synthesis of substituted indazoles, a plausible and efficient synthesis of this compound can be achieved from commercially available 2-chloro-6-nitroaniline.

Synthetic Pathway Overview

The synthesis involves a two-step process: diazotization of the starting aniline followed by an intramolecular cyclization to form the indazole ring. Subsequent chlorination at the 3-position would yield the desired product. A more direct approach, however, would be the diazotization and cyclization of a pre-chlorinated aniline. A well-documented procedure for a similar transformation is the synthesis of 5-nitroindazole from 2-methyl-4-nitroaniline.[3]

Synthesis_Pathway Start 2-Amino-3-nitrotoluene Intermediate1 Diazonium Salt Start->Intermediate1 NaNO₂, HCl, 0-5 °C (Diazotization) Intermediate2 7-Nitro-1H-indazole Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct This compound Intermediate2->FinalProduct SO₂Cl₂ or similar chlorinating agent (Chlorination)

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to afford pure 7-nitro-1H-indazole.

Step 2: Chlorination of 7-Nitro-1H-indazole

  • Dissolution: Dissolve 7-nitro-1H-indazole (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Fragment-Based Drug Design Workflow using this compound

The following workflow outlines the key stages of an FBDD campaign utilizing this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization a Fragment Library (including this compound) b Primary Screening (SPR or NMR) a->b c Hit Confirmation & Validation b->c d Structural Biology (X-ray Crystallography) c->d e Fragment Growing/Linking d->e f SAR by Chemistry e->f f->e g Lead Compound f->g

Caption: A typical Fragment-Based Drug Design workflow.

Hit Identification: Primary Screening Protocols

The initial step is to screen a library of fragments, including this compound, against the target protein to identify binders. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed biophysical techniques for this purpose.

SPR is a label-free technique that detects changes in refractive index upon ligand binding to an immobilized target.

  • Target Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Fragment Solution Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched in the running buffer (typically 1-5%).

  • Screening: Inject the fragment solution over the immobilized target surface and a reference surface (without the target).

  • Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Hits are identified as fragments that produce a significant and reproducible binding signal.

  • Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).

Protein-observed NMR methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for identifying fragment binding and mapping the binding site on the protein.

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a stock solution of this compound (in a deuterated solvent like DMSO-d₆) to the protein sample to the desired final concentration (typically 100-1000 µM).

  • Acquire Test Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate binding of the fragment to the protein in the vicinity of those residues.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding pocket.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is identified as a binder, the next phase involves rationally evolving it into a more potent lead compound.

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a critical step. This provides a detailed 3D map of the binding interactions and guides the subsequent medicinal chemistry efforts.

  • Co-crystallization or Soaking: Set up crystallization trials to obtain crystals of the target protein. For co-crystallization, add this compound to the protein solution before setting up the crystallization drops. Alternatively, soak existing protein crystals in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data from a high-quality crystal at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment.

With the structural information in hand, two primary strategies can be employed to increase the affinity and selectivity of the initial fragment hit.

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. The chloro group at the 3-position and the N-H at the 1-position of this compound are excellent vectors for chemical elaboration. For instance, the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr) to explore the surrounding pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger molecule with significantly higher affinity.

Case Study: Indazole-Based Inhibitors of PDK1

A compelling example of the successful application of an indazole-based fragment in FBDD is the discovery of potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in cancer signaling pathways.[4][5][6]

In this study, an aminoindazole fragment was identified as a hit from a biochemical screen.[4][5] This initial fragment exhibited weak binding but high ligand efficiency. Through a structure-guided approach, including X-ray crystallography, the aminoindazole fragment was elaborated by adding a substituted pyrimidine ring. This "fragment growing" strategy resulted in a lead compound with a significant increase in potency, demonstrating the power of FBDD in rapidly progressing from a millimolar fragment to a nanomolar inhibitor.[7] This case study underscores the potential of the indazole scaffold as a starting point for developing potent and selective kinase inhibitors.

Conclusion

This compound represents a valuable and versatile fragment for FBDD campaigns, particularly for targets with purine-binding sites such as protein kinases. Its favorable physicochemical properties, coupled with readily available synthetic routes and clear vectors for chemical elaboration, make it an attractive starting point for drug discovery projects. By following the systematic workflow and detailed protocols outlined in this application note, researchers can effectively leverage this fragment to identify and optimize novel lead compounds for a wide range of therapeutic targets. The successful application of the indazole scaffold in numerous drug discovery programs serves as a strong testament to its potential in generating the next generation of innovative medicines.

References

Application Notes and Protocols for the Investigation of 3-Chloro-7-nitro-1H-indazole as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting nNOS with Novel Indazole Scaffolds

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a pleiotropic signaling molecule.[1][2] While NO is crucial for physiological processes such as neurotransmission and synaptic plasticity, its overproduction by nNOS is implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and stroke.[3][4] This has positioned nNOS as a significant therapeutic target for the development of novel inhibitors.

The indazole scaffold has emerged as a promising chemotype for nNOS inhibition. Notably, 7-nitroindazole is a well-characterized selective inhibitor of nNOS.[3][5][6][7][8] The electronic properties conferred by the nitro group are thought to be critical for its inhibitory activity. This document provides a detailed guide for the investigation of a related, yet novel compound, 3-Chloro-7-nitro-1H-indazole , as a potential nNOS inhibitor. The introduction of a chloro group at the 3-position may modulate the compound's potency, selectivity, and pharmacokinetic properties.

These application notes are designed for researchers in neuroscience, pharmacology, and drug discovery. They provide a comprehensive framework for the initial characterization of this compound, from fundamental biochemical assays to cell-based validation.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is foundational to reliable and reproducible experimental outcomes.

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄ClN₃O₂

  • Molecular Weight: 197.58 g/mol

  • CAS Number: 74209-33-9

Solubility and Stock Solution Preparation:

Indazole derivatives often exhibit limited aqueous solubility. Therefore, the use of an organic solvent for preparing concentrated stock solutions is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol for Stock Solution Preparation (10 mM):

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 1.98 mg of the compound.

  • Solubilization: Add 1 mL of anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Ensure no particulates are visible.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes in amber vials or microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

A Note on Causality: The use of anhydrous DMSO and storage in aliquots are critical steps to prevent compound degradation due to hydrolysis and repeated temperature fluctuations, respectively. This ensures the integrity and accurate concentration of the inhibitor throughout the experimental timeline.

Mechanism of Action: Competitive Inhibition

Based on extensive studies of related nitroindazole compounds, this compound is hypothesized to act as a competitive inhibitor of nNOS. This inhibition is likely competitive with respect to both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (BH4).[3]

In Vitro Characterization: Determining Potency and Selectivity

The initial characterization of a novel inhibitor involves determining its potency (typically as an IC50 value) against the target enzyme and its selectivity against related isoforms. The three main isoforms of NOS are nNOS (NOS1), endothelial NOS (eNOS, NOS3), and inducible NOS (iNOS, NOS2).[2] High selectivity for nNOS over eNOS is particularly crucial, as inhibition of eNOS can lead to undesirable cardiovascular side effects.[5]

Comparative Inhibitory Activity of Related Indazole Analogs

While specific data for this compound is yet to be published, the following table of known inhibitors provides a benchmark for expected potency and the rationale for investigating this new derivative.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
7-Nitroindazole ~0.9High (less potent)ModerateRelatively SelectiveModerate
3-Bromo-7-Nitroindazole 0.170.860.29~5~1.7
3-Chloro-indazole 100----

Data compiled from multiple sources for illustrative purposes.[9][10]

The data suggests that the 7-nitro group is a key determinant of high potency, while modifications at the 3-position can modulate both potency and selectivity.

Experimental Workflow for nNOS Inhibition Profiling

The following diagram illustrates a typical workflow for the in vitro characterization of a novel nNOS inhibitor.

G cluster_0 Preparation cluster_1 Enzyme Assays cluster_2 Data Analysis A Prepare 10 mM stock of This compound in DMSO B Prepare serial dilutions of inhibitor A->B C Perform nNOS activity assay (e.g., Citrulline Assay) B->C D Perform eNOS and iNOS selectivity assays B->D E Generate dose-response curves C->E D->E F Calculate IC50 values E->F G Determine selectivity ratios F->G

Caption: Workflow for in vitro profiling of nNOS inhibitors.

Protocol 1: In Vitro nNOS Inhibition Assay (Citrulline Assay)

This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • L-[³H]arginine

  • L-arginine (unlabeled)

  • NADPH

  • Calmodulin

  • CaCl₂

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, L-[³H]arginine, unlabeled L-arginine, NADPH, calmodulin, CaCl₂, and BH4.

  • Inhibitor Addition: Add varying concentrations of this compound (prepared as serial dilutions from the DMSO stock) to the reaction tubes. Include a vehicle control (DMSO only).

  • Enzyme Initiation: Initiate the reaction by adding the purified nNOS enzyme.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate and measure the amount of L-[³H]citrulline using a scintillation counter.

  • Repeat for Selectivity: Perform the same assay using purified eNOS and iNOS to determine the inhibitor's effect on these isoforms.

Self-Validation Insight: The inclusion of positive controls (a known nNOS inhibitor like 7-nitroindazole) and negative controls (vehicle) is essential in each assay plate. This validates the assay's sensitivity and ensures that any observed inhibition is due to the test compound and not an artifact of the experimental conditions.

Protocol 2: IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

Procedure:

  • Data Collection: Perform the nNOS inhibition assay with a wide range of this compound concentrations (typically using a log or semi-log dilution series).

  • Data Normalization: Express the data as a percentage of the activity of the vehicle control (100% activity).

  • Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).

  • IC50 Calculation: The IC50 value is determined from the fitted curve as the concentration of inhibitor that corresponds to 50% inhibition.

Cell-Based Assays: Validating Inhibition in a Physiological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide valuable information on a compound's ability to cross cell membranes and inhibit nNOS in a more complex biological environment.

Protocol 3: nNOS Inhibition in Neuronal Cell Culture (Griess Assay)

This protocol uses a neuronal cell line (e.g., SH-SY5Y or primary neurons) to assess nNOS inhibition by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium.

Materials:

  • Neuronal cells expressing nNOS

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) to stimulate nNOS activity

  • This compound

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure:

  • Cell Plating: Plate neuronal cells in a multi-well plate and allow them to adhere.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound for a specified period.

  • nNOS Stimulation: Add a calcium ionophore to the medium to increase intracellular calcium and activate nNOS.

  • Sample Collection: After an incubation period, collect the cell culture supernatant.

  • Nitrite Measurement:

    • Add the Griess Reagent to the supernatant samples and the sodium nitrite standards.

    • Incubate in the dark to allow for color development (a pink/purple azo dye).

    • Measure the absorbance at ~540 nm using a plate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition for each concentration of the test compound.

Downstream Signaling Pathways of nNOS

Inhibition of nNOS will impact its downstream signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of nNOS inhibition.

G cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway nNOS nNOS Citrulline L-Citrulline nNOS->Citrulline produces NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine + O2 L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates S_Nitrosylation S-Nitrosylation (R-SNO) NO->S_Nitrosylation reacts with cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects_Canonical Physiological Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->Physiological_Effects_Canonical Protein_Thiols Protein Thiols (R-SH) Protein_Thiols->S_Nitrosylation Physiological_Effects_NonCanonical Physiological Effects (Modulation of Protein Function) S_Nitrosylation->Physiological_Effects_NonCanonical

Caption: Key downstream signaling pathways of nNOS.

The canonical pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG).[11][12] The non-canonical pathway involves the direct modification of proteins through S-nitrosylation of cysteine residues.[2][11]

Conclusion and Future Directions

This document provides a comprehensive framework for the initial investigation of this compound as a novel nNOS inhibitor. The provided protocols for in vitro and cell-based assays are designed to be robust and reproducible, allowing for the accurate determination of the compound's potency and selectivity. By following these guidelines, researchers can effectively characterize this promising compound and contribute to the development of new therapeutic agents for a range of neurological disorders. Future studies should focus on in vivo efficacy and safety profiling to further validate its therapeutic potential.

References

Application Note & Protocols: Strategic Derivatization of 3-Chloro-7-nitro-1H-indazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic derivatization of 3-chloro-7-nitro-1H-indazole. We present the chemical logic, detailed experimental protocols, and data interpretation frameworks necessary for constructing a diverse chemical library for Structure-Activity Relationship (SAR) studies. The protocols focus on leveraging the inherent reactivity of the scaffold's key functional groups: the C3-chloro atom for nucleophilic aromatic substitution and the N1-proton for regioselective functionalization. By explaining the causality behind experimental choices, this guide empowers scientists to efficiently explore the chemical space around this versatile starting material to identify and optimize novel therapeutic candidates.

Introduction: The Strategic Value of the this compound Scaffold

The indazole ring system is a cornerstone of drug discovery, celebrated for its ability to engage with a wide range of biological targets through key hydrogen bonding and aromatic interactions.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, which has led to successful anticancer drugs like Pazopanib and Axitinib.[2][6]

The this compound isomer is a particularly powerful starting material for library synthesis due to its pre-activated and orthogonal chemical handles:

  • C3-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of both the indazole ring system and the C7-nitro group.[7] This allows for the facile introduction of a primary diversity vector, often targeting key interaction sites within a protein's binding pocket.

  • C7-Nitro Group: As a strong electron-withdrawing group, it significantly lowers the activation energy for SNAr at the C3 position by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[7][8] It can also serve as a latent functional group, which can be reduced to an amine for secondary derivatization in later-stage lead optimization.

  • N1-Proton: The acidic proton on the pyrazole ring provides a second key site for modification, typically through alkylation or arylation.[9] This vector is crucial for modulating physicochemical properties such as solubility and metabolic stability, and for exploring additional binding space in the target protein.

This guide outlines a systematic approach to exploit this reactivity for the efficient generation of compound libraries aimed at elucidating SAR.

The Logic of Derivatization for SAR Exploration

A successful SAR campaign relies on the systematic and logical modification of a core scaffold to understand how changes in chemical structure affect biological activity. For the this compound scaffold, a two-pronged diversification strategy is most effective.

SAR_Strategy Scaffold Starting Scaffold This compound C3_Reaction Protocol 1: C3 SNAr Reaction (Nucleophilic Aromatic Substitution) Scaffold->C3_Reaction C3_Libs C3-Substituted Library (Amines, Ethers, Thioethers) C3_Reaction->C3_Libs Introduce R¹ Diversity C3_SAR SAR for Primary Binding Pocket (e.g., Kinase Hinge Region) C3_Libs->C3_SAR Biological Screening N1_Reaction Protocol 2: N1-Alkylation (Regioselective Functionalization) C3_Libs->N1_Reaction N1_Libs N1,C3-Disubstituted Library N1_Reaction->N1_Libs Introduce R² Diversity N1_SAR SAR for Solubility & Selectivity (Solvent-Exposed Regions) N1_Libs->N1_SAR Biological Screening

Figure 1: Overall strategy for the dual-point derivatization of the indazole scaffold.
  • Primary Diversification at C3: The initial library is built by varying the nucleophile that displaces the C3-chloride. This position often serves as the primary "warhead" of the molecule, making key interactions with the biological target (e.g., the hinge-binding region of a protein kinase). A diverse set of amines, alcohols, and thiols should be employed to probe for optimal steric and electronic complementarity.

  • Secondary Diversification at N1: Sub-libraries are then created from promising C3-analogs by introducing various alkyl or functionalized alkyl groups at the N1 position. This allows for the fine-tuning of properties and can introduce new interactions in solvent-exposed regions of the binding site, potentially improving potency and selectivity.

Experimental Protocols

Note: All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous where specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: C3-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the C3-chloride with a primary or secondary amine.

Causality and Experimental Rationale:

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[10] The C7-nitro group is critical for stabilizing this intermediate through resonance, thereby facilitating the reaction.[7][8] The subsequent elimination of the chloride ion restores aromaticity.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are essential. They are capable of solvating the charged intermediate without interfering with the nucleophile, thus accelerating the reaction rate.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

SNAr_Workflow Start 1. Dissolve Scaffold & Amine (in DMF) AddBase 2. Add Base (e.g., DIPEA, K₂CO₃) Start->AddBase Heat 3. Heat Reaction (80-120 °C) AddBase->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Complete Purify 6. Purify Product (Column Chromatography) Workup->Purify Product Final Product: 3-Amino-7-nitro-1H-indazole Purify->Product

Figure 2: General workflow for the C3-amination (SNAr) reaction.

Step-by-Step Methodology:

  • To a clean, dry reaction vial, add this compound (1.0 eq.).

  • Add the desired primary or secondary amine (1.2–1.5 eq.).

  • Dissolve the solids in dimethylformamide (DMF) to a concentration of approximately 0.1–0.2 M.

  • Add a non-nucleophilic base, such as DIPEA (2.0–3.0 eq.) or K₂CO₃ (2.0 eq.).

  • Seal the vial and heat the reaction mixture to 80–120 °C with stirring.

  • Monitor the reaction for the consumption of the starting material (typically 2–24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-7-nitro-1H-indazole derivative.

Protocol 2: N1-Alkylation of the Indazole Ring

This protocol describes the attachment of an alkyl group to the N1 position.

Causality and Experimental Rationale:

  • Regioselectivity: N-alkylation of indazoles can produce a mixture of N1 and N2 isomers. The outcome is highly sensitive to the substrate's electronic properties, the base, the solvent, and the alkylating agent.[9][11] For 7-nitroindazole, the strong electron-withdrawing effect of the nitro group can increase the acidity of the N1-proton while also increasing the nucleophilicity of the N2-nitrogen, often leading to a preference for N2 alkylation under many conditions.[9][12]

  • Condition Selection: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common strategy. NaH irreversibly deprotonates the indazole to form the indazolide anion. The choice of solvent can influence the ionic character of the anion (tight vs. solvent-separated ion pairs), which in turn affects the N1/N2 ratio.[11] Careful optimization and rigorous analytical characterization to confirm the site of alkylation are paramount.

N_Alkylation_Workflow Start 1. Suspend Indazole (in anhydrous THF/DMF) Cool 2. Cool to 0 °C (Inert Atmosphere) Start->Cool AddBase 3. Add Base (NaH) (Portion-wise) Cool->AddBase Stir 4. Stir for 30 min (Deprotonation) AddBase->Stir AddAlkyl 5. Add Alkylating Agent (e.g., R-Br, R-I) Stir->AddAlkyl Warm 6. Warm to RT & Stir (Monitor by TLC/LC-MS) AddAlkyl->Warm Quench 7. Quench Reaction (Carefully with water/MeOH) Warm->Quench Workup 8. Extract & Purify (Separate N1/N2 Isomers) Quench->Workup Product Final Products: N1- and N2-Alkyl Isomers Workup->Product

Figure 3: General workflow for the N-alkylation reaction.

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the this compound starting material (1.0 eq.).

  • Suspend the indazole in anhydrous THF or DMF (approx. 0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (typically 1–16 hours).

  • Cool the reaction back to 0 °C and cautiously quench by the slow addition of water or methanol.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography. The N1 and N2 isomers often have different polarities and can be separated. Their identities must be confirmed by 2D NMR (NOESY or HMBC) experiments.

Data Organization for SAR Analysis

Systematic logging of synthetic results and biological data is crucial. The following table provides a template for organizing data from a derivatization campaign based on the protocols above.

Compound IDR¹ Substituent (at C3)R² Substituent (at N1)Yield (%)Target Activity (IC₅₀, nM)Notes
LIB-001 -Cl-HN/A>10,000Starting Material
LIB-002 -NH(cyclopropyl)-H78%520C3-amination
LIB-003 -NH(4-fluorophenyl)-H65%85C3-amination
LIB-004 -O(phenyl)-H55%1,200C3-etherification
LIB-005 -NH(4-fluorophenyl)-CH₃41% (N1)25N1-alkylation of LIB-003
LIB-006 -NH(4-fluorophenyl)-CH₂CH₂OH35% (N1)15N1-alkylation of LIB-003

Interpreting the SAR Table:

  • C3 SAR: By comparing LIB-002 , LIB-003 , and LIB-004 (where R² is fixed as -H), a clear trend emerges. The aryl amine (LIB-003 ) is significantly more potent than the alkyl amine (LIB-002 ) or the ether (LIB-004 ), suggesting a beneficial π-stacking or hydrophobic interaction in the C3-pocket.

  • N1 SAR: By comparing LIB-003 , LIB-005 , and LIB-006 (where R¹ is fixed), we see that alkylation at N1 improves potency. The hydroxyethyl group (LIB-006 ) provides a further enhancement over the methyl group (LIB-005 ), suggesting a potential hydrogen bond acceptor/donor interaction is favorable in the N1-vector space.

This systematic approach allows for the rapid identification of key structural motifs required for biological activity, guiding the next round of synthesis and optimization.

References

Application Notes & Protocols: The 3-Chloro-7-Nitro-1H-Indazole Scaffold as a Platform for Novel Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Neglected Disease with a Privileged Scaffold

Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge, affecting millions worldwide with a spectrum of clinical manifestations from cutaneous lesions to fatal visceral disease.[1] The current therapeutic arsenal is plagued by issues of toxicity, emerging parasite resistance, and challenging administration routes, creating an urgent need for novel, safe, and effective antileishmanial agents.[2][3]

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous compounds with diverse pharmacological activities.[1] When combined with a nitro group, a feature common to many successful antiprotozoal drugs, the resulting nitroindazole framework becomes a highly promising starting point for drug discovery. The nitro group often acts as a pro-drug element, undergoing bioreductive activation within the parasite to generate cytotoxic radical species.[4]

While significant research has been conducted on 5-nitro and 6-nitro indazole derivatives, this guide will focus on the untapped potential of the 3-chloro-7-nitro-1H-indazole scaffold. Drawing upon established methodologies and data from closely related isomers, such as the 3-chloro-6-nitro-1H-indazole, we provide a comprehensive set of protocols and scientific rationale for researchers aiming to explore this promising chemical space. The presence of the chloro group at the 3-position can be crucial for modulating the compound's electronic properties and biological potency.[4] This document serves as a technical blueprint for the synthesis, in vitro evaluation, and mechanistic investigation of novel antileishmanial candidates derived from this core structure.

Part 1: Synthesis and Derivatization Strategy

The foundational step in exploring the antileishmanial potential of the this compound scaffold is a robust and flexible synthetic strategy. The goal is to generate a library of diverse analogues to establish a clear Structure-Activity Relationship (SAR). The following protocol is a generalized method adapted from the synthesis of related indazole derivatives, which allows for modifications at the N1 position of the indazole ring.[5]

Workflow for Synthesis of N1-Substituted 3-Chloro-Nitro-1H-Indazole Derivatives

This workflow outlines the primary path from the starting material to a library of test compounds for biological screening.

start_node This compound (Starting Scaffold) reaction_node N1-Alkylation Reaction (Base, Solvent) start_node->reaction_node Reacts with reagent_node Alkylation/Arylation Reagent (e.g., Allyl Bromide, Benzyl Chloride) reagent_node->reaction_node purify_node Purification (Column Chromatography) reaction_node->purify_node Crude Product char_node Characterization (NMR, MS) purify_node->char_node Purified Product library_node Compound Library for Screening char_node->library_node Confirmed Structure

Caption: Synthetic workflow for generating a diverse library of N1-substituted indazole derivatives.

Protocol 1.1: General Procedure for N1-Alkylation of this compound

Causality: Alkylation at the N1 position is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can profoundly impact cell permeability and target engagement, directly influencing biological activity.

Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indazole nitrogen.

  • Addition of Electrophile: Add the desired alkylating or acylating agent (e.g., benzyl bromide, allyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60 °C, if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to obtain the desired N1-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: In Vitro Antileishmanial and Cytotoxicity Evaluation

A successful antileishmanial drug must be potent against the parasite but minimally toxic to host cells. This therapeutic window is quantified by the Selectivity Index (SI). The following protocols outline the standard cascade for determining in vitro efficacy and selectivity.

Workflow for In Vitro Screening Cascade

This diagram illustrates the logical progression from initial parasite screening to determining host cell toxicity, culminating in the critical Selectivity Index.

start Test Compound Library proto1 Protocol 2.1: Promastigote Viability Assay start->proto1 proto3 Protocol 2.3: Host Cell Cytotoxicity Assay start->proto3 result1 IC50 vs Promastigotes proto1->result1 proto2 Protocol 2.2: Intracellular Amastigote Assay (Clinically Relevant Form) result1->proto2 Active compounds advance result2 IC50 vs Amastigotes calc Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) result2->calc result3 CC50 vs Macrophages proto3->result3 result3->calc decision Prioritize Compounds with High SI for further study calc->decision

Caption: Standard workflow for the in vitro evaluation of antileishmanial drug candidates.

Protocol 2.1: Anti-promastigote Activity (MTT Assay)

Causality: This primary screen assesses the compound's ability to inhibit the growth of promastigotes, the motile, extracellular form of the parasite found in the sandfly vector. The MTT assay is a colorimetric method that measures metabolic activity, which correlates with cell viability.

Methodology:

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 25 °C.

  • Assay Plate Preparation: Seed promastigotes in their logarithmic growth phase into a 96-well plate at a density of 1 x 10⁶ parasites/mL.

  • Compound Addition: Add serial dilutions of the test compounds (typically from 100 µM to 0.1 µM) to the wells. Include wells for a positive control (e.g., Amphotericin B), a negative control (vehicle, e.g., DMSO), and untreated parasites.

  • Incubation: Incubate the plate at 25 °C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living parasites will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration using non-linear regression analysis.

Protocol 2.2: Anti-amastigote Activity in Macrophages

Causality: This is the most critical in vitro assay, as it evaluates the compound's efficacy against the amastigote, the non-motile, intracellular form of the parasite that causes disease in the mammalian host. A successful compound must be able to cross the macrophage membrane and kill the parasite within the phagolysosome.

Methodology:

  • Macrophage Seeding: Seed murine macrophages (e.g., J774.A1 cell line or primary peritoneal macrophages) into 24-well plates containing coverslips and allow them to adhere for 2 hours at 37 °C in 5% CO₂.[3]

  • Infection: Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours.

  • Removal of Free Parasites: Wash the cells with sterile PBS to remove non-phagocytosed promastigotes. Add fresh culture medium.

  • Compound Treatment: After 24 hours (to allow for promastigote-to-amastigote transformation), replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37 °C in 5% CO₂.

  • Fixation and Staining: Wash the coverslips, fix with methanol, and stain with Giemsa.

  • Microscopy and Analysis: Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the IC₅₀ value as the concentration of the compound that reduces the parasite burden by 50% compared to untreated infected cells.

Protocol 2.3: Host Cell Cytotoxicity Assay

Causality: To ensure the compound is selectively targeting the parasite, its toxicity against the host cell must be determined. The 50% cytotoxic concentration (CC₅₀) is measured, typically using the same host cells as in the amastigote assay.

Methodology:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Addition: Add the same serial dilutions of the test compounds as used in the parasite assays.

  • Incubation: Incubate for the same duration as the anti-amastigote assay (e.g., 72 hours).

  • Viability Assessment: Perform an MTT assay as described in Protocol 2.1 (steps 5-8) to determine cell viability.

  • Analysis: Calculate the CC₅₀, the concentration that reduces host cell viability by 50%.

Part 3: Investigating the Mechanism of Action

For nitro-heterocyclic compounds, the primary mechanism of action is often bioreductive activation by parasite-specific nitroreductases (NTRs). This process is crucial as it provides selectivity, exploiting enzymatic pathways present in the parasite but absent or different in the host.

Proposed Bioreductive Activation Pathway

The diagram below illustrates the hypothesized mechanism where the parent nitro-indazole is converted into toxic radical species, leading to oxidative stress and parasite death. A key target of downstream effects is often the parasite's unique thiol-redox system, managed by trypanothione reductase (TryR). Molecular docking studies on 3-chloro-6-nitro-1H-indazole derivatives have shown stable binding with Leishmania TryR, suggesting it is a plausible target.[1][6]

cluster_parasite Leishmania Parasite Cytosol Parent 3-Chloro-7-Nitro-Indazole (Pro-drug) NTR Parasite Nitroreductase (NTR) Parent->NTR Enters & is reduced by Radical Nitroso/Hydroxylamine Radical (Cytotoxic Species) NTR->Radical Generates ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Radical->ROS Leads to TryR Trypanothione Reductase (TryR) (Redox Defense) Radical->TryR Inhibits Death Parasite Death ROS->Death Causes TryR->Death Inhibition leads to

Caption: Hypothesized mechanism of action for nitro-indazole compounds in Leishmania.

Part 4: Data Interpretation and Lead Candidate Selection

The ultimate goal of the in vitro cascade is to identify "hit" compounds that can be advanced to "lead" status for further optimization and in vivo testing.

Data Summary and Interpretation

The data generated from the protocols should be compiled into a clear, comparative table. The following is an example table populated with representative data for the related 3-chloro-6-nitro-1H-indazole derivatives from the literature to illustrate the expected output.[7]

Compound IDModification (at N1)IC₅₀ vs L. infantum Promastigotes (µM)[7]CC₅₀ vs Host Cells (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
4 Isoxazole derivative5.53>100 (Hypothetical)>18
5 Isoxazole derivative4.0>100 (Hypothetical)>25
11 Triazole derivative6.0>100 (Hypothetical)>16.7
12 Triazole derivative36.33>100 (Hypothetical)>2.7
Glucantime Reference Drug211--

Note: CC₅₀ values are hypothetical for illustrative purposes, as they were not provided in the source. A high SI is crucial for a viable drug candidate.

Key Interpretation Points:

  • Potency (IC₅₀): A lower IC₅₀ value indicates higher potency. Compounds with sub-micromolar or low single-digit micromolar activity are generally considered promising.

  • Selectivity (SI): The Selectivity Index is the most critical parameter. An SI > 10 is often considered the minimum threshold for a compound to be considered a hit worth pursuing further.[8] A higher SI indicates that the compound is significantly more toxic to the parasite than to host cells.

  • Structure-Activity Relationship (SAR): By comparing the structures of the most active and selective compounds (e.g., compounds 4 , 5 , and 11 in the example) with less active ones, researchers can deduce which chemical modifications are favorable for antileishmanial activity. For instance, the data suggests that certain heterocyclic substitutions at the N1 position yield highly potent compounds.[1]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of new antileishmanial therapies. By leveraging the established potency of related nitro-heterocycles and applying the systematic protocols outlined in this guide, researchers can efficiently synthesize, screen, and characterize novel derivatives. The workflow presented here, from chemical synthesis to mechanistic hypothesizing, provides a robust framework for identifying lead candidates with high potency and, most importantly, a high selectivity index. Promising compounds identified through this cascade warrant progression to more advanced studies, including in vivo efficacy testing in animal models (e.g., BALB/c mice) and comprehensive ADME/Tox profiling to assess their drug-like properties.[8][9]

References

Application Notes and Protocols for Molecular Docking Studies with 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Specifically, substituted indazoles, such as 3-Chloro-7-nitro-1H-indazole, are of significant interest as intermediates and active compounds in drug discovery, particularly as potential kinase inhibitors.[5][6] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies with this compound, utilizing protein kinases as a primary target class. We will delve into the scientific rationale behind each step, from target selection and preparation to ligand setup, docking execution, and rigorous result analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Docking this compound

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for understanding how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein, at the atomic level.[6]

The indazole nucleus is a "privileged scaffold," meaning it can provide a versatile framework for designing ligands that bind to a variety of protein targets.[1] The addition of a chloro group at the 3-position and a nitro group at the 7-position significantly alters the electronic and steric properties of the indazole ring, potentially influencing its binding affinity and selectivity for specific protein targets.[5]

Why Protein Kinases?

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Consequently, they are one of the most important classes of drug targets.[8] Numerous indazole derivatives have been successfully developed as potent and selective kinase inhibitors.[9][10][11] Given that this compound and its analogs are explored as kinase inhibitor intermediates, selecting a protein kinase as the target for our docking protocol provides a scientifically relevant and instructive example.[5][6]

For this protocol, we will use Protein Kinase A (PKA) as our exemplary target, for which crystal structures complexed with indazole-based inhibitors are available, providing a solid foundation for our study.[9]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is more than just running software; it's a multi-stage process where each step is critical for the validity of the final results. The workflow can be conceptualized as a funnel, starting with broad preparation and progressively narrowing down to specific, analyzable results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase Target_Selection Target Selection & Retrieval (e.g., PKA from RCSB PDB) Receptor_Prep Receptor Preparation (Cleaning PDB, Adding Hydrogens) Target_Selection->Receptor_Prep Input Protein Structure Ligand_Prep Ligand Preparation (this compound) Docking_Run Running the Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Input Ligand Structure Grid_Generation Grid Box Generation (Defining the Binding Site) Receptor_Prep->Grid_Generation Prepared Receptor Grid_Generation->Docking_Run Defined Search Space Pose_Analysis Binding Pose Analysis (Visualization & Interaction Mapping) Docking_Run->Pose_Analysis Docked Poses Scoring_Analysis Scoring Function Analysis (Binding Affinity Estimation) Docking_Run->Scoring_Analysis Binding Scores Validation Results Validation (Redocking, Comparison to Known Binders) Pose_Analysis->Validation Scoring_Analysis->Validation

Caption: High-level workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for the key phases of the molecular docking study. While specific software commands may vary, the underlying principles are universal. We will reference common tools like UCSF ChimeraX for visualization and preparation, and AutoDock Vina for the docking calculations.

Protocol 1: Receptor Preparation

Causality: The quality of the receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential water molecules, co-solvents, or multiple conformations that can interfere with the docking process.[12] This protocol ensures a clean, physiologically relevant receptor model.

Materials:

  • A computer with molecular visualization software (e.g., UCSF ChimeraX, PyMOL, Discovery Studio).

  • PDB ID of the target protein. For our example, we will use PKA complexed with an indazole inhibitor, such as PDB ID: 2UZW .[9]

Procedure:

  • Fetch the PDB Structure:

    • Open UCSF ChimeraX and fetch the structure using its PDB ID (e.g., open 2UZW).

  • Inspect the Structure:

    • Visually inspect the biological assembly. Identify the protein chains, any co-crystallized ligands, ions, and water molecules. For 2UZW, you will see the protein kinase and the bound inhibitor.

  • Remove Unnecessary Components:

    • Delete all water molecules. While some water molecules can be critical for binding, for an initial docking study, they are typically removed to simplify the system.[13]

    • Remove any alternate conformations of amino acid residues, retaining only the highest occupancy conformation.

    • If the biological unit is a multimer, decide whether to use the full assembly or a single monomer. For most kinase inhibitors that bind to the ATP site, a single monomer is sufficient.[7]

  • Add Hydrogen Atoms:

    • PDB files from X-ray crystallography often lack hydrogen atoms.[2] It is crucial to add them as they are vital for forming hydrogen bonds. Use a tool like ChimeraX's addh command.

  • Assign Partial Charges:

    • Docking algorithms use force fields that require partial atomic charges to be assigned to each atom to calculate electrostatic interactions.[14] This is often handled by preparation wizards in software like AutoDock Tools or ChimeraX's Dock Prep tool.

  • Save the Prepared Receptor:

    • Save the cleaned, hydrogen-added, and charge-assigned receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Ligand Preparation

Causality: The ligand's 3D structure, protonation state, and rotatable bonds must be correctly defined. A poorly prepared ligand can lead to inaccurate docking poses and binding energies.[2]

Materials:

  • A 2D or 3D structure of this compound. This can be drawn in a chemical sketcher like ChemDraw or downloaded from a database like PubChem.

  • Software capable of 3D structure generation and energy minimization (e.g., Avogadro, Open Babel, UCSF ChimeraX).

Procedure:

  • Obtain the 2D Structure:

    • Draw this compound in a chemical drawing program or obtain its SMILES string.

  • Generate a 3D Conformation:

    • Convert the 2D representation into a 3D structure. Most molecular modeling programs can do this automatically.

  • Energy Minimization:

    • The initial 3D structure may have strained bond lengths or angles. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[2]

  • Add Hydrogens and Assign Charges:

    • Similar to the receptor, add hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurate electrostatic and hydrogen bond calculations.[15]

  • Define Rotatable Bonds:

    • Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds. For this compound, there are few rotatable bonds, making it a relatively rigid molecule.

  • Save the Prepared Ligand:

    • Save the final ligand structure in the appropriate format for your docking software (e.g., PDBQT).

Protocol 3: Docking Execution and Validation

Causality: This protocol defines the search space for the docking and runs the algorithm. A crucial self-validating step is to "redock" the co-crystallized ligand to ensure the docking parameters can reproduce the experimentally observed binding mode.

Materials:

  • Prepared receptor and ligand files (PDBQT format).

  • Docking software (e.g., AutoDock Vina).

  • The co-crystallized ligand from the original PDB file, prepared as described in Protocol 2.

Procedure:

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared receptor into your visualization software.

    • Identify the binding pocket. For PKA (PDB: 2UZW), this is the ATP-binding site where the co-crystallized inhibitor is located.

    • Define a 3D grid box that encompasses the entire binding site. The size of the box is a trade-off: too small, and you might miss the correct pose; too large, and the search becomes computationally expensive and less accurate.

  • Validation: Redock the Co-crystallized Ligand:

    • Before docking your target ligand, perform a docking run with the co-crystallized inhibitor that was originally in the PDB structure.

    • Success Criterion: The docking protocol is considered validated if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[16][17] This confirms that your chosen parameters are capable of finding the correct binding mode.

  • Dock this compound:

    • Using the same validated grid parameters, run the docking simulation with your prepared this compound ligand file.

    • The software will generate several possible binding poses, each with a corresponding binding affinity score.

Analysis and Interpretation of Results

Causality: The output of a docking run is a set of poses and scores. A critical analysis is required to move from raw data to meaningful scientific insights. Simply relying on the top score is insufficient and can be misleading.[18][19]

G cluster_input Docking Output cluster_analysis Interpretation Steps cluster_output Scientific Conclusion Docking_Poses Set of Binding Poses (e.g., 10-20 conformations) Visual_Inspection Visual Inspection of Top Poses Docking_Poses->Visual_Inspection Cluster_Analysis Pose Clustering (RMSD) Docking_Poses->Cluster_Analysis Group similar poses Binding_Scores Binding Affinity Scores (e.g., in kcal/mol) Binding_Scores->Visual_Inspection Interaction_Analysis Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Visual_Inspection->Interaction_Analysis Select plausible poses Compare_Controls Compare with Controls (Known inhibitors, redocked ligand) Interaction_Analysis->Compare_Controls Cluster_Analysis->Interaction_Analysis Hypothesis Plausible Binding Hypothesis Compare_Controls->Hypothesis

Caption: Logical flow for the analysis of docking results.

Key Analysis Points:
  • Binding Affinity (Docking Score):

    • The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[9] A more negative value indicates a stronger predicted binding affinity.[9]

    • It's important to remember that this is a predictive value and should not be directly equated to experimental binding affinities like Ki or IC50.[18] Its primary use is in ranking different poses and different ligands against the same target.

  • Binding Pose and Interactions:

    • Visually inspect the top-scoring poses using molecular graphics software.[9]

    • Analyze the non-covalent interactions between this compound and the protein's active site residues. Key interactions to look for include:

      • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein backbone or side chains. The nitro group and indazole nitrogen atoms are potential hydrogen bond acceptors.

      • Hydrophobic Interactions: Look for interactions between the aromatic rings of the indazole and nonpolar residues in the binding pocket.

      • Halogen Bonds: The chlorine atom at the 3-position can potentially form halogen bonds, which are specific non-covalent interactions.

    • A plausible binding pose is one that is sterically reasonable and forms chemically meaningful interactions with key residues in the active site.[9]

  • Root Mean Square Deviation (RMSD) and Cluster Analysis:

    • Docking programs often produce multiple poses. Grouping these poses into clusters based on their RMSD can reveal the most consistently predicted binding modes.[18] A large, low-energy cluster of poses suggests a more confident prediction.

Data Presentation

Summarize the key findings in a clear, tabular format.

Parameter Redocked Co-crystallized Ligand This compound (Best Pose) Notes
Binding Affinity (kcal/mol) e.g., -9.5e.g., -7.8Lower values suggest stronger binding.
RMSD from Crystal Pose (Å) < 2.0N/AValidation metric for the protocol.
Key Hydrogen Bonds e.g., Hinge region (Glu, Cys)e.g., Hinge region (Met)List interacting residue and atom type.
Key Hydrophobic Interactions e.g., Gatekeeper residue (Met)e.g., Val, Leu, IleList key interacting residues.
Other Interactions e.g., Pi-stacking with Phee.g., Halogen bond with backbone carbonylNote any specific or unusual interactions.

Trustworthiness and Self-Validation

The integrity of any computational study rests on its validation. The protocols described here incorporate self-validating systems:

  • Redocking: As described, successfully redocking the co-crystallized ligand is the gold standard for validating the docking parameters and search space definition.[16][17]

  • Use of Controls: Always dock known active and inactive compounds (if available) alongside your test ligand. A valid docking protocol should score known actives significantly better than known inactives.[16]

  • Cross-Validation with Different Software: If resources permit, using a different docking program or scoring function can help validate the results.[5] Consistent predictions across different algorithms increase confidence in the binding mode hypothesis.[5]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded protocol for conducting molecular docking studies with this compound, using protein kinases as a relevant biological target. By following these detailed steps—from meticulous preparation of both the ligand and receptor to a critical analysis of the results—researchers can generate a plausible and testable hypothesis of how this compound interacts with its target at a molecular level.

The output of this workflow is not an end in itself but a starting point for further investigation. The generated binding hypothesis can guide the design of new analogs with improved potency or selectivity, or inform site-directed mutagenesis experiments to confirm the importance of key interacting residues. Ultimately, integrating these computational insights with experimental validation is the most powerful approach in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-7-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we will dissect the common pitfalls in the synthesis, provide in-depth, experience-based troubleshooting advice, and offer validated protocols to enhance your experimental success.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. The primary synthetic route to this compound typically involves a two-step process: the cyclization of a suitable precursor to form 3-amino-7-nitro-1H-indazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.[1] While theoretically straightforward, this sequence is often plagued by low yields, stemming from the inherent instability of the diazonium salt intermediate and the potential for numerous side reactions.[2][3] This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields are highly dependent on the specific conditions and scale, a "good" isolated yield for the final Sandmeyer step is generally in the range of 60-80%.[1] However, it is not uncommon for researchers to experience significantly lower yields (below 40%) without careful optimization of the reaction parameters.

Q2: What are the most common causes of low yield in this synthesis?

A2: The most frequent culprits for low yield are:

  • Incomplete Diazotization: The initial conversion of 3-amino-7-nitro-1H-indazole to its corresponding diazonium salt may not go to completion.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can rapidly decompose, especially at temperatures above 5 °C.[2] This leads to the formation of phenolic byproducts and reduces the amount of desired product.[2]

  • Side Reactions during Chlorination: Competing reactions, such as the formation of biaryl compounds or azo-coupling products, can consume the diazonium intermediate.[2]

  • Product Loss During Work-up and Purification: The product may be lost due to poor extraction, degradation on silica gel, or inefficient recrystallization.

Q3: Why is temperature control so critical during the diazotization and Sandmeyer steps?

A3: Temperature control is paramount for the stability of the aryl diazonium salt.[3] The diazotization reaction is typically conducted at 0-5 °C to form the diazonium salt and prevent its premature decomposition.[1][3] Allowing the temperature to rise above this range significantly increases the rate of decomposition, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent, forming undesired 7-nitro-1H-indazol-3-ol.[2]

Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you diagnose the potential issues in your synthesis and provides actionable solutions.

Problem Area 1: Low Conversion of Starting Material (3-amino-7-nitro-1H-indazole)

If you observe a significant amount of your starting amine in the crude reaction mixture post-reaction, the issue likely lies in the diazotization step.

Potential Cause Underlying Rationale (The "Why") Proposed Solution & Protocol
Incomplete Diazotization The reaction of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) is required to form the diazonium salt.[4][5] Insufficient acid, poor mixing, or incorrect stoichiometry can lead to unreacted amine. The amine itself is a weak base and needs to be fully protonated to prevent it from coupling with the newly formed diazonium salt, which would form an unwanted azo-dimer.Ensure complete dissolution and proper stoichiometry. The 3-amino-7-nitro-1H-indazole should be completely dissolved or finely suspended in a sufficient excess of strong acid (e.g., concentrated HCl) before the slow, dropwise addition of the sodium nitrite solution. A typical molar ratio is 1 equivalent of amine to 1.1-1.2 equivalents of NaNO₂ and at least 3 equivalents of acid.
Premature Decomposition of Nitrous Acid Nitrous acid (HONO) is unstable. If the sodium nitrite solution is added too quickly to the acidic solution of the amine, especially at a slightly elevated temperature, the nitrous acid can decompose before it has a chance to react with the amine.Slow and controlled addition of NaNO₂. The aqueous solution of sodium nitrite should be added dropwise over 20-30 minutes, ensuring the tip of the addition funnel is below the surface of the reaction mixture to promote immediate reaction. The temperature must be strictly maintained between 0 and 5 °C throughout the addition.
Problem Area 2: Formation of Significant Impurities

The presence of major byproducts is a clear indicator of competing side reactions.

Potential Cause Underlying Rationale (The "Why") Proposed Solution & Protocol
Phenol Formation (7-nitro-1H-indazol-3-ol) This is the most common byproduct and arises from the reaction of the diazonium salt with water.[2][6] This reaction is highly temperature-dependent and is accelerated by warming the reaction mixture.Strict temperature control is non-negotiable. Maintain the reaction temperature at 0-5 °C during diazotization. For the subsequent Sandmeyer reaction with CuCl, the temperature should be raised cautiously, often to just room temperature, to facilitate the substitution without promoting phenol formation.[1]
Azo-Coupling Byproducts If the starting amine is not fully protonated in the acidic medium, it remains nucleophilic and can attack an already-formed diazonium salt, leading to the formation of a brightly colored azo compound.Use a sufficient excess of acid. As mentioned in Problem Area 1, using at least 3 equivalents of a strong acid like HCl ensures that the starting amine is fully protonated to its non-nucleophilic ammonium salt form, preventing it from participating in undesired coupling reactions.
Biaryl Impurities The Sandmeyer reaction proceeds via a radical mechanism.[6] The intermediate aryl radical can couple with another aryl radical to form biaryl impurities.Ensure an active and sufficient amount of copper(I) catalyst. The role of Cu(I) is to facilitate the transfer of the chloride to the aryl radical.[6] An insufficient or inactive catalyst can lead to a buildup of aryl radicals, increasing the likelihood of dimerization. Use freshly prepared or high-purity CuCl.
Problem Area 3: Product Loss During Work-up and Purification

A successful reaction can still result in a low final yield if the isolation procedure is not optimized.

Potential Cause Underlying Rationale (The "Why") Proposed Solution & Protocol
Poor Extraction Efficiency This compound has moderate polarity. Choosing an inappropriate extraction solvent or performing an insufficient number of extractions can leave a significant amount of product in the aqueous layer.Use an appropriate solvent and perform multiple extractions. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally effective solvents. After quenching the reaction, extract the aqueous layer with the chosen solvent at least 3-4 times. Combine the organic layers for subsequent washing and drying.
Product Degradation on Silica Gel The indazole ring system can be sensitive, and prolonged exposure to the acidic surface of standard silica gel during column chromatography can sometimes lead to degradation. The nitro group also enhances this sensitivity.Minimize contact time with silica or use alternative methods. If column chromatography is necessary, consider using a less acidic stationary phase like deactivated silica gel. A faster purification method, such as recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene), is often preferable and can yield highly pure material.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address low yield issues in the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Crude Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) Start->Check_Crude Problem_Diazotization Problem: Incomplete Diazotization (High Starting Material) Check_Crude->Problem_Diazotization High SM? Problem_Side_Reactions Problem: Major Byproducts (e.g., Phenol, Azo) Check_Crude->Problem_Side_Reactions Byproducts? Problem_Purification Problem: Low Isolated Yield (Clean Crude, Poor Recovery) Check_Crude->Problem_Purification Clean Crude? Solution_Diazotization Solution: - Ensure Amine Dissolution - Slow NaNO2 Addition - Check Stoichiometry - Maintain 0-5 °C Problem_Diazotization->Solution_Diazotization Solution_Side_Reactions Solution: - Strict Temp. Control (0-5 °C) - Use Excess Acid (>3 eq.) - Use Active CuCl Catalyst Problem_Side_Reactions->Solution_Side_Reactions Solution_Purification Solution: - Optimize Extraction Solvent - Perform Multiple Extractions - Prefer Recrystallization - Deactivate Silica Gel if Needed Problem_Purification->Solution_Purification End Optimized Yield Achieved Solution_Diazotization->End Solution_Side_Reactions->End Solution_Purification->End

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.

Step 1: Diazotization of 3-amino-7-nitro-1H-indazole
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-7-nitro-1H-indazole (1.0 eq).

  • Acidic Solution: Add concentrated hydrochloric acid (approx. 3.5 eq) and water. Stir the mixture and cool it to 0-5 °C in an ice-salt bath. Ensure the amine is fully suspended or dissolved.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Add this solution dropwise to the stirred amine suspension via the dropping funnel over 20-30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. A deep-colored solution of the diazonium salt should form.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

Step 2: Sandmeyer Reaction
  • Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. This addition should be done portion-wise or via a cannula, ensuring the temperature of the receiving flask does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. A vigorous evolution of nitrogen gas will be observed. Stir the reaction at room temperature for 1-2 hours, or until the gas evolution ceases. Monitor the reaction by TLC or LCMS to confirm the consumption of the diazonium intermediate.

Step 3: Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recommended: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Alternative: If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Summary of Key Reaction Parameters

ParameterStandard ConditionOptimized RecommendationRationale for Optimization
Temperature 0-10 °CStrictly 0-5 °C Minimizes diazonium salt decomposition and phenol formation.[2][3]
NaNO₂ Stoichiometry 1.0 eq1.1 - 1.2 eq Ensures complete diazotization of the starting amine.
Acid Stoichiometry 2.0 eq> 3.0 eq Ensures complete protonation of the amine to prevent azo-coupling.
CuCl Stoichiometry Catalytic1.2 eq (Stoichiometric) Promotes efficient radical capture, minimizing biaryl byproduct formation.
Purification Method Column ChromatographyRecrystallization Reduces the risk of product degradation on acidic silica and is more scalable.

References

Navigating the Purification of 3-Chloro-7-nitro-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 3-Chloro-7-nitro-1H-indazole. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the intricate process of isolating this crucial chemical intermediate. My objective is to provide not only procedural steps but also the fundamental chemical principles to empower you in troubleshooting and optimizing your purification workflows.

The Challenge: Understanding this compound

This compound is a vital building block in the synthesis of numerous pharmacologically active compounds.[1] However, its purification is often challenging due to its inherent chemical properties. The presence of both a nitro group and a chloro group on the indazole ring makes the molecule susceptible to side reactions and complicates its separation from structurally similar impurities. This guide will tackle the most frequent obstacles and present robust solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is designed to help you identify and resolve specific problems you may encounter during the purification of this compound.

Issue 1: Co-elution of a Persistent Impurity during Column Chromatography

Question: I am using silica gel column chromatography to purify my crude this compound. Despite trying various solvent systems like ethyl acetate/hexane, an impurity consistently co-elutes with my product. How can I achieve better separation?

Probable Cause: The co-eluting impurity is likely a regioisomer, such as 3-chloro-5-nitro-1H-indazole or 3-chloro-6-nitro-1H-indazole, which can form during the nitration of 3-chloroindazole. These isomers often possess very similar polarities to the desired 7-nitro isomer, making their separation by standard silica gel chromatography difficult. The separation of such regioisomers is a known challenge in the chemistry of indazoles.[2]

Solution Pathway:

  • Optimize Your Mobile Phase:

    • Fine-tune Polarity: A systematic evaluation of the mobile phase composition is critical. Small adjustments to the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) can significantly impact resolution.

    • Employ Isocratic Elution: For challenging separations, a slow, isocratic elution with a precisely optimized solvent ratio often yields better results than a gradient elution.

  • Alternative Stationary Phases:

    • If silica gel proves ineffective, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity compared to the acidic nature of silica gel.

    • Reverse-phase chromatography (using a C18 column) with a polar mobile phase, such as acetonitrile/water or methanol/water, is a powerful alternative for separating compounds with similar polarities.[3][4]

  • Recrystallization as a Purification or Polishing Step:

    • Recrystallization is a highly effective technique for removing impurities with different solubility profiles.

    • Solvent Selection: Experiment with solvents like ethanol, isopropanol, or toluene. A mixed solvent system, such as ethanol/water, can also be beneficial. The ideal solvent will dissolve the product at high temperatures but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. Successful recrystallization from ethanol has been reported for similar compounds.[5][6]

Experimental Protocol: Optimized Recrystallization

  • Solvent Screening: In small test tubes, assess the solubility of your crude material in various solvents at their boiling points and at room temperature to identify a suitable recrystallization solvent.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and briefly heat.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of cold solvent, and dry them under vacuum.

Issue 2: Product Decomposition or Low Recovery Post-Purification

Question: I am observing significant loss of my this compound during purification and suspect it may be decomposing. What are the likely causes and how can I mitigate this?

Probable Cause: The nitro-indazole scaffold can be sensitive to both heat and certain chemical environments.

  • Thermal Instability: Prolonged exposure to high temperatures during recrystallization or solvent evaporation can lead to decomposition. Some nitroaromatic compounds can be thermally sensitive.

  • pH Sensitivity: The indazole ring may be sensitive to strongly acidic or basic conditions.

Solution Pathway:

  • Minimize Heat Exposure:

    • During recrystallization, avoid extended heating. Dissolve the compound and proceed to the cooling phase promptly.

    • When using a rotary evaporator, maintain a moderate water bath temperature (e.g., 40-50 °C) and avoid evaporating to complete dryness for a prolonged period.

  • Neutralize Crude Product: Before purification, consider an aqueous wash with a mild base like sodium bicarbonate to remove any residual acids from the synthesis.

  • Inert Atmosphere: For particularly sensitive batches, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation: Thermal Stability Considerations

ConditionObservationRecommendation
Prolonged heating > 80 °CDarkening of the solution, potential for byproduct formation.[7]Keep temperatures below 60 °C during workup and purification.
Dry packing of silica gelPotential for localized heat generation.Utilize a slurry packing method for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. A desiccator at room temperature is generally adequate. For extended storage, refrigeration (2-8 °C) is recommended.[8]

Q2: Is preparative HPLC a viable option for purifying this compound?

A2: Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving high purity, especially for smaller quantities or when stringent purity is required. A C18 column with a mobile phase of acetonitrile and water is a common and effective choice.[3][4]

Q3: What specific safety precautions should I take when handling this compound?

A3: As with all chemicals, proper safety measures are essential. It is important to handle this compound with care. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All handling should be done in a well-ventilated fume hood. Avoid creating dust and prevent contact with skin and eyes.

Visualization of the Purification Workflow

The following diagram outlines a decision-making process for the purification of this compound.

Purification_Workflow start Crude This compound tlc TLC Analysis of Crude start->tlc decision1 Major Impurities? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes, significantly different polarity column Column Chromatography decision1->column No, or similar polarity decision2 Sufficient Purity? recrystallization->decision2 column->decision2 final_product Pure Product decision2->final_product Yes prep_hplc Preparative HPLC decision2->prep_hplc No, trace impurities remain prep_hplc->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

This guide furnishes a foundational understanding of the common hurdles in the purification of this compound and provides practical, experience-driven solutions. It is important to remember that each experimental batch can have unique characteristics, and a degree of optimization is often necessary. By applying the principles detailed here, you will be better positioned to achieve your desired purity and yield.

References

Technical Support Center: Minimizing Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in indazole chemistry. The indazole scaffold is a vital pharmacophore, but the synthesis of specific N-alkylated regioisomers (N1 vs. N2) can be a significant challenge, often leading to product mixtures that are difficult to separate and result in lower yields. This resource provides in[1][2]-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcome.

Understanding the Core Challenge: Annular Tautomerism

The primary difficulty in achieving regioselectivity during the N-alkylation of indazoles stems from the annular tautomerism of the indazole ring. The proton on the nitrogen can exist on either nitrogen atom, resulting in two tautomeric forms: the generally more thermodynamically stable 1H-indazole and the less stable 2H-indazole. When deprotonated, the re[3][4][5]sulting indazolide anion has negative charge density on both N1 and N2, making both nitrogen atoms nucleophilic. This ambident nucleophili[4]city is the root cause of the common formation of N1- and N2-substituted product mixtures during alkylation.

Frequently As[5][6]ked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A1: Achieving high N1 selectivity typically involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable. Several factors are criti[3][4][6]cal:

  • Choice of Base and Solvent: This is one of the most influential parameters. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective system for promoting N1 selectivity. The sodium cation is beli[1][3][7][6][8][9]eved to coordinate with the N2 nitrogen and a nearby electron-rich substituent (e.g., at the C3 position), which sterically hinders the approach of the electrophile to the N2 position.

  • Substituent Effects[3][7][8]: The nature of the substituents on the indazole ring plays a crucial role. Bulky or coordinating groups at the C3 position can dramatically favor N1-alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity with NaH in THF.

  • Thermodynamic Equil[1][3][7][6][8][10]ibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can favor the formation of the more stable N1-substituted product through an equilibration process.

Q2: Under what conditi[3][7][6][9]ons is the formation of the N2-alkylated product favored?

A2: While often the kinetic product, specific conditions can be employed to selectively synthesize the N2-alkylated indazole:

  • Substituent Effect[7]s: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to provide excellent N2 regioselectivity (≥96%).

  • Reaction Type: [1][6][8][10][11] * Mitsunobu Reaction: This reaction often shows a strong preference for the N2-isomer.

    • Davis-Beirut Re[5][6][11]action: This method is known for producing 2H-indazoles.

    • Catalytic Syste[2][12][13][14]ms: Triflic acid (TfOH)-catalyzed reactions with diazo compounds have been reported to yield N2-alkylated products with high regioselectivity. Gallium/Aluminum-mediated[15] direct alkylations also favor N2 substitution.

Q3: How can I reliably[16] determine the regiochemistry of my N-alkylated indazole products?

A3: The most definitive methods are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

  • Heteronuclear Multi[3]ple Bond Correlation (HMBC): This is a powerful technique. For an N1-substituted isomer, a correlation is typically observed between the C7a carbon and the protons of the alkyl group's CH₂ proximal to the nitrogen. Conversely, a lack of cor[3][6]relation between the C3 carbon and these protons is indicative of N1 substitution.

  • Nuclear Overhauser [6]Effect (NOE) Spectroscopy (NOESY): This can also be used to establish through-space proximity and differentiate between isomers.

Q4: My reaction is not[10] going to completion. What are some common causes?

A4: Incomplete conversion can be traced back to several factors:

  • Base and Solvent In[3]compatibility: The choice here is critical. For instance, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF may fail to yield any N-alkylated product. Switching to a solvent li[3][11]ke DMF might be necessary.

  • Insufficient Base: Using a substoichiometric amount of base can lead to incomplete deprotonation and, consequently, incomplete reaction. For example, using only 0.5 equivalents of K₂CO₃ resulted in only 62% conversion in one study.

  • Reaction Temperatur[3][9]e: While temperature may not always significantly alter the N1/N2 ratio, it can be crucial for the reaction rate. Increasing the temperature from room temperature to 50°C can sometimes be necessary to drive the reaction to completion.

Troubleshooti[3][7][11]ng Guides

Scenario 1: Poor N1-Selectivity in Alkylation

Problem: You are attempting to synthesize an N1-alkylated indazole but are obtaining a significant amount of the N2-isomer.

Troubleshooting Workflow:

start Start: Poor N1 Selectivity base_solvent Current Base/Solvent System? start->base_solvent nah_thf Using NaH in THF? base_solvent->nah_thf Analyze change_to_nah Action: Switch to NaH in THF. This combination is highly effective for N1-selectivity. nah_thf->change_to_nah No check_substituents Analyze Indazole Substituents nah_thf->check_substituents Yes optimize_temp Action: Optimize Temperature. Try running at 50°C to ensure reaction completion and favor thermodynamic product. change_to_nah->optimize_temp c3_sub Is there a bulky or coordinating substituent at the C3 position? check_substituents->c3_sub c7_ewg Is there an electron-withdrawing group (EWG) at the C7 position? c3_sub->c7_ewg No c3_sub->optimize_temp Yes, favors N1 no_directing_group Observation: Lacking a strong directing group. Consider substrate modification if possible. c7_ewg->no_directing_group No c7_directs_n2 Insight: EWG at C7 strongly directs to N2. This condition is unfavorable for N1 synthesis. c7_ewg->c7_directs_n2 Yes thermo_equil Consider Thermodynamic Equilibration. Use α-halo carbonyl or β-halo ester electrophiles. no_directing_group->thermo_equil end End: Improved N1 Selectivity optimize_temp->end thermo_equil->end start Goal: Synthesize N2-Alkylated Indazole substrate_check Analyze Indazole Substrate start->substrate_check has_c7_ewg Does it have a C7 EWG (e.g., NO2, CO2Me)? substrate_check->has_c7_ewg use_standard_alkylation Action: Use standard alkylation conditions. The C7 EWG will direct to N2. has_c7_ewg->use_standard_alkylation Yes no_directing_group Substrate lacks strong N2-directing group. has_c7_ewg->no_directing_group No end End: Selective N2-Alkylated Product use_standard_alkylation->end method_selection Select N2-Selective Method no_directing_group->method_selection mitsunobu Option 1: Mitsunobu Reaction. Often provides good N2 selectivity. method_selection->mitsunobu davis_beirut Option 2: Davis-Beirut Reaction. Known to favor 2H-indazole formation. method_selection->davis_beirut catalytic Option 3: Specialized Catalysis. e.g., TfOH with diazo compounds. method_selection->catalytic mitsunobu->end davis_beirut->end catalytic->end

References

Troubleshooting guide for indazole N-alkylation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indazole N-Alkylation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole N-alkylation reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this critical transformation. Indazole moieties are privileged pharmacophores in numerous therapeutic agents, but their synthesis, particularly the regioselective installation of N-alkyl groups, is frequently problematic.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation so difficult?

The core challenge lies in the ambidentate nucleophilic character of the indazole ring. The indazole anion, formed upon deprotonation, exists in a state of equilibrium where the negative charge is delocalized across both the N1 and N2 positions. This results in two competing reaction pathways for alkylation.

Furthermore, the indazole ring itself exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[3][4] Alkylation at the N1 position yields the thermodynamically favored product, while alkylation at the N2 position is often the result of kinetic control.[3][5] Consequently, direct alkylation frequently leads to a mixture of N1 and N2 substituted products, which can be difficult to separate and reduces the yield of the desired isomer.[4][6]

G cluster_0 Indazole Deprotonation & Anion Resonance cluster_1 Competing Alkylation Pathways Indazole 1H-Indazole Anion Indazole Anion (Delocalized Charge) Indazole->Anion - H+ Base Base (e.g., NaH) Anion_N1 Anion->Anion_N1 Anion_N2 Anion->Anion_N2 RX Alkylating Agent (R-X) N1_Product N1-Alkylated Indazole (Thermodynamic Product) N2_Product N2-Alkylated Indazole (Kinetic Product) Anion_N1->N1_Product Pathway 1 Anion_N2->N2_Product Pathway 2 G cluster_0 Troubleshooting Paths start Problem Encountered p1 Poor N1:N2 Ratio start->p1 p2 Low or No Conversion start->p2 p3 Isomer Separation Difficulty start->p3 s1 Modify Base/Solvent System (See Table 1) p1->s1 s2 Check Reagent Activity Increase Temperature Use Stronger Base p2->s2 s3 Optimize Reaction Selectivity First Test Alternative Chromatography (e.g., different solvent systems) p3->s3

References

Technical Support Center: Nitration of 3-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges and side reactions associated with this process. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively design more robust and efficient reaction protocols.

Introduction: The Chemistry of Indazole Nitration

The nitration of indazoles is a key reaction for the synthesis of various biologically active compounds. However, like many electrophilic aromatic substitution reactions on heteroaromatic systems, it is not without its complexities. The indazole ring system has multiple potential sites for nitration, and the reaction conditions can significantly influence the outcome, leading to a variety of desired products and undesired side reactions. This guide will focus on the specific challenges encountered during the nitration of 3-chloro-1H-indazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 3-chloro-1H-indazole, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of the Desired Nitro-Isomer and Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a mixture of isomers.

  • The isolated yield of the target nitro-3-chloro-1H-indazole is significantly lower than expected.

Root Cause Analysis:

The indazole ring is susceptible to nitration at several positions, primarily the 5- and 6-positions on the benzene ring, and potentially at the 3- and 7-positions under certain conditions. The formation of a mixture of regioisomers is a common challenge in the nitration of indazoles. The regioselectivity is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.

dot

Caption: Factors influencing regioisomer formation in indazole nitration.

Solutions:

  • Control of Reaction Temperature:

    • Rationale: Lower temperatures generally favor the formation of the thermodynamically more stable product and can improve regioselectivity.

    • Protocol: Maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent and throughout the reaction. Use an ice-salt bath for efficient cooling.

  • Choice of Nitrating Agent:

    • Rationale: The reactivity of the nitrating agent can significantly impact the isomer distribution. Milder nitrating agents may offer better control.

    • Protocol:

      • For the synthesis of 3-chloro-6-nitro-1H-indazole, a common procedure involves the use of a mixture of nitric acid and sulfuric acid.[1][2]

      • Consider using alternative nitrating systems such as nitric acid in acetic anhydride, which has been shown to favor nitration at the 3-position in some indazoles.[3]

      • Iron(III) nitrate has been used for site-selective C7-nitration of 2H-indazoles.[4]

  • Solvent Effects:

    • Rationale: The solvent can influence the reactivity of the nitrating species and the substrate.

    • Protocol: Acetic acid is a commonly used solvent in indazole nitration.[3] The choice of solvent should be carefully considered based on the chosen nitrating agent.

Nitrating System Typical Conditions Observed Regioselectivity (General Indazoles) Reference
HNO₃/H₂SO₄0-25 °CMixture of isomers, often 5- and 6-nitro[5]
HNO₃/Acetic Anhydride-15 to 25 °CCan favor 3-nitro and N-nitro derivatives[3]
Fe(NO₃)₃Elevated temperaturesCan favor C7-nitration in 2H-indazoles[4]
Problem 2: Formation of Di-nitro and Poly-nitro Byproducts

Symptoms:

  • Mass spectrometry analysis reveals the presence of species with molecular weights corresponding to the addition of two or more nitro groups.

  • The desired mono-nitro product is difficult to purify from higher-nitrated impurities.

Root Cause Analysis:

The introduction of a nitro group deactivates the aromatic ring towards further electrophilic substitution. However, under forcing conditions (high temperature, excess nitrating agent), polynitration can occur. The nitration of indazole itself can lead to dinitro derivatives.[3]

Solutions:

  • Stoichiometric Control of the Nitrating Agent:

    • Rationale: Using a stoichiometric amount or a slight excess of the nitrating agent can minimize over-nitration.

    • Protocol: Carefully calculate and add no more than 1.0-1.1 equivalents of the nitrating agent relative to the 3-chloro-1H-indazole.

  • Reaction Time and Temperature:

    • Rationale: Shorter reaction times and lower temperatures reduce the likelihood of polynitration.

    • Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid prolonged reaction times and elevated temperatures.

Problem 3: N-Nitration and Subsequent Rearrangement

Symptoms:

  • An unstable intermediate is observed, which upon heating or workup, converts to a C-nitro product.

  • Inconsistent product ratios are obtained.

Root Cause Analysis:

Nitration of indazoles can occur on the nitrogen of the pyrazole ring (N-nitration), particularly with nitrating agents like nitric acid in acetic anhydride.[3] These N-nitroindazoles are often unstable and can undergo thermal rearrangement to the more stable C-nitroindazoles, which can lead to a mixture of products.[6]

dot

N_Nitration_Rearrangement 3-Chloro-1H-Indazole 3-Chloro-1H-Indazole N-Nitro Indazole (Unstable) N-Nitro Indazole (Unstable) 3-Chloro-1H-Indazole->N-Nitro Indazole (Unstable) N-Nitration Nitrating Agent Nitrating Agent Nitrating Agent->N-Nitro Indazole (Unstable) C-Nitro Indazole (Stable) C-Nitro Indazole (Stable) N-Nitro Indazole (Unstable)->C-Nitro Indazole (Stable) Thermal Rearrangement

Caption: Pathway of N-nitration and subsequent rearrangement.

Solutions:

  • Choice of Nitrating Agent:

    • Rationale: Mixed acid (HNO₃/H₂SO₄) conditions generally favor direct C-nitration by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[7]

    • Protocol: Employ a standard mixed acid nitration protocol to minimize the formation of N-nitro intermediates.

  • Controlled Reaction Temperature:

    • Rationale: If N-nitration is unavoidable with a particular reagent system, keeping the temperature low during the reaction and workup can help to isolate the N-nitro intermediate if desired, or prevent its uncontrolled rearrangement.

    • Protocol: Maintain strict temperature control throughout the process.

Problem 4: Degradation of Starting Material or Product

Symptoms:

  • The reaction mixture turns dark or tarry.

  • Low mass balance is observed after workup.

  • TLC shows a streak of baseline material.

Root Cause Analysis:

Nitrating conditions are strongly acidic and oxidizing, which can lead to the degradation of the indazole ring, especially at elevated temperatures.

Solutions:

  • Temperature Control:

    • Rationale: This is the most critical parameter to control to prevent degradation.

    • Protocol: Ensure efficient cooling and slow, dropwise addition of the nitrating agent to manage the exothermicity of the reaction.

  • Reaction Time:

    • Rationale: Prolonged exposure to harsh nitrating conditions can lead to decomposition.

    • Protocol: Monitor the reaction progress and quench it as soon as the starting material is consumed.

Problem 5: Potential Hydrolysis of the 3-Chloro Substituent

Symptoms:

  • Presence of a byproduct corresponding to 3-hydroxy-nitro-1H-indazole in the mass spectrum.

Root Cause Analysis:

While not extensively reported as a major side reaction in the nitration of 3-chloro-1H-indazole, the chloro group at the 3-position could be susceptible to hydrolysis under strongly acidic and aqueous conditions, particularly at elevated temperatures.[8]

Solutions:

  • Anhydrous Conditions:

    • Rationale: Minimizing the amount of water in the reaction mixture can suppress hydrolysis.

    • Protocol: Use anhydrous solvents and reagents where possible.

  • Temperature and Reaction Time Control:

    • Rationale: As with other degradation pathways, lower temperatures and shorter reaction times will disfavor this side reaction.

    • Protocol: Adhere to the optimized temperature and time parameters for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for nitration on the 3-chloro-1H-indazole ring?

The nitration of 3-chloro-1H-indazole typically yields a mixture of isomers. The most commonly reported product is 3-chloro-6-nitro-1H-indazole.[1][2][9] However, the formation of other isomers, such as the 5-nitro and 7-nitro derivatives, is also possible and the distribution is highly dependent on the reaction conditions.

Q2: How can I improve the regioselectivity of the nitration?

To improve regioselectivity, careful control of the reaction parameters is crucial. This includes maintaining a low reaction temperature (0-5 °C), choosing an appropriate nitrating agent and solvent system, and controlling the stoichiometry of the reagents. For specific isomers, literature precedents should be closely followed.

Q3: What are the safety precautions I should take during this reaction?

Nitration reactions are potentially hazardous due to the use of strong acids and oxidizing agents, and the reactions can be highly exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Perform the reaction behind a blast shield, especially when working on a larger scale. Ensure that a suitable quenching agent (e.g., ice water) is readily available.

Q4: How can I effectively purify the desired nitro-isomer from the reaction mixture?

Column chromatography on silica gel is a common method for separating regioisomers of nitrated indazoles.[3][10] The choice of eluent will depend on the polarity of the isomers, but mixtures of hexane and ethyl acetate are often effective. Recrystallization can also be a useful technique for purifying the final product.

References

Stability issues of nitro-indazoles under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitro-Indazole Stability

Introduction

Nitro-indazoles are indispensable building blocks in modern medicinal chemistry and materials science, serving as key precursors for a multitude of high-value compounds, including kinase inhibitors and other pharmaceuticals.[1][2][3] However, the inherent reactivity of the nitro group, combined with the unique electronic nature of the indazole ring, presents significant stability challenges under various reaction conditions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate these complexities, ensuring the integrity of their synthetic pathways and the quality of their final products.

Part 1: General Stability and Handling FAQs

This section addresses the most common issues encountered during the storage and routine handling of nitro-indazole compounds.

Question 1: My solid nitro-indazole is darkening in color over time. What's happening and how can I prevent it?

Answer: A change in color, typically from a yellow or light brown to a darker shade, is a visual indicator of potential degradation.[4] This is often caused by a combination of factors:

  • Photodegradation: Nitroaromatic compounds are frequently sensitive to light. Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored impurities.[5][6]

  • Oxidation: The indazole scaffold, especially if it has other sensitive functional groups (like an aldehyde), can be susceptible to oxidation from atmospheric oxygen.[4][6]

Preventative Measures:

  • Storage: Store solid nitro-indazoles in amber, airtight containers to protect from light and moisture.[4][6]

  • Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4][6] This minimizes contact with oxygen and slows potential degradation pathways.

Question 2: I'm seeing new, unexpected peaks in the HPLC analysis of my freshly prepared nitro-indazole solution. What are they and why are they forming so quickly?

Answer: The appearance of new peaks in a freshly prepared solution points to rapid degradation. The instability in solution is often more pronounced than in the solid state and can be attributed to several factors:

  • Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents may participate in undesired reactions, while residual impurities in the solvent (e.g., peroxides in ethers, water) can accelerate degradation.

  • pH Sensitivity: The stability of the indazole ring and its substituents can be highly pH-dependent.[6] Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[5] For instance, while indazoles can react with formaldehyde in acidic conditions, the presence of electron-withdrawing nitro groups can increase sensitivity to hydrolysis.[7]

  • Accelerated Oxidation: In solution, the substrate has greater exposure to dissolved oxygen, which can lead to oxidation, especially of aldehyde groups to the corresponding carboxylic acid.[6]

Best Practices for Solution Handling:

  • Prepare Fresh: Always prepare solutions immediately before use.[6]

  • Use High-Purity Solvents: Employ deoxygenated, high-purity solvents. Aprotic solvents are often preferred.[6]

  • Protect from Light: Use amber glassware or wrap vessels in aluminum foil.[6]

  • Control Temperature: Keep solutions cool unless the reaction requires heating. Elevated temperatures significantly accelerate degradation.[6]

Diagram 1: Key Degradation Pathways for Nitro-Indazoles

The following diagram illustrates the primary degradation routes that can affect nitro-indazole stability. Understanding these pathways is the first step in troubleshooting unexpected results.

G cluster_main Potential Degradation Pathways cluster_products parent Nitro-Indazole Derivative (e.g., with Aldehyde Group) oxidation Oxidized Product (e.g., Carboxylic Acid) parent->oxidation  Air/Oxidants [4] reduction Reduction Intermediates (Nitroso, Hydroxylamino) parent->reduction  Reducing Agents/  Catalysts [4] photolysis Photodegradation Products parent->photolysis  UV/Ambient Light [2, 4] hydrolysis Hydrolysis Products parent->hydrolysis  Acid/Base [2] G cluster_catalyst 1. Catalyst Check cluster_conditions 2. Conditions Check cluster_substrate 3. System Check start Low Conversion Observed catalyst_poisoned Poisoned? (e.g., Sulfur, Halides) start->catalyst_poisoned catalyst_inactive Inactive/Old? start->catalyst_inactive catalyst_loading Insufficient Loading? start->catalyst_loading pressure Inadequate H₂ Pressure? catalyst_poisoned->pressure agitation Poor Agitation? pressure->agitation temperature Incorrect Temp? agitation->temperature solubility Poor Solubility? temperature->solubility solvent_purity Impure Solvent? solubility->solvent_purity end Problem Resolved solvent_purity->end G R_NO2 R-NO₂ (Nitro) R_NO R-NO (Nitroso) R_NO2->R_NO +2e⁻, +2H⁺ R_NHOH R-NHOH (Hydroxylamine) R_NO->R_NHOH +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy Dimer) R_NO->Azoxy + R-NHOH - H₂O R_NH2 R-NH₂ (Amine) R_NHOH->R_NH2 +2e⁻, +2H⁺ R_NHOH->Azoxy Azo R-N=N-R (Azo Dimer) Azoxy->Azo +2e⁻, +2H⁺ - H₂O

References

Technical Support Center: Impurity Profiling of 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 3-Chloro-7-nitro-1H-indazole. This document is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and resolve common challenges encountered during the analysis of this critical chemical intermediate.

Section 1: Frequently Asked Questions (FAQs) on this compound and Its Impurities

This section addresses foundational questions regarding the nature and origin of impurities in this compound samples.

Q1: What is this compound and why is its purity important?

A1: this compound is a heterocyclic organic compound. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, halogenated and nitrated indazoles are valuable intermediates in the synthesis of more complex molecules, such as kinase inhibitors for cancer therapy and agents targeting inflammatory or neurological disorders.[1][2]

The purity of this intermediate is paramount because impurities, even at trace levels, can have unintended pharmacological effects, introduce toxicity, or negatively impact the yield and purity of the final Active Pharmaceutical Ingredient (API).[3] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and control of impurities in drug substances.[4][5]

Q2: What are the likely sources and types of impurities in a typical sample?

A2: Impurities can be introduced at various stages of the manufacturing process and storage.[3] They are generally classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[4]

For this compound, organic impurities are the most common concern and can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • By-products: Resulting from side reactions. A common synthetic route to functionalized indazoles involves the cyclization of substituted benzonitriles with hydrazine, which can lead to various isomers.[6]

  • Regioisomers: Isomers with the nitro or chloro group at different positions on the indazole ring (e.g., 3-Chloro-5-nitro-1H-indazole or 3-Chloro-6-nitro-1H-indazole).

  • Degradation Products: Formed by the decomposition of the compound due to factors like heat, light, or pH. For instance, nitro-substituted indazoles can be sensitive to hydrolysis.[7]

Q3: What is the general workflow for identifying an unknown impurity?

A3: A systematic approach is crucial for the successful identification and characterization of impurities. The general workflow involves detection, isolation (if necessary), and structural elucidation using a combination of analytical techniques. This process ensures that impurities are accurately identified and quantified, meeting regulatory requirements.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Structure Elucidation A Initial Analysis by HPLC-UV B Detect & Quantify Impurity Peaks A->B C LC-MS Analysis B->C Impurity > Threshold? D Determine Molecular Weight of Impurity C->D E High-Resolution MS/MS D->E Hypothesize Structure G Isolate Impurity (Prep-HPLC) D->G Need Confirmation? F Propose Elemental Formula & Fragments E->F I Confirm Structure F->I H NMR Spectroscopy (1H, 13C, 2D) G->H H->I

Caption: General workflow for impurity identification and structural elucidation.

Section 2: Analytical Techniques for Impurity Profiling

This section provides detailed Q&A guides on the primary analytical methods used for impurity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Q4: How do I develop a robust HPLC method for separating this compound from its impurities?

A4: A reverse-phase HPLC (RP-HPLC) method is the gold standard for this type of analysis.[3][4] The key is to achieve baseline separation between the main peak and all potential impurities.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is the most common starting point due to its hydrophobicity, which is suitable for retaining and separating moderately polar compounds like nitroindazoles.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is typically effective.[8][9] Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Additive: Adding a small amount of acid (0.1% formic or phosphoric acid) to the mobile phase is critical.[8][9][10] It protonates silanol groups on the silica support, reducing peak tailing, and ensures that the indazole nitrogen atoms are in a consistent protonation state, leading to sharp, reproducible peaks. Formic acid is preferred for LC-MS compatibility.[8][9]

  • Detection: Nitroaromatic compounds have strong UV absorbance. A wavelength of 254 nm is a good starting point for detection.[10] A photodiode array (PDA) detector is highly recommended as it allows you to assess peak purity and identify potential co-eluting impurities.

Step-by-Step Protocol: HPLC Method Development

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Gradient Conditions: Start with a broad gradient to elute all potential impurities.

  • Optimization: Adjust the gradient slope, initial/final organic phase concentration, and flow rate to maximize the resolution between the main peak and any observed impurities.

  • System Suitability: Before running samples, perform a system suitability test (SST) by injecting a standard solution. Key parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of retention time and peak area (<2% RSD for 5 injections).

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 254 nm
Injection Volume 5 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

Q5: An unknown peak appeared in my HPLC chromatogram. How can LC-MS help identify it?

A5: LC-MS is a powerful hyphenated technique that provides the molecular weight of compounds as they elute from the HPLC column.[3][11] This is often the single most important piece of information for identifying an unknown impurity.

Step-by-Step Protocol: Impurity Identification with LC-MS

  • Method Transfer: Adapt your HPLC method for MS detection. This primarily involves ensuring the mobile phase is volatile and MS-compatible (e.g., using formic acid instead of phosphoric acid and ammonium formate/acetate instead of non-volatile buffers).[8][9]

  • Acquisition: Run the sample using an LC-MS system, typically with an electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to maximize the chance of detecting the molecular ion.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the mass of the unknown peak.

    • Examine the mass spectrum for that peak to determine its molecular weight ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Use high-resolution mass spectrometry (HRMS) if available to obtain an accurate mass, which can be used to predict the elemental formula.

Table 2: Potential Impurities and their Expected Molecular Weights

Potential ImpurityStructure VariationMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺
This compound API C₇H₄ClN₃O₂196.9992198.0065
7-Nitro-1H-indazoleDehalogenationC₇H₅N₃O₂163.0382164.0455
3-Chloro-5-nitro-1H-indazole (Isomer)RegioisomerC₇H₄ClN₃O₂196.9992198.0065
3-Hydroxy-7-nitro-1H-indazoleHydrolysisC₇H₅N₃O₃179.0331180.0404
Dichloro-nitro-indazoleFrom starting materialC₇H₃Cl₂N₃O₂230.9602231.9675
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: I have a proposed structure from LC-MS data. How can NMR confirm the identity and structure of an impurity?

A6: NMR spectroscopy provides definitive structural information by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[3] For indazole derivatives, ¹H NMR is particularly useful for confirming the substitution pattern on the aromatic ring. While MS can confirm the molecular weight of isomers, only NMR can definitively distinguish them.[12][13]

Expert Insight: To acquire high-quality NMR data, the impurity often needs to be isolated, typically using preparative HPLC.

Interpreting ¹H NMR to Differentiate Regioisomers:

  • This compound (Target): You would expect to see three distinct aromatic protons. The proton at position 4 will likely be a doublet of doublets (dd), coupled to the protons at positions 5 and 6. The protons at 5 and 6 will also be coupled to each other and to the proton at position 4. The specific coupling constants (J-values) and chemical shifts are unique to this substitution pattern.

  • 3-Chloro-5-nitro-1H-indazole (Isomer): This isomer would show a different pattern. The proton at position 4 would be a doublet, coupled only to the proton at position 6. The proton at position 6 would also be a doublet, coupled to the proton at position 4. The proton at position 7 would appear as a singlet (or a very small doublet due to long-range coupling).

Section 3: Troubleshooting Guide

This section provides solutions to specific experimental problems in a Q&A format.

Q7: My HPLC chromatogram shows broad or tailing peaks for the main compound. What is the cause and how can I fix it?

A7: Peak tailing is a common issue and can compromise resolution and integration accuracy.

G Trouble Problem: Peak Tailing Is the mobile phase pH appropriate? Is the column overloaded? Is the column old or contaminated? Are there secondary interactions? Sol1 Solution 1: Adjust pH Ensure mobile phase contains 0.1% acid (formic/phosphoric) to suppress silanol ionization. Trouble:f1->Sol1 No Sol2 Solution 2: Reduce Concentration Lower the sample concentration to <0.5 mg/mL or reduce injection volume. Trouble:f2->Sol2 Yes Sol3 Solution 3: Replace Column Flush the column with a strong solvent. If tailing persists, replace the column. Trouble:f3->Sol3 Yes Sol4 Solution 4: Use End-capped Column Switch to a high-purity, end-capped C18 column to minimize silanol interactions. Trouble:f4->Sol4 Possibly

Caption: Troubleshooting guide for HPLC peak tailing.

Q8: My LC-MS analysis is not showing a clear molecular ion for my impurity. What should I do?

A8: Failure to observe a molecular ion can be due to poor ionization or in-source fragmentation.

  • Switch Ionization Mode: If you are using ESI positive mode ([M+H]⁺), try ESI negative mode ([M-H]⁻). Nitro-containing compounds can sometimes ionize more efficiently in negative mode.

  • Check for Adducts: Look for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive mode, or formate ([M+HCOO]⁻) in negative mode if formic acid is present.

  • Soften Ionization Conditions: Reduce the fragmentor/cone voltage in the MS source. High voltages can cause the molecular ion to fragment immediately upon formation, meaning you only observe fragment ions in the spectrum.

  • Consider APcI: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization technique that can be effective for some less polar compounds.

Q9: I suspect I have co-eluting impurities. How can I confirm this and achieve separation?

A9: Co-elution can hide impurities and lead to inaccurate quantification.

  • Use a PDA Detector: A Photodiode Array (PDA) detector is essential. The peak purity analysis function can indicate if the spectrum at the beginning of a peak is different from the spectrum at the end, suggesting the presence of more than one component.

  • Modify HPLC Method:

    • Decrease Gradient Slope: A shallower gradient increases the run time but provides more opportunity for closely eluting compounds to separate.

    • Change Organic Modifier: If you are using acetonitrile, try methanol. The different solvent selectivity can alter the elution order and resolve co-eluting peaks.

    • Try a Different Stationary Phase: If a C18 column doesn't provide separation, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity based on pi-pi or polar interactions.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-Nitro-1H-Indazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the positional isomers of 3-Chloro-nitro-1H-indazole. Given the varying levels of available data for each isomer, this guide synthesizes published information on their synthesis, physicochemical properties, and biological activities to offer a comprehensive overview and identify areas for future research.

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of a chloro group at the 3-position and a nitro group on the benzene ring creates a series of isomers with distinct electronic and steric properties, which in turn can significantly influence their biological profiles. This guide focuses on the comparative aspects of the 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers of 3-chloro-1H-indazole.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing nitro group on the indazole ring profoundly impacts the physicochemical properties of the isomers, such as polarity, acidity, and crystal packing. While comprehensive experimental data for all isomers is not available in a single comparative study, a compilation of known and predicted properties is presented below.

Property3-Chloro-4-nitro-1H-indazole3-Chloro-5-nitro-1H-indazole3-Chloro-6-nitro-1H-indazole3-Chloro-7-nitro-1H-indazole
Molecular Formula C₇H₄ClN₃O₂C₇H₄ClN₃O₂C₇H₄ClN₃O₂C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol 197.58 g/mol [2]197.58 g/mol 197.58 g/mol
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not available234.7 °C (Predicted)[2]Data not availableData not available
LogP (Predicted) Data not availableData not availableData not availableData not available
CAS Number 1000340-93-1[3]4812-45-7[2]50593-68-5[4]74209-33-9[5]

Note: The lack of extensive experimental data for some isomers highlights a significant gap in the current chemical literature.

Synthesis and Mechanistic Insights

The regioselective synthesis of specific 3-chloro-nitro-1H-indazole isomers presents a considerable chemical challenge due to the directing effects of the existing substituents on the indazole core.

General Synthetic Strategies

The synthesis of nitro-substituted indazoles often involves the nitration of an indazole precursor or the cyclization of a pre-nitrated starting material. The choice of strategy is crucial for controlling the final position of the nitro group.

G cluster_0 Nitration of 3-Chloro-1H-indazole cluster_1 Cyclization of Substituted Phenylhydrazines 3-Chloro-1H-indazole 3-Chloro-1H-indazole Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) 3-Chloro-1H-indazole->Nitrating Agent (HNO3/H2SO4) Nitration Mixture of Isomers Mixture of Isomers Nitrating Agent (HNO3/H2SO4)->Mixture of Isomers Yields Substituted o-nitrophenylhydrazine Substituted o-nitrophenylhydrazine Cyclization Conditions Cyclization Conditions Substituted o-nitrophenylhydrazine->Cyclization Conditions e.g., Diazotization Regiospecific Isomer Regiospecific Isomer Cyclization Conditions->Regiospecific Isomer

Caption: General synthetic approaches to 3-chloro-nitro-1H-indazole isomers.

Synthesis of 3-Chloro-6-nitro-1H-indazole

A common route to 3-chloro-6-nitro-1H-indazole involves the chlorination of 6-nitro-1H-indazole.[4]

Experimental Protocol: Synthesis of 3-Chloro-6-nitro-1H-indazole [4]

  • Dissolution: Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to a 150 mL aqueous solution of sodium hydroxide (5.0 g).

  • Heating: Heat the mixture until a red-colored solution is formed.

  • Cooling: Cool the reaction mixture in an ice-water bath for 15 minutes.

  • Chlorination: Slowly add sodium hypochlorite solution (60 mL, 5.25%, 45 mmol) to the cooled mixture.

  • Reaction: Stir the reaction mixture continuously at 0 °C for 5 hours.

  • Neutralization: Adjust the pH of the solution to 7 with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with distilled water.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to yield 3-chloro-6-nitro-1H-indazole.

G 6-Nitro-1H-indazole 6-Nitro-1H-indazole NaOH (aq) NaOH (aq) 6-Nitro-1H-indazole->NaOH (aq) Dissolution & Heating Sodium Hypochlorite Sodium Hypochlorite NaOH (aq)->Sodium Hypochlorite Chlorination at 0°C HCl (aq) HCl (aq) Sodium Hypochlorite->HCl (aq) Neutralization 3-Chloro-6-nitro-1H-indazole 3-Chloro-6-nitro-1H-indazole HCl (aq)->3-Chloro-6-nitro-1H-indazole Purification

Caption: Workflow for the synthesis of 3-chloro-6-nitro-1H-indazole.

Synthesis of Other Isomers

Detailed, peer-reviewed synthetic protocols for the 4-nitro, 5-nitro, and 7-nitro isomers are less commonly reported. The synthesis of 5-nitroindazole has been described via the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.[6] Subsequent chlorination at the 3-position would be a plausible, though not explicitly detailed, route to 3-chloro-5-nitro-1H-indazole. The synthesis of the 4-nitro and 7-nitro isomers likely requires multi-step procedures starting from appropriately substituted aniline or toluene derivatives to ensure regiocontrol.

Comparative Biological Activity

The pharmacological profile of nitroindazole derivatives is highly dependent on the substitution pattern. The introduction of a chloro group at the 3-position and the varying placement of the nitro group can lead to significant differences in biological activity.

Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Extensive research has been conducted on the antileishmanial properties of derivatives of 3-chloro-6-nitro-1H-indazole.[7][8] These studies have shown that derivatization at the N1 position of the indazole ring can lead to potent inhibitors of Leishmania species.[7] The parent compound, 3-chloro-6-nitro-1H-indazole, serves as a crucial scaffold for the synthesis of these biologically active molecules. The nitro group at the 6-position is thought to be important for the observed activity.

Other Potential Biological Activities

While specific data for all isomers is limited, the broader class of substituted indazoles is known for a range of biological activities, including:

  • Anticancer: Many indazole derivatives have been investigated as kinase inhibitors for cancer therapy.[9]

  • Anti-inflammatory: Substituted indazoles have shown potential as anti-inflammatory agents.[1]

  • Antimicrobial: The indazole scaffold is present in various compounds with antimicrobial properties.[1]

The electronic effects of the nitro group, which vary with its position, are expected to modulate the interaction of these isomers with biological targets. For instance, the position of the nitro group will influence the acidity of the N-H proton and the electron density of the aromatic system, which are critical for receptor binding and metabolic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and differentiation of these isomers. The chemical shifts of the aromatic protons are particularly informative for determining the position of the nitro group.

Predicted ¹H NMR Chemical Shift Ranges (in ppm, relative to TMS):

Proton Position3-Chloro-4-nitro-1H-indazole3-Chloro-5-nitro-1H-indazole3-Chloro-6-nitro-1H-indazoleThis compound
H4 -~8.5 (d)~7.9 (dd)~7.8 (d)
H5 ~8.2 (d)-~8.0 (d)~7.2 (t)
H6 ~7.5 (t)~7.8 (d)-~8.2 (d)
H7 ~7.9 (d)~8.2 (s)~8.5 (d)-
N-H ~13-14 (br s)~13-14 (br s)~14.0 (s)[4]~13-14 (br s)

Note: These are predicted values based on known substituent effects and available data for related compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

The distinct coupling patterns and chemical shifts of the aromatic protons provide a clear fingerprint for each isomer. For example, in the 6-nitro isomer, the proton at H7 often appears as a doublet with a small meta-coupling, while the proton at H5 appears as a doublet of doublets. In contrast, the 7-nitro isomer would exhibit a different set of multiplicities and chemical shifts for the remaining aromatic protons.

Conclusion and Future Directions

This comparative guide consolidates the available information on the 3-chloro-nitro-1H-indazole isomers, highlighting the significant research focus on the 6-nitro derivative, particularly in the context of antileishmanial drug discovery. A clear disparity exists in the literature regarding the synthesis, characterization, and biological evaluation of the 4-nitro, 5-nitro, and 7-nitro isomers.

This knowledge gap presents an opportunity for further research. A systematic investigation into the regioselective synthesis of all four isomers and a head-to-head comparison of their physicochemical properties and biological activities would be of great value to the medicinal chemistry community. Such studies would provide crucial structure-activity relationship (SAR) insights and could lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Chloro-Nitro-Indazoles: From Antiparasitic to Anticancer and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of chloro-nitro-indazole derivatives, exploring their structure-activity relationships (SAR) across various therapeutic areas. We will delve into their antiparasitic, anticancer, and kinase inhibitory activities, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways. The indazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of chloro and nitro substituents significantly influences the biological efficacy of these compounds.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of how modifications to the chloro-nitro-indazole core impact its therapeutic potential.

The Chloro-Nitro-Indazole Scaffold: A Versatile Pharmacophore

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents.[1] The introduction of electron-withdrawing groups, such as chlorine and a nitro group, modulates the electronic properties of the indazole ring, enhancing its interaction with biological targets and providing handles for further chemical modifications. This has led to the exploration of chloro-nitro-indazoles in a wide range of applications, from infectious diseases to oncology.

Antileishmanial Activity: Targeting Parasite-Specific Pathways

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The development of new, effective, and less toxic treatments is a priority. Chloro-nitro-indazoles have emerged as a promising class of antileishmanial agents.

Comparative Analysis of 3-Chloro-6-Nitro-1H-Indazole Derivatives

A key area of investigation has been the derivatization of the 3-chloro-6-nitro-1H-indazole scaffold. Modifications at the N1 position with various heterocyclic moieties have a profound impact on antileishmanial potency and selectivity against different Leishmania species.

Table 1: Comparative Antileishmanial Activity (IC50, µM) of 3-Chloro-6-Nitro-1H-Indazole Derivatives against Leishmania Promastigotes.

Compound IDN1-SubstituentL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)
4 Isoxazoline derivative>250>2505.53
5 Isoxazoline derivative>250>2504
11 1,2,3-Triazole derivative>250766
13 1,2,3-Triazole derivative38186110
Glucantime (Ref.) -185.33196211

Data sourced from Abdelahi et al., 2022.[2]

The data clearly indicates that the nature of the substituent at the N1 position dramatically influences the antileishmanial activity and species selectivity. For instance, compounds 4 and 5 , bearing isoxazoline moieties, exhibit potent activity against L. infantum but are inactive against L. major and L. tropica.[2] Conversely, the 1,2,3-triazole derivative 13 shows the best activity against L. major.[2] This highlights the importance of the N1-substituent in tuning the therapeutic profile of the 3-chloro-6-nitro-indazole core.

Mechanism of Antileishmanial Action: Inhibition of Trypanothione Reductase

The primary mechanism of action of many nitro-aromatic compounds against trypanosomatids, including Leishmania, involves the enzymatic reduction of the nitro group by parasite-specific nitroreductases to generate cytotoxic reactive nitrogen species.[3][4] This process induces oxidative stress, leading to parasite death.

A key target of these compounds is Trypanothione Reductase (TryR) , a flavoenzyme essential for the parasite's defense against oxidative damage and absent in the mammalian host.[5][6] Inhibition of TryR disrupts the parasite's redox homeostasis, making it a prime target for selective drug development. Molecular docking studies have shown that 3-chloro-6-nitro-indazole derivatives can bind to the active site of L. infantum TryR.[2]

Trypanothione_Reductase_Inhibition Chloro-Nitro-Indazole Chloro-Nitro-Indazole Nitroreductase Nitroreductase Chloro-Nitro-Indazole->Nitroreductase Reduction Trypanothione Reductase (TryR) Trypanothione Reductase (TryR) Chloro-Nitro-Indazole->Trypanothione Reductase (TryR) Direct Inhibition Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Generates Oxidative Stress Oxidative Stress Reactive Nitrogen Species->Oxidative Stress Induces Trypanothione Reductase (TryR)->Oxidative Stress Inability to resolve Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Antileishmanial mechanism of chloro-nitro-indazoles.

Experimental Protocol: In Vitro Antileishmanial Activity Assay (MTT Assay)

This protocol is adapted from the methodology described by Abdelahi et al. (2022).[2]

  • Parasite Culture: Culture Leishmania promastigotes in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Compound Preparation: Dissolve chloro-nitro-indazole derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve the desired final concentrations.

  • Assay Procedure: a. Seed a 96-well microtiter plate with promastigotes at a density of 1 x 106 cells/mL. b. Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Glucantime) and a negative control (vehicle-treated cells). c. Incubate the plate at 26°C for 72 hours. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. e. Add 100 µL of 50% isopropanol in 10% SDS to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Targeting Key Signaling Pathways

The indazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology drug discovery.[7] Chloro-nitro-indazoles have also demonstrated promising anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Comparative Analysis of Chloro-Nitro-Indazole Derivatives in Cancer Cell Lines

The anticancer activity of chloro-nitro-indazoles is highly dependent on the substitution pattern and the specific cancer cell line.

Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Chloro-Nitro-Indazole Derivatives.

CompoundStructureCancer Cell LineIC50 (µM)Target/Pathway
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole Sulfonamide derivative of 5-nitroindazoleNot specified, but shows strong affinity for MAPK1Not specifiedMAPK1
Indazole derivative 2f Substituted indazole4T1 (Breast Cancer)0.23 - 1.15Induces apoptosis via Bcl-2/Bax modulation
Compound 6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15p53/MDM2 pathway, Bcl-2 family

Data compiled from multiple sources.[5][7][8]

Mechanism of Anticancer Action: Inhibition of Kinase Signaling Pathways

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[9] These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a key signaling cascade that is frequently hyperactivated in cancer. A 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivative has been shown to have a strong binding affinity for MAPK1 (also known as ERK2), suggesting its potential as an inhibitor of this pathway.[10]

MAPK_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK1 (ERK2) MAPK1 (ERK2) MEK->MAPK1 (ERK2) Transcription Factors Transcription Factors MAPK1 (ERK2)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Chloro-Nitro-Indazole Chloro-Nitro-Indazole Chloro-Nitro-Indazole->MAPK1 (ERK2) Inhibits

Caption: Inhibition of the MAPK signaling pathway.

PI3K/Akt/mTOR Pathway: This is another critical pathway that is often dysregulated in cancer. While direct inhibition of this pathway by chloro-nitro-indazoles is less documented, the broader class of indazole derivatives has been shown to target components of this pathway.[11][12]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.[8]

  • Cell Culture: Grow cancer cell lines in their recommended culture medium supplemented with fetal bovine serum in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of the chloro-nitro-indazole derivatives in DMSO and dilute them with culture medium to the desired concentrations.

  • Assay Procedure: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle). c. Incubate the plate for 48-72 hours. d. Add MTT solution to each well and incubate for 2-4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value as described for the antileishmanial assay.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The ability of the indazole scaffold to fit into the ATP-binding pocket of various kinases has made it a valuable template for the design of kinase inhibitors.[9][13] Chloro-nitro substitution can further enhance the binding affinity and selectivity of these compounds.

Comparative Analysis of Indazole-Based Kinase Inhibitors

While specific data for a wide range of chloro-nitro-indazole isomers as kinase inhibitors is limited, a comparative analysis of well-characterized indazole-based inhibitors provides a valuable framework for understanding their potential.

Table 3: Comparative IC50 Values (nM) of Selected Indazole-Based Kinase Inhibitors.

CompoundTarget KinasesIC50 (nM)
Linifanib (ABT-869) VEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4
Pazopanib VEGFRs, PDGFRs, c-KIT10-84
Axitinib VEGFRs0.1-1.6

Data sourced from BenchChem.[13]

This table demonstrates the high potency that can be achieved with the indazole core against various receptor tyrosine kinases involved in angiogenesis and cancer progression. The chloro-nitro substitution pattern offers a promising strategy to develop novel and selective kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for a biochemical kinase assay.

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the chloro-nitro-indazole derivatives in an appropriate buffer.

  • Assay Procedure: a. In a microplate, combine the kinase, the test compound, and the substrate in a reaction buffer. b. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with 32P or 33P). c. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period. d. Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane). e. Quantify the incorporation of the phosphate group into the substrate. For radiolabeled ATP, this can be done using a scintillation counter. For non-radioactive methods, specific antibodies that recognize the phosphorylated substrate can be used in an ELISA-based format.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

The chloro-nitro-indazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of these molecules for specific targets.

The antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, mediated through the inhibition of the parasite-specific enzyme Trypanothione Reductase, represents a promising avenue for the development of new treatments for this neglected tropical disease.

In the realm of oncology, chloro-nitro-indazoles have shown potential as both cytotoxic agents and targeted kinase inhibitors. Their ability to modulate key signaling pathways, such as the MAPK pathway, underscores their potential for the development of novel anticancer therapies.

While the current body of literature provides a strong foundation, further research is warranted. A systematic investigation into the SAR of a broader range of chloro-nitro-indazole positional isomers would provide a more comprehensive understanding of the impact of substituent placement on biological activity. Furthermore, more extensive in vivo studies are needed to translate the promising in vitro results into clinically viable drug candidates.

This guide provides a solid framework for researchers in the field, offering a comparative analysis of existing data, detailed experimental protocols, and insights into the mechanisms of action of this important class of compounds. The continued exploration of the chloro-nitro-indazole scaffold holds great promise for the discovery of new and effective medicines.

References

A Comparative Guide to the Biological Activity of 3-Chloro-7-nitro-1H-indazole and 7-nitroindazole as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of neuronal nitric oxide synthase (nNOS) inhibitors, the indazole scaffold represents a cornerstone of chemical exploration. Within this class, 7-nitroindazole (7-NI) has long been a benchmark for its selective inhibition of nNOS. This guide provides an in-depth technical comparison between 7-NI and its halogenated counterpart, 3-Chloro-7-nitro-1H-indazole, offering insights into their respective biological activities, the underlying structure-activity relationships, and the experimental methodologies crucial for their evaluation. While direct comparative data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a robust predictive comparison.

Introduction to the Indazole-Based nNOS Inhibitors

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO plays vital roles in physiological processes, its overproduction by nNOS is implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and neuropathic pain. Consequently, the development of potent and selective nOS inhibitors is a significant therapeutic endeavor. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects.

7-Nitroindazole has been extensively studied as a selective inhibitor of nNOS, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[1][2] The introduction of a chlorine atom at the 3-position of the indazole ring, creating this compound, is a strategic modification aimed at potentially enhancing inhibitory potency and refining selectivity.

Comparative Analysis of Biological Activity

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available inhibitory concentration (IC50) values for 7-nitroindazole and relevant halogenated analogs against the three NOS isoforms.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Species
7-Nitroindazole 0.9--Rat
3-Bromo-7-nitroindazole 0.170.860.29Rat (nNOS, iNOS), Bovine (eNOS)[1][3]
3-Chloro-indazole 100.0--Rat

Data for this compound is not available. The value for 3-Chloro-indazole is provided for structure-activity relationship context.

Interpretation of Structure-Activity Relationship (SAR)

The data strongly suggests that halogenation at the 3-position of the 7-nitroindazole scaffold significantly enhances potency against nNOS. The bromo-derivative is approximately five times more potent than the parent 7-nitroindazole.[1][3] Given that chlorine and bromine are both halogens with similar electronic properties, it is highly probable that This compound is also a more potent nNOS inhibitor than 7-nitroindazole .

The inhibitory activity of 3-chloro-indazole (lacking the 7-nitro group) is substantially lower, with an IC50 of 100.0 µM for rat cerebellar NOS. This highlights the critical contribution of the 7-nitro group to the high-affinity binding to the nNOS active site.

The selectivity profile of 3-bromo-7-nitroindazole indicates a preference for nNOS and iNOS over eNOS.[1][3] It is reasonable to predict a similar selectivity profile for this compound, positioning it as a potent and selective inhibitor of the neuronal and inducible NOS isoforms.

Mechanistic Insights and Signaling Pathways

Both 7-nitroindazole and, presumably, its 3-chloro derivative, act as competitive inhibitors at the nNOS active site. The overproduction of NO by nNOS, often triggered by excitotoxicity in neurological disorders, leads to the formation of peroxynitrite and subsequent cellular damage. By blocking NO synthesis, these inhibitors can mitigate these downstream pathological effects.

nNOS Signaling Pathway cluster_0 Upstream Activation cluster_1 nNOS Catalysis cluster_2 Downstream Effects cluster_3 Inhibition Excitotoxicity Excitotoxicity Ca_Influx Ca2+ Influx Excitotoxicity->Ca_Influx e.g., NMDA Receptor Activation Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Calmodulin nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Binds to nNOS nNOS_active nNOS (active) nNOS_inactive->nNOS_active Conformational Change NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline L_Arginine L_Arginine L_Arginine->nNOS_active Peroxynitrite Peroxynitrite Formation NO_Citrulline->Peroxynitrite + Superoxide Cell_Damage Cellular Damage & Neurotoxicity Peroxynitrite->Cell_Damage Inhibitor This compound or 7-Nitroindazole Inhibitor->nNOS_active Competitive Inhibition

Figure 1: Simplified signaling pathway of nNOS activation and inhibition by indazole derivatives.

Experimental Protocols for Evaluation

To rigorously compare the biological activities of these compounds, standardized experimental protocols are essential. The following sections detail key in vitro and cell-based assays.

In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)

This colorimetric assay indirectly measures NOS activity by quantifying the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO.

Materials:

  • Purified recombinant nNOS enzyme

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Test compounds (this compound and 7-nitroindazole) dissolved in a suitable solvent (e.g., DMSO)

  • Nitrate Reductase and its cofactors

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Add varying concentrations of the test compounds to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the purified nNOS enzyme to each well (except the negative control).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a precipitating agent like zinc sulfate or by heating.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate.

  • Add nitrate reductase and its cofactors to convert any nitrate to nitrite. Incubate as recommended by the manufacturer.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

Griess Assay Workflow Start Start Prepare_Reaction_Mix Prepare nNOS Reaction Mixture (Buffer, L-Arg, NADPH, CaM, BH4) Start->Prepare_Reaction_Mix Add_Inhibitors Add Test Compounds (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitors Initiate_Reaction Add Purified nNOS Enzyme Add_Inhibitors->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Nitrate_Reduction Convert Nitrate to Nitrite Centrifuge->Nitrate_Reduction Add_Griess_A Add Griess Reagent A Nitrate_Reduction->Add_Griess_A Incubate_RT_1 Incubate at Room Temperature Add_Griess_A->Incubate_RT_1 Add_Griess_B Add Griess Reagent B Incubate_RT_1->Add_Griess_B Incubate_RT_2 Incubate at Room Temperature Add_Griess_B->Incubate_RT_2 Measure_Absorbance Measure Absorbance at 540 nm Incubate_RT_2->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Step-by-step workflow for the in vitro nNOS inhibition assay using the Griess reagent.

Cell-Based nNOS Inhibition Assay

This assay provides insights into the cell permeability and intracellular activity of the inhibitors.[4]

Materials:

  • HEK293 cells stably transfected with an nNOS expression vector (HEK293-nNOS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium ionophore (e.g., A23187 or ionomycin)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed HEK293-nNOS cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compounds for a specified period.

  • Stimulate nNOS activity by adding a calcium ionophore to the culture medium.

  • Incubate for a defined time (e.g., 8 hours) to allow for NO production and accumulation of nitrite in the medium.[4]

  • Collect the cell culture supernatant.

  • Perform the Griess assay on the supernatant as described in the in vitro protocol to determine the nitrite concentration.

  • Calculate the percentage of inhibition of cellular nNOS activity and determine the cellular IC50 value.

In Vivo Evaluation

For in vivo assessment, rodent models of neurological disorders where nNOS is implicated, such as models of neuropathic pain or cerebral ischemia, are commonly used.[5]

General Protocol:

  • Induce the disease model in the animals (e.g., chronic constriction injury for neuropathic pain).

  • Administer the test compounds via an appropriate route (e.g., intraperitoneal injection).

  • Assess relevant behavioral endpoints (e.g., thermal or mechanical allodynia in pain models) at various time points after drug administration.[6][7]

  • At the end of the study, brain tissue can be harvested for ex vivo analysis of nNOS activity or for measuring markers of neuroinflammation and neuronal damage.

Conclusion

While direct experimental data for this compound is not yet widely published, the available structure-activity relationship data from closely related analogs provides a strong basis for its predicted biological activity. It is anticipated that this compound will be a more potent inhibitor of neuronal nitric oxide synthase than its parent compound, 7-nitroindazole, while likely maintaining a favorable selectivity profile over the endothelial isoform. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and direct comparison of these and other novel indazole-based nNOS inhibitors, facilitating the advancement of new therapeutic strategies for a range of neurological disorders.

References

A Comparative Guide to the Efficacy of 5-Nitro, 6-Nitro, and 7-Nitro Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The introduction of a nitro group onto this bicyclic system profoundly influences its electronic properties and biological functions, giving rise to derivatives with significant potential in treating a spectrum of diseases, from infectious to neoplastic conditions. The position of this single nitro substituent—be it at the 5, 6, or 7-position—is not a trivial chemical detail. It critically dictates the molecule's mechanism of action, potency, and selectivity.

This guide provides a comparative analysis of 5-nitro, 6-nitro, and 7-nitro indazole derivatives, synthesizing experimental data to offer researchers, scientists, and drug development professionals a clear, evidence-based overview of their respective therapeutic potentials.

Comparative Biological Efficacy: A Positional Paradigm

The therapeutic efficacy of nitroindazole derivatives is intrinsically linked to the location of the nitro group. This positioning affects the molecule's ability to undergo bioreduction—a key activation step for many of its antiparasitic and anticancer effects—and its capacity to interact with specific enzymatic targets.

5-Nitroindazole Derivatives: Potent Antiparasitic and Antineoplastic Agents

Derivatives of 5-nitroindazole have been extensively studied and have demonstrated remarkable efficacy against a variety of protozoan parasites. The electron-withdrawing nature of the nitro group at the 5-position is crucial for their mechanism of action, which often involves the enzymatic reduction of the nitro group within the parasite to form cytotoxic reactive nitrogen species.

  • Antiparasitic Activity: 5-nitroindazole derivatives have shown potent activity against Trypanosoma cruzi (the causative agent of Chagas disease), Trichomonas vaginalis, and Acanthamoeba castellanii. Several compounds in this class exhibit low micromolar to sub-micromolar IC50 values, in some cases surpassing the efficacy of reference drugs like benznidazole and chlorhexidine. The mechanism is believed to be related to the production of reduced species from the nitro moiety, similar to benznidazole.

  • Antineoplastic Activity: Certain 5-nitroindazoles have displayed moderate antineoplastic activity against cancer cell lines such as TK-10 (renal) and HT-29 (colon).

  • Antimicrobial Activity: The 5-nitroindazole scaffold has also been incorporated into sulfonamide derivatives to explore their potential as antimicrobial agents.

6-Nitroindazole Derivatives: Emerging Anticancer and Anti-inflammatory Candidates

The 6-nitroindazole scaffold has more recently garnered attention for its significant biological activities, particularly in oncology and inflammation.

  • Anticancer Activity: Studies have revealed that derivatives of 6-nitroindazole possess significant antiproliferative effects against various cancer cell lines. For example, novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited potent activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range. This suggests the 6-nitro substitution is a key contributor to cytotoxicity. Furthermore, N-aromatic substituted 6-aminoindazole derivatives (synthesized from 6-nitroindazole precursors) have shown considerable cytotoxicity towards A549 (lung) and SNU-638 (gastric) cancer cell lines.

  • Antileishmanial Activity: 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates, showing strong to moderate activity against Leishmania infantum.

  • Anti-inflammatory Activity: 6-nitroindazole has demonstrated notable anti-inflammatory properties, including the highest DPPH free radical scavenging activity among tested indazoles and significant inhibition of the pro-inflammatory cytokine IL-1β.

7-Nitroindazole Derivatives: Selective Neuromodulators

Unlike its 5- and 6-nitro counterparts, the primary therapeutic interest in 7-nitroindazole lies in its distinct activity within the central nervous system.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-nitroindazole is a well-characterized, potent, and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1). This enzyme is responsible for producing nitric oxide (NO), a key signaling molecule in the brain. By inhibiting nNOS, 7-nitroindazole can modulate neuronal signaling, which has implications for various neurological conditions.

  • Neuroprotective and Anxiolytic Effects: Due to its nNOS inhibitory activity, 7-nitroindazole is being investigated for its potential as a neuroprotective agent against damage from excitotoxicity and neurodegenerative diseases. It has also been shown to possess antinociceptive (pain-relieving) and anxiolytic properties.

  • Cardiovascular Effects: While primarily a neuronal inhibitor, long-term treatment with 7-nitroindazole has been noted to have effects on the cardiovascular system, such as reducing cardiac hypertrophy and arterial wall thickness.

Quantitative Comparison of Biological Activities

The following table summarizes the reported in vitro efficacy of representative nitroindazole derivatives, allowing for a direct comparison of their potency.

Derivative ClassCompound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
5-Nitroindazole Derivative 8Acanthamoeba castellaniiIC502.6 ± 0.7 µM
5-Nitroindazole Derivative 9Acanthamoeba castellaniiIC504.7 ± 0.9 µM
5-Nitroindazole Derivative 10Acanthamoeba castellaniiIC503.9 ± 0.6 µM
5-Nitroindazole Compound 16T. cruzi (amastigotes)IC500.41 µM
5-Nitroindazole VariousT. vaginalisActivityRemarkable at 10 µg/mL
5-Nitroindazole Compounds 8, 10, 11TK-10, HT-29 (Cancer)ActivityModerate
6-Nitroindazole Benzo[g]indazole derivs.NCI-H460 (Lung Cancer)IC505–15 μM
6-Nitroindazole Compound 36HCT116 (Colorectal Cancer)IC500.4 ± 0.3 μM
6-Nitroindazole 3-chloro-indazole derivs.Leishmania infantumActivityStrong to Moderate
6-Nitroindazole 6-NitroindazoleIL-1β InhibitionIC50100.75 μM
7-Nitroindazole 7-NitroindazoleNeuronal NOS (nNOS)Ki0.16 μM

Mechanism of Action: A Tale of Two Pathways

The divergent biological activities of these isomers can be traced back to their distinct mechanisms of action at the molecular level.

1. Reductive Activation (5- and 6-Nitroindazoles): The antiparasitic and cytotoxic effects of 5- and 6-nitroindazoles are primarily dependent on the bioreduction of the nitro group. In the low-oxygen environment of protozoa or hypoxic tumor cells, enzymes such as nitroreductases transfer electrons to the nitro group. This creates a highly reactive nitro radical anion, which can then be further reduced to nitroso and hydroxylamine intermediates. These reactive species induce cellular damage through multiple pathways, including generating oxidative stress (Reactive Oxygen Species) and forming covalent adducts with essential biomolecules like DNA, proteins, and thiols (e.g., trypanothione in trypanosomes), leading to cell death.

G cluster_0 Cellular Environment (Parasite/Tumor) Nitroindazole Nitroindazole Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroindazole->Nitro_Radical Nitroreductase (e- transfer) Reactive_Species Nitroso & Hydroxylamine Intermediates Nitro_Radical->Reactive_Species Further Reduction Cell_Damage Oxidative Stress (ROS Generation) Reactive_Species->Cell_Damage Adducts Covalent Adducts (DNA, Proteins, Thiols) Reactive_Species->Adducts Death Cell Death Cell_Damage->Death Adducts->Death

Caption: Bioreductive activation of nitroindazoles.

2. Direct Enzyme Inhibition (7-Nitroindazole): In contrast, 7-nitroindazole acts as a direct, competitive inhibitor of a specific enzyme: neuronal nitric oxide synthase. It binds to the active site of nNOS, competing with the substrate L-arginine and the cofactor tetrahydrobiopterin. This direct binding event blocks the enzyme's ability to synthesize nitric oxide, thereby downregulating NO-mediated signaling pathways in the brain. This mechanism is highly selective and does not rely on the reduction of the nitro group.

Experimental Protocols

For the validation and comparative analysis of nitroindazole derivatives, standardized experimental protocols are essential.

Protocol 1: In Vitro Antiparasitic Activity (MTT Assay for Leishmania)

This protocol is adapted for determining the efficacy of compounds against Leishmania promastigotes.

  • Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) to each well of a 96-well microtiter plate.

  • Compound Exposure: Add 100 µL of the diluted compound solutions to the wells. Include wells for a positive control (reference drug, e.g., Amphotericin B), a negative control (parasites with vehicle, e.g., 0.5% DMSO), and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of a lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity (MTT Assay for Cancer Cells)

This protocol assesses the antiproliferative activity of compounds against a chosen cancer cell line.

  • Cell Culture: Culture a human cancer cell line (e.g., NCI-H460) in appropriate medium (e.g., RPMI-1640) with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10^3 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition & Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 values.

Protocol 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol measures the ability of a compound to inhibit nNOS activity by monitoring the conversion of L-arginine to L-citrulline.

  • Enzyme Preparation: Use a commercially available recombinant human nNOS enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), CaCl2, calmodulin, NADPH, FAD, FMN, and tetrahydrobiopterin.

  • Inhibitor Addition: Add the test compound (e.g., 7-nitroindazole) at various concentrations. Include a control with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding a mixture of L-arginine and radiolabeled L-[14C]arginine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing EDTA and Dowex-50W resin (Na+ form). The resin binds the unreacted L-[14C]arginine.

  • Separation: Centrifuge the tubes. The supernatant will contain the product, L-[14C]citrulline.

  • Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter.

  • Analysis: Calculate the amount of L-[14C]citrulline formed and determine the percentage of inhibition caused by the test compound. Calculate the IC50 value.

Drug Discovery and Development Workflow

The path from a synthesized nitroindazole derivative to a potential clinical candidate follows a structured workflow. This process involves iterative cycles of synthesis, screening, and optimization to identify compounds with high potency and favorable safety profiles.

G cluster_workflow Nitroindazole Drug Discovery Workflow Synthesis Synthesis of Nitroindazole Derivatives Screening Primary Biological Screening (In Vitro Assays) Synthesis->Screening Hit_ID Hit Compound Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improve Potency & ADME) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Workflow for Nitroindazole Drug Discovery.

Conclusion and Future Perspectives

The comparative analysis of 5-nitro, 6-nitro, and 7-nitro indazole derivatives reveals a fascinating example of how subtle positional isomerism dictates profound differences in biological activity and therapeutic application.

  • 5-Nitroindazoles are established as powerful antiparasitic agents, with their efficacy rooted in the bioreduction of the nitro group.

  • 6-Nitroindazoles are versatile scaffolds showing significant promise in both oncology and anti-inflammatory research.

  • 7-Nitroindazoles stand apart as selective nNOS inhibitors, offering a distinct mechanistic approach for treating neurological disorders.

For drug development professionals, this comparison underscores the importance of a systematic approach to exploring chemical space. Future research should focus on expanding the library of derivatives for each isomeric class, conducting head-to-head comparative studies under uniform assay conditions, and further elucidating the specific molecular targets and off-target effects to optimize both efficacy and safety. The nitroindazole scaffold, in all its isomeric forms, remains a rich and promising platform for the discovery of novel therapeutics.

A Researcher's Guide to De-risking Novel Indazole Scaffolds: A Comparative Cross-Reactivity Analysis of 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the indazole nucleus represents a "privileged scaffold," forming the core of numerous approved therapeutics, from potent kinase inhibitors to DNA repair enzyme modulators.[1][2][3][4] However, this structural versatility also brings an inherent challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen toxicities or polypharmacology. Understanding and characterizing this cross-reactivity profile early in the development pipeline is not just a regulatory hurdle but a scientific necessity for building a robust safety and efficacy profile.

This guide provides a comprehensive framework for assessing the cross-reactivity of novel indazole derivatives, using the uncharacterized compound 3-Chloro-7-nitro-1H-indazole as a central case study. As no public data exists on the specific biological targets of this compound, we will proceed with a logical, field-proven workflow that any researcher can adopt to characterize a new chemical entity. We will objectively compare its hypothetical performance with well-characterized, clinically relevant indazole-containing drugs: Axitinib , a multi-targeted tyrosine kinase inhibitor, and Niraparib , a PARP inhibitor with known kinase off-target activities.[4][5][6]

The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity

The therapeutic success of indazole-containing drugs like Axitinib (VEGFR/PDGFR inhibitor) and Niraparib (PARP inhibitor) underscores the scaffold's utility in designing potent enzyme inhibitors.[1][4][6] The indazole core adeptly positions functional groups to interact with ATP-binding pockets of kinases or the NAD+ binding site of PARP enzymes. However, the conserved nature of these binding sites, particularly across the human kinome, creates a significant potential for cross-reactivity.[7] An inhibitor designed for one kinase may inadvertently bind to dozens of others, leading to a complex pharmacological profile that must be carefully dissected.

This guide will navigate the essential experimental cascade for building a comprehensive selectivity profile, moving from broad, high-throughput screening to detailed biochemical and cell-based validation.

Phase 1: Establishing a Selectivity Baseline with Broad Kinome Profiling

The first step in characterizing a new kinase inhibitor candidate is to understand its interaction landscape across the entire kinome. The KINOMEscan™ platform is an industry-standard biochemical assay that quantifies the binding interactions of a compound against a large panel of purified human kinases.[8][9] This ATP-independent, competition binding assay provides a thermodynamic measure of affinity (dissociation constant, Kd), offering a clear picture of a compound's primary targets and off-targets.[8]

Experimental Workflow: KINOMEscan Profiling

The workflow for a KINOMEscan assay is a robust, multi-step process designed for high-throughput analysis.

G cluster_0 KINOMEscan Workflow A Compound Preparation (this compound in DMSO) B Incubation (Compound + DNA-tagged Kinase + Immobilized Ligand) A->B C Competition Binding (Compound competes with ligand for kinase active site) B->C D Wash Step (Unbound components removed) C->D E Quantification (Amount of kinase bound to solid support measured via qPCR of DNA tag) D->E F Data Analysis (% of Control or Kd calculation) E->F

Caption: High-level workflow for the KINOMEscan competition binding assay.

Interpreting the Data: A Comparative Analysis

For our case study, we will test this compound at a standard concentration (e.g., 1 µM) against a panel of over 400 kinases. The results are typically visualized as a "tree spot" diagram or a table listing percentage of control (% Control), where a lower number signifies stronger binding.

Let's hypothesize the results for our compound and compare them to the known profiles of Axitinib and Niraparib.

Table 1: Comparative Kinome Profiling Data (% Control at 1 µM)

Kinase TargetThis compound (Hypothetical Data)Axitinib (Reference Data)[6][10]Niraparib (Reference Data)[5]Kinase Family
VEGFR2 (KDR) 15%<1% 85%Tyrosine Kinase
PDGFRβ 25%<1% 90%Tyrosine Kinase
c-KIT 30%1.5% 75%Tyrosine Kinase
RET 45%10%60%Tyrosine Kinase
DYRK1A 8%55%<5% CMGC Kinase
DYRK1B 12%60%<5% CMGC Kinase
CDK16 70%80%18%CMGC Kinase
PIM3 65%75%22%CAMK Kinase
PARP1 95%98%<1% (Primary Target) Not a Kinase

Data for Axitinib and Niraparib are illustrative based on public information. The primary non-kinase target for Niraparib is included for context.

  • This compound shows moderate to strong binding to several tyrosine kinases (VEGFR2, PDGFRβ, c-KIT) and potent, unexpected binding to the DYRK family of kinases.

  • Axitinib is a potent, multi-targeted tyrosine kinase inhibitor, consistent with its clinical application.[6][11]

  • Niraparib , while primarily a PARP inhibitor, demonstrates significant off-target binding to DYRK and other kinases, a finding with potential clinical relevance for its side-effect profile or for drug repurposing.[5][12]

Phase 2: Biochemical Validation and Potency Determination

While kinome scanning provides an excellent overview of binding affinity, it is crucial to validate these interactions and determine their inhibitory potency in enzymatic assays. These assays measure the ability of a compound to inhibit the catalytic activity of the kinase, providing an IC50 value (the concentration required to inhibit 50% of enzyme activity).

Experimental Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Lower ADP production in the presence of an inhibitor corresponds to higher light output.[13]

Step-by-Step Protocol:

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific peptide substrate, and ATP to a suitable reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (this compound, Axitinib, Niraparib) and control compounds (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly synthesized ADP back to ATP and provides the necessary components (luciferase/luciferin) for a luminescence reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 2: Comparative Biochemical IC50 Values (nM)

Kinase TargetThis compound (Hypothetical)Axitinib (Reference)[6]Niraparib (Off-Target Reference)[5]
VEGFR2 (KDR)550.2>10,000
PDGFRβ801.6>10,000
c-KIT1201.7>10,000
DYRK1A25>5,000230
DYRK1B40>5,000150

This validation step confirms that the binding observed in the KINOMEscan translates to functional inhibition and provides a quantitative measure of potency. Our hypothetical data suggests that this compound is a dual VEGFR/DYRK inhibitor, a unique profile that warrants further investigation.

Phase 3: Cellular Target Engagement and Functional Assays

A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like membrane permeability, intracellular ATP concentrations, and engagement with the target in its native environment.[14][15] Therefore, cell-based assays are a critical step to confirm on-target activity.

Experimental Workflow: Cellular Target Engagement & Pathway Inhibition

G cluster_0 Cell-Based Assay Workflow A Cell Line Selection (e.g., HUVEC for VEGFR2, SH-SY5Y for DYRK1A) B Compound Treatment (Cells treated with serial dilutions of inhibitor) A->B C Cell Lysis & Protein Extraction B->C E Downstream Functional Readout (e.g., Cell Proliferation Assay - MTT/CellTiter-Glo) B->E D Target Phosphorylation Analysis (Western Blot or ELISA for p-VEGFR2, p-TAU) C->D F Data Analysis (Determine cellular IC50 or EC50) D->F E->F

Caption: A generalized workflow for validating inhibitor activity in a cellular context.

Protocol: Western Blot for Target Phosphorylation
  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., HUVECs, which express high levels of VEGFR2) and allow them to adhere. Starve the cells and then stimulate with a growth factor (e.g., VEGF) in the presence of varying concentrations of the inhibitor for a short period (e.g., 15-30 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target (e.g., anti-p-VEGFR2) and the total protein (anti-VEGFR2) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the concentration-dependent inhibition of target phosphorylation.

A successful cell-based assay will demonstrate that the compound can enter the cell and inhibit the kinase of interest, leading to a downstream functional effect, such as the inhibition of proliferation in a cancer cell line that is dependent on that kinase.

Exploring Alternative Target Classes: Nitric Oxide Synthase (NOS) Inhibition

Given that some substituted indazoles are known to inhibit Nitric Oxide Synthase (NOS), it is prudent to assess this compound against this enzyme family to rule out this major class of off-target activity.

Experimental Protocol: NOS Activity Assay (Griess Reagent Method)

This colorimetric assay measures the product of the NOS reaction, nitric oxide (NO), by quantifying its stable breakdown products, nitrite and nitrate.[16][17][18]

  • Sample Preparation: Use purified NOS enzyme (e.g., nNOS, eNOS, or iNOS) or cell/tissue lysates.

  • Reaction Initiation: In a 96-well plate, combine the enzyme source with a reaction mixture containing L-arginine (the substrate) and necessary cofactors (e.g., NADPH, FAD, FMN, calmodulin). Add various concentrations of the test inhibitor.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate Reduction: Add nitrate reductase to convert all nitrate in the sample to nitrite.

  • Color Development: Add Griess Reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine), which react with nitrite to form a magenta-colored azo compound.

  • Measurement: Measure the absorbance at ~540 nm. The intensity of the color is proportional to the NO produced.

  • Analysis: Compare the absorbance of inhibitor-treated samples to controls to determine the percent inhibition and calculate an IC50 value.

Table 3: Comparative NOS Inhibition Data (IC50, µM)

NOS IsoformThis compound (Hypothetical)7-Nitroindazole (Positive Control)Axitinib (Comparator)
nNOS>100~0.5>100
eNOS>100~5>100
iNOS>100~3>100

If the hypothetical results hold, we could conclude that unlike the parent 7-nitroindazole structure, this compound does not significantly inhibit NOS isoforms, helping to refine its selectivity profile.

Conclusion: Building a Self-Validating Profile for Confident Drug Development

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of a novel indazole derivative, this compound. By integrating broad kinome screening with focused biochemical and cell-based assays, researchers can build a comprehensive and self-validating selectivity profile.

The hypothetical data presented here illustrates a plausible scenario where an uncharacterized compound is found to have a unique dual-inhibitor profile (VEGFR/DYRK), distinct from established drugs like Axitinib and Niraparib. This approach not only identifies potential liabilities but can also uncover novel therapeutic opportunities. By rigorously applying these methodologies, scientists can make informed decisions, de-risking their lead compounds and accelerating the path toward clinical development. Every protocol described forms a self-validating system, where the results from one phase provide the rationale and direction for the next, ensuring scientific integrity and trustworthiness in the data generated.

References

In vitro assay validation for 3-Chloro-7-nitro-1H-indazole activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Assay Validation for 3-Chloro-7-nitro-1H-indazole: A Comparative Approach

This guide provides a comprehensive framework for the validation of in vitro assays to characterize the biological activity of this compound. As a novel small molecule, a robust and validated testing cascade is paramount to accurately determine its pharmacological profile. This document moves beyond simple protocols to explain the causal-driven decisions essential for generating reliable, reproducible, and regulatory-compliant data. We will compare and contrast key assay methodologies, providing the technical insights needed to select and validate the most appropriate assays for your research and drug discovery programs.

Introduction: The Rationale for a Targeted Assay Strategy

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, this compound, combines this promising scaffold with two key functional groups: a chloro group, often used as a synthetic handle for further derivatization, and a nitro group.[3]

The position of the nitro group is critical. For instance, 7-Nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), suggesting a potential neurological or anti-inflammatory application.[4][5] Conversely, derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated potent antileishmanial activity, pointing towards an antiparasitic role.[6][7][8]

Given this landscape, a multi-pronged screening approach is logical. This guide will focus on validating assays for three potential activities:

  • Target-Based Activity: Inhibition of neuronal Nitric Oxide Synthase (nNOS).

  • Phenotypic Activity: General cytotoxicity and antiproliferative effects.

  • Pathway-Based Activity: Modulation of key cellular signaling pathways.

Before embarking on any screening, the principles of analytical method validation must be understood. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and regulatory bodies like the FDA provide a robust framework for ensuring that an analytical procedure is fit for its intended purpose.[9][10][11] These principles—accuracy, precision, specificity, linearity, and robustness—are the bedrock of trustworthy data.[12][13]

The Assay Validation Workflow: A Self-Validating System

A well-designed validation workflow is inherently self-correcting. It establishes the performance characteristics of the assay before the test article is evaluated, ensuring that any observed activity is a true biological effect and not an artifact.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Assay Development & Optimization (e.g., Reagent concentration, Incubation time) PreVal Pre-Validation (Initial assessment of performance) Dev->PreVal Specificity Specificity & Selectivity (Interference checks) PreVal->Specificity Precision Precision (Repeatability & Intermediate Precision) Accuracy Accuracy (% Recovery) Linearity Linearity & Range Robustness Robustness (Minor operational changes) Screening Compound Screening (IC50/EC50 Determination) Robustness->Screening QC In-Study QC (Z', S/B Ratio) Screening->QC G cluster_0 Metabolic Assays (Viability) cluster_1 Membrane Integrity Assays (Cytotoxicity) MTT MTT / XTT Assay MTT_Principle Principle: Mitochondrial reductase activity converts tetrazolium salt to colored formazan. MTT->MTT_Principle LDH LDH Release Assay LDH_Principle Principle: Damaged cell membranes release lactate dehydrogenase (LDH) into the media. LDH->LDH_Principle G cluster_0 Transfected Reporter Constructs compound Test Compound (this compound) pathway Cellular Signaling Pathway (e.g., NF-κB) compound->pathway tf Transcription Factor Activation pathway->tf reporter1 Experimental Reporter (e.g., NF-κB Response Element -> Firefly Luciferase) tf->reporter1 lum1 Firefly Luminescence (Signal) reporter1->lum1 reporter2 Control Reporter (Constitutive Promoter -> Renilla Luciferase) lum2 Renilla Luminescence (Normalization Control) reporter2->lum2 Independent Expression result Calculate Ratio: (Firefly / Renilla) = Normalized Response lum1->result lum2->result

References

Head-to-head comparison of indazole synthesis methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Indazole Synthesis: A Head-to-Head Comparison of Key Methodologies

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-cancer drugs Niraparib and Pazopanib.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists primarily in two stable tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][2] The critical role of indazoles in pharmacology has spurred the development of a diverse array of synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.[3][4]

The selection of an optimal synthetic route is a critical decision in any research or drug development program, directly impacting efficiency, cost, scalability, and the ability to generate structural diversity. This guide provides an in-depth, head-to-head comparison of prominent indazole synthesis methodologies. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights to aid in your synthetic planning. Every protocol is presented as a self-validating system, grounded in authoritative, verifiable literature.

Choosing Your Synthetic Path: A Logic-Based Workflow

The ideal synthetic strategy is dictated by the specific target molecule and available resources. Key decision factors include the desired tautomer (1H- or 2H-), the required substitution pattern, functional group tolerance, and scalability. The following workflow provides a general framework for navigating this selection process.

G start Define Target Indazole (Substitution, Tautomer) q1 Is a metal-free synthesis required? start->q1 q4 Is high atom economy and functional group tolerance a priority? q1->q4 No davis Davis-Beirut Reaction q1->davis Yes q2 Are starting materials readily available and inexpensive? q3 Is high regioselectivity for 2H-indazoles critical? q2->q3 No photo Photochemical Synthesis q2->photo Yes cyclo [3+2] Cycloaddition (Sydnones/Arynes) q3->cyclo Yes tmc Transition-Metal-Catalyzed C-H Activation q3->tmc No/Flexible q4->cyclo No q4->tmc Yes davis->q2

Caption: A decision workflow for selecting an appropriate indazole synthesis method.

Methodology Deep Dive & Comparative Analysis

We will now dissect four powerful and representative methodologies, providing a direct comparison of their performance, scope, and practical considerations.

The Davis-Beirut Reaction: A Classical, Metal-Free Approach

The Davis-Beirut reaction is a valuable metal-free method for synthesizing 2H-indazoles from readily available starting materials like o-nitrobenzylamines or o-nitrobenzaldehydes.[4][5][6] Its operational simplicity and use of inexpensive reagents make it an attractive option, particularly when avoiding transition metals is a priority.[7]

Mechanistic Rationale: The reaction proceeds via an N-N bond-forming heterocyclization.[5] Under basic conditions, a key o-nitrosobenzylidine imine intermediate is formed, which then undergoes cyclization.[5][6] The choice of an alcoholic solvent is often crucial, as it can participate in the reaction to yield 3-alkoxy-2H-indazoles.[6] The reaction can also be catalyzed by acid, proceeding through a proposed carbocation transition state.[5][6]

G sub o-Nitrobenzylamine int1 Carbanion Intermediate sub->int1 + Base (e.g., KOH) - H+ int2 Hemiaminal Nitroso Intermediate (8) int1->int2 Intramolecular Oxygen Transfer int3 Key Intermediate int2->int3 - H2O int4 Cyclized Intermediate int3->int4 N-N Bond Formation (Cyclization) prod 2H-Indazole Product int4->prod Aromatization

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut Reaction.

Representative Protocol (Synthesis of 3-amino-2H-indazoles): This protocol is adapted from studies demonstrating the synthesis of novel 3-amino-2H-indazole derivatives.[5]

  • Starting Material Preparation: Synthesize the required o-nitrosobenzaldehyde precursor. A common method is the photolysis of o-nitrobenzyl alcohol.[5]

  • Reaction Setup: Dissolve the o-nitrosobenzaldehyde (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like methanol.

  • Catalysis: Add a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-2H-indazole.

Transition-Metal-Catalyzed C-H Activation: The Modern Powerhouse

Transition-metal catalysis has revolutionized indazole synthesis, enabling the direct functionalization of C-H bonds to construct the heterocyclic core with high efficiency and atom economy.[8][9] Rhodium(III)-catalyzed synthesis from azobenzenes and aldehydes is a prime example, offering a convergent, one-step route to N-aryl-2H-indazoles.[10][11]

Mechanistic Rationale: The reaction is initiated by the coordination of the azobenzene to the Rh(III) catalyst. The azo group acts as a directing group, facilitating the regioselective activation of an ortho C-H bond to form a rhodacycle intermediate.[10] This intermediate then adds across the carbonyl of the aldehyde. Subsequent cyclative capture by the azo nitrogen and aromatization furnishes the 2H-indazole product.[10][11]

G cluster_catalysis Catalytic Cycle cat_start [Cp*RhCl2]2 cat_active Active Rh(III) Catalyst cat_start->cat_active rhodacycle Rhodacycle Intermediate cat_active->rhodacycle + Azobenzene - HX addition_prod Aldehyde Adduct rhodacycle->addition_prod + Aldehyde (Insertion) cyclized Cyclized Intermediate addition_prod->cyclized Cyclative Capture cyclized->cat_active Reductive Elimination + Product product 2H-Indazole Product azo Azobenzene aldehyde Aldehyde

Caption: Catalytic cycle for Rh(III)-catalyzed synthesis of 2H-indazoles.

Representative Protocol (Rh(III)-Catalyzed Synthesis): This protocol is based on the work of Ellman and coworkers.[8][10]

  • Reaction Setup: To an oven-dried vial, add the azobenzene (1.0 eq), aldehyde (1.5 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent and Atmosphere: Add anhydrous dioxane as the solvent and purge the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture at 80-100 °C for 24 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

[3+2] Dipolar Cycloaddition: The Regioselective Route

The [3+2] dipolar cycloaddition of sydnones with arynes provides a mild, high-yielding, and exceptionally regioselective route to 2H-indazoles.[7] This method avoids the formation of 1H-indazole byproducts, which can be a challenge in other synthetic approaches.[4]

Mechanistic Rationale: The reaction is initiated by the in-situ generation of a highly reactive aryne from a precursor like o-(trimethylsilyl)aryl triflate. The sydnone, acting as a 1,3-dipole, undergoes a cycloaddition reaction with the aryne. The resulting cycloadduct is unstable and rapidly undergoes a retro-[4+2] cycloaddition (cheletropic elimination) to release carbon dioxide and form the aromatic 2H-indazole.[4]

Representative Protocol ([3+2] Cycloaddition): This protocol is adapted from a comparative guide by BenchChem.[7]

  • Precursor Synthesis: Synthesize the required N-phenylsydnone from N-phenylglycine via nitrosation and subsequent dehydration with acetic anhydride.[7]

  • Aryne Generation: In a reaction flask under an inert atmosphere, dissolve the aryne precursor, such as 2-(trimethylsilyl)phenyl triflate (1.2 eq), and the N-phenylsydnone (1.0 eq) in a suitable solvent like acetonitrile.

  • Reaction: Add a fluoride source, such as cesium fluoride (CsF, 2.0 eq), to generate the aryne in situ. Stir the reaction at room temperature for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography to isolate the pure 2H-indazole.

Photochemical Synthesis: The Green and Mild Alternative

Photochemical methods offer a green and mild approach to indazole synthesis, often proceeding at room temperature without the need for harsh reagents or metal catalysts.[12][13] The synthesis of indazolones via photochemical cyclization of o-nitrobenzyl derivatives is a notable example, highlighting the unique reactivity achievable with light.[4][12]

Mechanistic Rationale: Upon irradiation with UV light, an o-nitrobenzyl compound can undergo an intramolecular hydrogen abstraction to form an o-nitroso intermediate in situ.[4] This highly reactive species can then react with a primary amine, leading to condensation and subsequent cyclization to form the indazolone ring system. This approach is particularly valuable for its compatibility with halides, allowing for the synthesis of halogenated indazolones.[12]

Representative Protocol (Photochemical Indazolone Synthesis): This protocol is based on a reported method for the rapid synthesis of 2-N-substituted indazolones.[12]

  • Reaction Setup: In a quartz reaction vessel, dissolve the o-nitrobenzyl alcohol derivative (1.0 eq) and a primary amine (1.2 eq) in a solvent such as acetonitrile or aqueous media.

  • Photoreaction: Place the vessel in a photoreactor and irradiate with a suitable UV light source (e.g., 365 nm) at room temperature.[4] Monitor the reaction by TLC. Reaction times are often rapid, on the order of a few hours.[12]

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography to obtain the desired 2-N-substituted indazolone.

Performance Comparison: At a Glance

The following table provides a quantitative and qualitative comparison of the discussed methodologies to facilitate rapid assessment and selection.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)[7]Tolerates various alkyl and some aryl amines; sensitive to solvent choice.[5][14]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones.[6][7]Can be low-yielding with certain substrates (e.g., secondary alcohols, anilines); may require optimization.[7]
Transition-Metal C-H Activation Good to Excellent (>70%)[8][10]Broad functional group tolerance on both coupling partners.[8][9]High efficiency and atom economy, convergent, broad scope.[9]Requires expensive and potentially toxic metal catalysts; needs a directing group.
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)[7]Broad tolerance for various functional groups on both sydnone and aryne precursors.[7]High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[4][7]Requires the synthesis of sydnone and aryne precursors; some sydnones may be unreactive.[7]
Photochemical Synthesis Good to Excellent (up to 99%)[12]Broad scope, notably compatible with halides.[12]Extremely mild (room temp), often metal-free, rapid, green chemistry approach.[4][12]Requires specialized photochemical equipment; potential for undesired photoreactions.

Conclusion

The synthesis of the indazole core is a well-explored but continually evolving field. While classical methods like the Davis-Beirut reaction remain valuable for their simplicity and metal-free conditions, modern strategies have opened new avenues for efficiency and molecular complexity. Transition-metal-catalyzed C-H activation stands out for its broad scope and atom economy, making it a powerful tool for complex molecule synthesis. For applications demanding absolute regiocontrol for 2H-indazoles, the [3+2] cycloaddition of sydnones and arynes is often unparalleled. Finally, photochemical synthesis is emerging as a compelling green chemistry alternative, offering mild conditions and unique reactivity patterns.

Ultimately, the choice of method is not about finding a single "best" synthesis, but rather the most appropriate one for the task at hand. By understanding the mechanistic principles, advantages, and limitations of each approach, researchers can make informed, rational decisions to accelerate their discovery and development programs.

References

The Critical Role of Substituent Position in the Biological Activity of Nitroindazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indazole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. The introduction of a nitro group to this scaffold dramatically influences its electronic properties and, consequently, its therapeutic potential. However, the precise placement of this nitro group, along with other substituents, is a critical determinant of a compound's efficacy and selectivity. This guide provides an in-depth comparison of how substituent positions on the nitroindazole ring dictate its biological activity, supported by experimental data and detailed protocols.

The Indazole Scaffold and the Influence of the Nitro Group

Indazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the indazole ring significantly impacts the molecule's reactivity and interaction with biological targets. This guide will focus on the comparative analysis of 5-nitro and 6-nitroindazole derivatives, as these are the most extensively studied isomers with demonstrated therapeutic potential.

General Structure of a Substituted Nitroindazole Indazole Substituent PositionsR1, R2, R3, R4, R5, R6, R7 MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with nitroindazole derivatives A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G Drug Discovery Workflow for Nitroindazoles A Synthesis of Nitroindazole Library (Varying Substituent Positions) B In Vitro Screening (e.g., Antiparasitic, Anticancer Assays) A->B C Determination of IC50/MIC Values B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Compound Identification D->E F In Vivo Efficacy and Toxicity Studies E->F

A Comparative Benchmarking Guide to 3-Chloro-7-nitro-1H-indazole and its Derivatives as Novel Trypanothione Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health threat. The current therapeutic arsenal is hampered by issues of toxicity, emerging drug resistance, and challenging administration routes.[1] This landscape underscores the urgent need for the discovery and development of new, effective, and safer antileishmanial drugs. A promising avenue of research lies in the targeting of biochemical pathways that are essential for the parasite's survival but absent in the human host. One such validated target is Trypanothione Reductase (TryR), a key enzyme in the parasite's unique thiol-based redox metabolism.[2][3]

This guide provides a comprehensive technical comparison of a promising class of compounds, derivatives of 3-chloro-6-nitro-1H-indazole*, against established inhibitors of Leishmania and its critical enzyme, Trypanothione Reductase. Through a detailed examination of experimental data, methodologies, and the underlying biochemical pathways, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential of these indazole derivatives as a new generation of antileishmanial agents.

Note: The primary focus of available research is on the 3-chloro-6-nitro-1H-indazole scaffold. For the purpose of this guide, we will be referencing this isomer.

The Central Role of Trypanothione Reductase in Leishmania Survival

Leishmania parasites have evolved a unique antioxidant defense system centered around the dithiol trypanothione (T(SH)₂). This molecule is crucial for protecting the parasite from the oxidative stress generated by the host's immune response. The regeneration of T(SH)₂ from its oxidized form, trypanothione disulfide (TS₂), is catalyzed by the NADPH-dependent flavoenzyme, Trypanothione Reductase (TryR).[4] The TryR-trypanothione system is functionally analogous to the glutathione reductase-glutathione system found in humans. However, the two enzymes are structurally distinct enough to allow for the design of selective inhibitors, making TryR an attractive target for antiparasitic drug development.[2][5]

The inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species and ultimately, cell death.[6] This targeted approach offers the potential for high efficacy with minimal off-target effects in the human host.

Trypanothione_Reductase_Pathway NADPH NADPH TryR_ox Trypanothione Reductase (Oxidized) NADPH->TryR_ox e⁻ NADP NADP+ TryR_ox->NADP TryR_red Trypanothione Reductase (Reduced) TryR_ox->TryR_red TryR_red->TryR_ox TSH2 Trypanothione (T(SH)₂) TryR_red->TSH2 Product TS2 Trypanothione Disulfide (TS₂) TS2->TryR_red Substrate ROS Reactive Oxygen Species (ROS) TSH2->ROS Reduces Detox Detoxified Products ROS->Detox Inhibitor 3-Chloro-6-nitro-1H-indazole and other inhibitors Inhibitor->TryR_ox Inhibits

Caption: The Trypanothione Reductase (TryR) catalytic cycle and its inhibition.

Comparative Analysis of Inhibitor Potency

The evaluation of a potential new drug candidate necessitates rigorous benchmarking against existing treatments and known inhibitors of the target enzyme. In this section, we compare the in vitro antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives with that of established drugs, namely the trivalent antimonial Glucantime and the tricyclic antidepressant clomipramine, which is a known TryR inhibitor.

Data Presentation: In Vitro Antileishmanial and Enzyme Inhibitory Activity

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various compounds against different Leishmania species and, where available, their inhibitory constants (Kᵢ) against purified Trypanothione Reductase.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [7]

Compound DerivativeL. major IC₅₀ (µM)L. tropica IC₅₀ (µM)L. infantum IC₅₀ (µM)
4 >250>2505.53
5 >250>2504.00
7 >250>250117
11 >250766.00
12 >250>25036.33
13 38186110

Table 2: Comparative Inhibitory Activity of Known Antileishmanial Agents

CompoundTarget Organism/EnzymeIC₅₀ / Kᵢ (µM)Reference
Glucantime (Meglumine Antimoniate) L. infantum promastigotes112 (as µg SbV/ml)[2]
Clomipramine Trypanosoma cruzi TryRKᵢ = 6.0[2]
Sodium Stibogluconate (Pentavalent Antimony) L. panamensis amastigotes10.3 (as µg Sb/ml)[7]
Trivalent Antimony (Triostam) Leishmania donovani TryRTime-dependent inhibition[8]

Expertise & Experience: Interpreting the Data

The data presented in Table 1 reveals that derivatives of 3-chloro-6-nitro-1H-indazole exhibit potent and species-specific antileishmanial activity.[7] Notably, compounds 4 , 5 , and 11 demonstrate significant activity against L. infantum, the causative agent of visceral leishmaniasis, with IC₅₀ values in the low micromolar range. This is a substantial improvement over the reference drug Glucantime, which shows significantly higher IC₅₀ values.[2]

While direct enzymatic inhibition data for the 3-chloro-6-nitro-1H-indazole parent compound is not yet available, molecular docking studies have shown that these derivatives have a high binding affinity for the active site of Trypanothione Reductase.[7] This strongly suggests that their antileishmanial activity is, at least in part, due to the inhibition of this critical enzyme.

Clomipramine, a known competitive inhibitor of TryR with a Kᵢ of 6.0 µM, provides a valuable benchmark for enzymatic inhibition.[2] The potent antileishmanial activity of the indazole derivatives at concentrations comparable to or lower than the Kᵢ of clomipramine further supports the hypothesis that they are effective TryR inhibitors.

Trivalent antimonials, the active form of pentavalent antimonial drugs like sodium stibogluconate, are known to inhibit TryR in a time-dependent manner.[8] However, their clinical use is plagued by severe side effects and growing resistance. The development of novel, selective inhibitors like the indazole derivatives is therefore of paramount importance.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings, this section details the step-by-step methodologies for the key experiments cited in this guide.

In Vitro Antileishmanial Activity Assay against Promastigotes

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of a test compound against the promastigote stage of Leishmania.

Workflow Diagram

Promastigote_Assay_Workflow cluster_culture Parasite Culture cluster_assay Assay Setup cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis P1 Culture Leishmania promastigotes to mid-log phase P2 Seed 96-well plates with promastigotes P1->P2 P3 Add serial dilutions of test compounds P2->P3 P4 Incubate plates for 72 hours P3->P4 P5 Add MTT reagent P4->P5 P6 Incubate and solubilize formazan P5->P6 P7 Measure absorbance at 570 nm P6->P7 P8 Calculate IC₅₀ values P7->P8

Caption: Workflow for determining the in vitro antileishmanial activity.

Step-by-Step Methodology:

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C until they reach the mid-logarithmic growth phase.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of culture medium to each well.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the appropriate compound dilution to the wells. A control group with no compound is also included.

  • Parasite Seeding: Add 100 µL of the promastigote suspension (at a concentration of 1 x 10⁶ cells/mL) to each well.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for a further 4 hours at 26°C.

    • Centrifuge the plates and carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Trypanothione Reductase Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of purified Trypanothione Reductase.

Workflow Diagram

TryR_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mixture cluster_initiation Reaction Initiation cluster_measurement Kinetic Measurement cluster_data Data Analysis R1 Prepare assay buffer, enzyme, substrates, and inhibitor solutions R2 Combine buffer, TryR, TS₂, DTNB, and inhibitor in a 96-well plate R1->R2 R3 Pre-incubate the mixture R2->R3 R4 Add NADPH to start the reaction R3->R4 R5 Monitor absorbance at 412 nm over time R4->R5 R6 Calculate reaction rates and percentage inhibition R5->R6 R7 Determine IC₅₀ or Kᵢ values R6->R7

Caption: Workflow for the Trypanothione Reductase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.

    • Trypanothione Reductase (TryR): A working solution of purified recombinant TryR.

    • Trypanothione Disulfide (TS₂): A stock solution in assay buffer.

    • NADPH: A stock solution in assay buffer.

    • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): A stock solution in assay buffer.

    • Inhibitor: A series of dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • Assay Buffer

    • TryR

    • TS₂

    • DTNB

    • Test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. This measures the formation of the yellow 2-nitro-5-thiobenzoate anion, which is produced upon the reduction of DTNB by the newly formed T(SH)₂.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • For determination of the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (TS₂) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Conclusion and Future Directions

The derivatives of 3-chloro-6-nitro-1H-indazole represent a promising new class of antileishmanial agents. Their potent in vitro activity against Leishmania promastigotes, particularly L. infantum, at low micromolar concentrations, surpasses that of the current standard of care, Glucantime. While direct enzymatic inhibition data for the parent compound is still forthcoming, molecular docking studies and the potent biological activity of its derivatives strongly implicate Trypanothione Reductase as their primary target.

The clear workflows and robust experimental protocols provided in this guide offer a solid foundation for further investigation and validation of these compounds. Future research should focus on:

  • Direct Enzymatic Inhibition Studies: Determining the IC₅₀ and Kᵢ values of the most potent indazole derivatives against purified Trypanothione Reductase from various Leishmania species.

  • Selectivity Profiling: Assessing the inhibitory activity of these compounds against human Glutathione Reductase to confirm their selectivity and predict their therapeutic window.

  • In Vivo Efficacy Studies: Evaluating the antileishmanial activity of the lead compounds in animal models of leishmaniasis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and pharmacokinetic properties.

The continued exploration of 3-chloro-6-nitro-1H-indazole and its analogs holds significant promise for the development of novel, effective, and safer therapies to combat the global burden of leishmaniasis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-7-nitro-1H-indazole is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Core Principle: Hazard-Informed Waste Management

This compound is a halogenated nitroaromatic compound. This classification is the cornerstone of its disposal plan. Halogenated compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic dioxins and other hazardous byproducts. Nitroaromatic compounds are often toxic and can be reactive. Therefore, this compound must be treated as a hazardous waste stream and meticulously segregated from all other waste types.

Hazard Profile & Risk Assessment
Hazard CategoryAssociated Risks & RationaleSupporting Evidence
Acute Toxicity Assumed to be toxic if swallowed, in contact with skin, or inhaled. Nitroaromatic compounds frequently exhibit significant toxicity.Related compounds like 7-Nitroindazole are classified as "Toxic if swallowed" (H301), and 3-Nitroaniline is "Toxic if swallowed, in contact with skin or if inhaled" (H301 + H311 + H331).[1]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.The SDS for 3-Nitroaniline warns of potential damage to the kidney, liver, heart, and blood with repeated exposure.
Skin & Eye Irritation Causes skin irritation and serious eye irritation. This is a common property for chlorinated and nitrated aromatic rings.The related compound 3-Chloro-1H-indazole is known to cause skin and serious eye irritation (H315 & H319).[2]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Halogenated organics can persist in the environment.A representative SDS for a similar compound includes the H412 hazard statement, indicating long-term aquatic harm.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound in any capacity, including for disposal, the following PPE is non-negotiable. The rationale for each piece of equipment is grounded in the compound's hazard profile.

  • Eye Protection : Wear chemical safety goggles and a face shield.[3] The high risk of serious eye irritation necessitates this dual layer of protection.

  • Hand Protection : Use nitrile or other chemically resistant gloves.[3] Gloves must be inspected before use and changed immediately if contamination is suspected, given the potential for dermal toxicity.

  • Body Protection : A standard laboratory coat is required. For significant quantities or when generating dust, a flame-resistant or antistatic coat should be considered. Contaminated clothing must be removed immediately.

  • Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

Emergency Spill Management Protocol

Accidents can occur, and a clear, pre-defined spill protocol is essential.

  • Alert & Evacuate : Immediately alert personnel in the vicinity. Evacuate the immediate danger area.

  • Control Vapors/Dusts : If safe to do so, suppress dusts or mists with a water spray jet, but prevent runoff from entering drains.

  • Containment : Do not allow the product to enter drains or waterways.[4] Cover drains if necessary.

  • Cleanup :

    • Ensure proper PPE is worn before re-entering the area.

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.[4][5]

    • Place the spilled material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.

    • Clean the affected area thoroughly.

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for disposing of waste containing this compound.

Step 1: Waste Characterization & Segregation

At the point of generation, all waste streams must be correctly identified.

  • Primary Waste : Unused or expired this compound solid.

  • Process Waste : Solutions containing the compound, reaction mixtures, and contaminated solvents.

  • Contaminated Labware : Pipette tips, filter paper, gloves, and vials that have come into direct contact with the compound.

Crucially, all these waste streams must be designated as HALOGENATED ORGANIC WASTE. [6][7] This waste must never be mixed with non-halogenated solvents, aqueous waste, or regular trash.[6] Mixing incompatible waste streams is a primary cause of laboratory accidents and regulatory non-compliance.

Step 2: Container Selection and Management
  • Container Type : Use only approved, chemically compatible hazardous waste containers. The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[6]

  • Waste Streams :

    • Solid Waste : Collect pure compound and contaminated solids (e.g., filter paper) in a dedicated, labeled container for solid halogenated waste.

    • Liquid Waste : Collect solutions containing this compound in a labeled carboy designated for liquid halogenated organic waste.[7]

  • Container Status : Keep waste containers closed at all times except when actively adding waste.[6] This is critical for preventing the release of hazardous vapors into the lab environment.

Step 3: Labeling

Proper labeling is a regulatory requirement and a safety imperative. The label must be affixed to the container before the first drop of waste is added.[6]

The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • If in a mixture, list all components and their approximate percentages.

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Step 4: Storage and Final Disposal
  • Satellite Accumulation : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • EHS Pickup : Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical through any other means. Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is equipped for high-temperature incineration of halogenated waste.[8][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from work with this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation cluster_3 Step 3 & 4: Final Disposition start End of Experiment (Waste Generated) char Is waste contaminated with This compound? start->char segregate Is waste solid or liquid? char->segregate  Yes non_haz Dispose via Non-Hazardous Pathway char->non_haz  No solid_waste Halogenated SOLID Waste Stream segregate->solid_waste  Solid liquid_waste Halogenated LIQUID Waste Stream segregate->liquid_waste  Liquid container Place in appropriate, closed waste container solid_waste->container liquid_waste->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name(s) container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store dispose Arrange for pickup by EHS for Incineration store->dispose

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Imperative

The disposal of hazardous chemicals is strictly regulated by national and local authorities, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] As a generator of hazardous waste, you are legally responsible for its safe management from "cradle to grave." Adherence to the procedures outlined in this guide and to your institution's specific policies is essential for maintaining compliance.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.